Dexrazoxane

Catalog No.
S548609
CAS No.
24584-09-6
M.F
C11H16N4O4
M. Wt
268.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dexrazoxane

CAS Number

24584-09-6

Product Name

Dexrazoxane

IUPAC Name

4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione

Molecular Formula

C11H16N4O4

Molecular Weight

268.27 g/mol

InChI

InChI=1S/C11H16N4O4/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19)/t7-/m0/s1

InChI Key

BMKDZUISNHGIBY-ZETCQYMHSA-N

SMILES

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2

solubility

Sparingly soluble
Slightly soluble in methanol and ethanol. Insoluble in non polar organic solvents.
Solubility (mg/mL): 35-43 0.1 N HCl, 25-34 0.1 N NaOH, 6.7-10 0.1 M citrate buffer (pH 4), 8.7-13 0.1 M borate buffer (pH 9)
In water, 10-12 mg/mL at 25 °C
1.04e+01 g/L
H2O 10 - 12 (mg/mL)
0.1 N HCI 35 - 43 (mg/mL)
0.1 N NaOH 25 - 34 (mg/mL)
10% EtOH 6.7 - 10 (mg/mL)
MeOH 1 (mg/mL)
H2O/DMA(1:1) 7.1 - 10 (mg/mL)
0.1 M Citrate Buffer (pH 4) 9.7 -14.5 (mg/mL)
0.1 M Borate Buffer (pH 9) 8.7 - 13 (mg/mL)

Synonyms

ADR 529, ADR-529, ADR529, Cardioxan, Cardioxane, Dexrazoxane, Dexrazoxane Hydrochloride, Hydrochloride, Dexrazoxane, ICRF 187, ICRF-187, ICRF187, NSC 169780, NSC-169780, NSC169780, Razoxane, (S)-Isomer, Razoxane, (S)-Isomer, Hydrochloride, Zinecard

Canonical SMILES

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2

Isomeric SMILES

C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2

The exact mass of the compound Dexrazoxane is 268.11716 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sparingly solubleslightly soluble in methanol and ethanol. insoluble in non polar organic solvents.solubility (mg/ml): 35-43 0.1 n hcl, 25-34 0.1 n naoh, 6.7-10 0.1 m citrate buffer (ph 4), 8.7-13 0.1 m borate buffer (ph 9)in water, 10-12 mg/ml at 25 °c1.04e+01 g/lh2o 10 - 12 (mg/ml)0.1 n hci 35 - 43 (mg/ml)0.1 n naoh 25 - 34 (mg/ml)10% etoh 6.7 - 10 (mg/ml)meoh 1 (mg/ml)h2o/dma(1:1) 7.1 - 10 (mg/ml)0.1 m citrate buffer (ph 4) 9.7 -14.5 (mg/ml)0.1 m borate buffer (ph 9) 8.7 - 13 (mg/ml). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169780. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Diketopiperazines - Razoxane. It belongs to the ontological category of razoxane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

dexrazoxane mechanism of action iron chelation

Author: Smolecule Technical Support Team. Date: February 2026

Dual Mechanisms of Dexrazoxane Action

The table below summarizes the two primary proposed mechanisms for this compound's cardioprotective effect.

Mechanism Primary Molecular Target Proposed Pathway Key Evidence
Iron Chelation [1] [2] Intracellular Iron This compound is hydrolyzed to ADR-925 → Chelates iron → Disrupts Fe³⁺-doxorubicin complex → Reduces hydroxyl radical (•OH) formation → Prevents oxidative cardiomyocyte damage [3] [2] Traditional model; ADR-925 metabolite is a potent iron chelator in vitro [4]
Topoisomerase IIβ (Top2b) Degradation [5] [4] Top2b Enzyme This compound → Binds Top2b ATPase domain → Induces ubiquitin/proteasome-mediated degradation → Prevents doxorubicin-induced Top2b-mediated DNA double-strand breaks and downstream toxicity (mitochondrial dysfunction, ROS) [5] Human data (2025): Rapid, sustained Top2b reduction in PBMCs; dose-dependent effect (100-500 mg/m²) [5]. Animal data: this compound, but not ADR-925, shows cardioprotection and depletes Top2b [4]

The following diagram illustrates the sequence of these two proposed pathways leading to cardioprotection.

G Dex This compound (IV) ADR Metabolite: ADR-925 Dex->ADR Hydrolysis Top2bDeg Top2b Degradation Dex->Top2bDeg Direct Action FeComplex Iron Chelation ADR->FeComplex OxStress Reduced Oxidative Stress FeComplex->OxStress DNAProt Prevents DNA Damage & Downstream Toxicity Top2bDeg->DNAProt CardioProt Cardioprotection OxStress->CardioProt DNAProt->CardioProt

This compound acts via iron chelation and Top2b degradation pathways to prevent cardiotoxicity.

Key Quantitative Data from Recent Studies

Recent clinical and preclinical studies provide quantitative data supporting this compound's dose-dependent Top2b degradation.

Table: Dose-Response and Time-Course of Top2b Degradation in Humans [5]
Parameter Details & Findings
Study Design Phase 1, single-site clinical study (PHOENIX trial, NCT03930680); 25 healthy female volunteers.
This compound Dosing Intravenous infusion: 100, 200, 300, 400, or 500 mg/m².
Key Result: Top2b Reduction Rapid, sustained reduction in Top2b protein in Peripheral Blood Mononuclear Cells (PBMCs), lasting up to 12 hours.
Statistical Significance Significant difference in Top2b levels among the five dose groups (p = 0.0002). Significant difference between 100 mg/m² and 500 mg/m² groups (p = 0.005).
Key Result: Top2a Specificity Topoisomerase 2a (Top2a) expression remained unchanged, indicating selectivity for the Top2b isoform.
Table: Comparative Efficacy of this compound vs. Its Metabolite (ADR-925) [4]
Compound Cardioprotective Effect In Vivo Impact on Top2b in Cardiomyocytes Iron Chelation Ability
This compound Yes (protected against mortality, cardiac dysfunction) Inhibited and depleted Top2b Yes (via ADR-925 metabolite)
ADR-925 No (no significant impact on mortality or cardiac dysfunction) No significant impact on Top2b Yes
ICRF-193 (Lead Analog) Yes (higher efficiency than this compound) More efficient inhibition and depletion of Top2b Comparable to this compound

Detailed Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are the detailed methodologies for two critical experiments.

Protocol 1: Assessing Top2b Degradation in Human PBMCs [5]

This protocol is suitable for clinical trials or studies using human blood samples.

  • 1. Subject Dosing and Blood Collection: Administer this compound via IV infusion. Collect blood samples in heparinized tubes at serial time points (e.g., pre-dose, then hourly from 1-12 hours, and at 24 and 48 hours post-infusion).
  • 2. PBMC Isolation:
    • Dilute blood with an equal volume of PBS containing 2% fetal bovine serum.
    • Layer the diluted sample over a density gradient medium in a SepMate tube.
    • Centrifuge at 1,200 g for 10 minutes with the brake enabled.
    • Harvest the PBMCs from the interface layer.
  • 3. Nuclear Protein Extraction: Isolate the nuclear fraction from the purified PBMCs using a standard nuclear extraction kit.
  • 4. Western Blot Analysis:
    • Separate proteins by gel electrophoresis and transfer to a membrane.
    • Probe the membrane with a primary antibody specific for Top2b.
    • Use an antibody against Lamin B1 as a loading control for the nuclear fraction.
    • Perform densitometric analysis to quantify Top2b protein levels relative to the control.
Protocol 2: Evaluating Cardioprotection in a Rat Model of Acute Doxorubicin-Induced Cardiotoxicity [6]

This in vivo protocol assesses functional cardioprotection and biochemical markers.

  • 1. Animal Grouping and Treatment:
    • Use male Wistar rats (e.g., 175 ± 25 g).
    • Randomize into groups (n=8): Control, DOX-only (18 mg/kg, single IP injection), DEX+DOX (e.g., 180 mg/kg DEX IP, 30 minutes before DOX).
    • Euthanize animals at a predetermined endpoint (e.g., 24 hours post-DOX) to collect blood and heart tissue.
  • 2. Serum Biomarker Analysis:
    • Cardiac Troponin T (cTnT) & NT-proBNP: Quantify using rat-specific sandwich ELISA kits to assess myocardial injury.
    • Myeloperoxidase (MPO): Measure activity using a colorimetric assay based on taurine oxidation to assess neutrophil infiltration and inflammation.
  • 3. Cardiac Tissue Homogenate Analysis:
    • Homogenize heart tissue in appropriate buffers.
    • Lipid Peroxidation (MDA): Assess using the Thiobarbituric Acid Reactive Substances (TBARS) assay.
    • Antioxidant Defenses (GSH & SOD): Measure Reduced Glutathione (GSH) colorimetrically with Dinitrobenzoic acid and Superoxide Dismutase (SOD) activity by its inhibition of pyrogallol autoxidation.
    • Top2β Protein Level: Quantify using an ELISA kit on the homogenate.

Interpretation Guide for Research and Development

The shift in understanding this compound's mechanism has critical implications for drug development.

  • The Mechanism Informs Dosing and Timing: The Top2b degradation mechanism suggests that administering this compound several hours before doxorubicin (as in the PHOENIX trial design) may be more effective. This allows for complete metabolic clearance of this compound and full degradation of Top2b before the anthracycline is introduced, maximizing protection and minimizing potential interference with chemotherapy [5].
  • A New Paradigm for Drug Design: The failure of ADR-925 and simple this compound analogs to provide cardioprotection despite having iron chelation properties indicates that iron chelation is not sufficient for protection [4]. Future cardioprotectant development should focus on compounds that effectively target and degrade Top2b. ICRF-193 and its prodrug GK-667 have been identified as promising new leads based on this principle [4].
  • Clinical Safety Considerations: While this compound is effective, monitoring for hematological adverse effects such as neutropenia and anemia is important, as some clinical data suggest a potential for increased incidence when used in combination with doxorubicin [7].

References

dexrazoxane hydrolysis intracellular mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Hydrolysis Mechanism and Metabolic Activation

The intracellular activation of dexrazoxane is a sequential hydrolysis process that unlocks its iron-chelating ability. The journey from prodrug to active form involves several key intermediates, as illustrated below:

G This compound This compound B One-ring open intermediate (Intermediate B) This compound->B Hydrolysis (Slow, non-enzymatic) C One-ring open intermediate (Intermediate C) This compound->C Hydrolysis (Slow, non-enzymatic) ADR_925 ADR-925 (Active Form) B->ADR_925 Ring Opening C->ADR_925 Ring Opening DHOase DHOase DHOase->B Catalyzes DHOase->C Catalyzes

This diagram shows the hydrolysis pathway of this compound, where enzymatic catalysis by Dihydroorotase (DHOase) is a critical, rate-limiting step. The presence of DHOase in the heart tissue is a key reason for the organ-specific protective effect of this compound [1]. Divalent metal ions like Zn²⁺, Mg²⁺, and Ca²⁺, found in physiological concentrations, can significantly promote the hydrolysis of the one-ring open intermediates (B and C) to ADR-925, potentially by a factor of thousands in the case of Fe²⁺ [2].

Quantitative Hydrolysis and Iron Binding Kinetics

The efficacy of this compound is rooted in the kinetics of its hydrolysis and the strength of the resulting iron-chelating complex. The following table summarizes key quantitative data on its hydrolysis and metal-binding properties:

Table 1: Hydrolysis Kinetics and Metal Interaction of this compound and its Metabolites

Parameter Value / Result Experimental Context / Significance
This compound hydrolysis half-life (t₁/₂) 9.3 hours (to B and C) [3] pH 7.4, 37°C. Indicates slow initial, non-enzymatic step.
Catalytic efficiency of DHOase Vₘₐₓ for B and C was 11 and 27-fold greater than for natural substrate dihydroorotate [1]. Demonstrates the enzyme's high capacity to process this compound metabolites.
Metal-promoted hydrolysis Fe²⁺ increased hydrolysis rate of B and C by a factor of up to 6000; physiological Mg²⁺ and Ca²⁺ also promoted hydrolysis [2]. Suggests a positive feedback loop where hydrolysis is accelerated upon encountering redox-active iron.
Iron displacement Metabolites B, C, and ADR-925 can completely displace Fe³⁺ from its complex with doxorubicin [2]. Directly demonstrates the mechanism of disrupting the toxic iron-doxorubicin complex.
Formation of ternary complexes Existence of Fe³⁺-(B)-(daunorubicin) complexes identified [2]. Elucidates a potential intermediate state during the iron displacement process.

Core Experimental Methodologies

Studying this compound's mechanism relies on specific biochemical and cellular assays. The table below outlines key experimental approaches used in the cited research:

Table 2: Key Experimental Protocols for Studying this compound Hydrolysis and Activity

Methodology Key Details Application in Research
High-Performance Liquid Chromatography (HPLC) Used to separate and quantify this compound and its metabolites (B, C, ADR-925) from reaction mixtures or biological samples [1] [3]. Tracking metabolite formation over time to determine hydrolysis kinetics and enzyme activity (e.g., of DHOase) [1].
Enzyme Kinetics Assays Incubation of this compound or its intermediates with purified enzymes (e.g., DHOase). Reaction rates (Vₘₐₓ, Kₘ) determined via HPLC [1]. Quantifying the catalytic efficiency of specific enzymes in the activation pathway and the effects of inhibitors (e.g., furosemide) [1].
Electron Spin Resonance (ESR/EPR) Used to measure direct free radical scavenging. Spin traps like DMPO and POBN capture superoxide, hydroxyl, and lipid radicals [4]. Demonstrating that this compound can directly scavenge various free radicals in iron-free systems, indicating antioxidant properties beyond iron chelation [4].
Cell-Based Cytotoxicity Assays Use of cardiac myocyte cultures (e.g., rat, human AC16 cells). Cell viability measured via LDH release or CCK-8 assay after exposure to doxorubicin with/without this compound或其 metabolites [5] [6]. Confirming the cardioprotective effect at the cellular level and showing that the metabolites themselves are not cytotoxic but require the presence of doxorubicin to show protection [5].
Mathematical Toxicodynamic (TD) Modeling In vitro cellular-level model using differential equations to describe drug degradation, cell growth, and DEX-DOX interaction on cardiomyocyte viability [6]. Integrating experimental data to simulate and predict long-term clinical outcomes, optimizing dosing regimens (e.g., 10:1 DEX:DOX ratio) [6].

Research Implications and Future Directions

The intricate mechanism of this compound reveals several important considerations and avenues for future drug development:

  • Beyond Iron Chelation: While iron chelation is a primary mechanism, evidence shows this compound itself is a potent, direct scavenger of a wide range of free radicals (hydroxyl, superoxide, lipid, DPPH, and ABTS+), an effect that does not require enzymatic hydrolysis [4]. This suggests potential therapeutic applications in other diseases involving oxidative stress.
  • A Prodrug and a Drug: this compound acts as a prodrug for ADR-925, but the one-ring open intermediates (B and C) are also pharmacologically active chelators [2]. The parent drug may also have direct antioxidant activity [4].
  • Driving Drug Design: Understanding the hydrolysis mechanism has enabled the development of a Quantitative Structure-Activity Relationship (QSAR) model. This model predicts the hydrolysis rates of this compound analogs and has identified candidates predicted to hydrolyze 2-5 times faster, which could lead to more potent cardioprotective agents [2].

References

Comprehensive Technical Guide: Dexrazoxane-Mediated Mitochondrial Protection Against Anthracycline Cardiotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Anthracycline Cardiotoxicity and Dexrazoxane

Anthracycline antibiotics, including doxorubicin and daunorubicin, remain cornerstone chemotherapeutic agents for treating hematological malignancies and solid tumors. However, their clinical utility is significantly limited by dose-dependent cardiotoxicity that can manifest as acute, early-onset chronic, or late-onset chronic progressive forms, potentially leading to irreversible dilated cardiomyopathy and congestive heart failure [1] [2]. The pathophysiological basis of anthracycline-induced cardiotoxicity (AIC) has evolved beyond the traditional reactive oxygen species (ROS) model to include more complex mechanisms that primarily converge on mitochondrial dysfunction [1].

The heart is particularly vulnerable to anthracycline-induced damage due to its high energy demands and mitochondrial density, coupled with relatively lower antioxidant defenses compared to other organs [3]. Cardiotoxicity typically presents as a decline in left ventricular ejection fraction (LVEF), with the risk increasing substantially at cumulative doxorubicin doses exceeding 400-550 mg/m² [1] [4]. Each anthracycline dose causes incremental damage to cardiomyocytes, which may remain subclinical until a critical threshold is exceeded and ventricular remodeling is triggered [2].

This compound (DEX, ICRF-187) is the only FDA-approved cardioprotectant against anthracycline cardiotoxicity. Initially classified as a prodrug for the iron-chelating metabolite ADR-925, recent evidence suggests that its cardioprotective mechanisms are more complex and involve interactions with topoisomerase IIβ (Top2β) [5]. Despite its proven efficacy, this compound remains underutilized in clinical practice due to historical concerns about potential impacts on antitumor efficacy and secondary malignancies, although recent meta-analyses have not supported these concerns [4].

Molecular Mechanisms of Anthracycline Cardiotoxicity

Mitochondrial Dysfunction and Oxidative Stress

Anthracyclines undergo a redox cycling process in cardiac cells, where their quinone moieties are reduced to semiquinone radicals by various flavin dehydrogenases, including NADH dehydrogenase (complex I) in mitochondria [3]. Under normoxic conditions, these semiquinone radicals transfer electrons to oxygen, generating superoxide anions that subsequently dismutate to hydrogen peroxide. In the presence of transition metals, particularly iron, highly reactive hydroxyl radicals are formed via the Fenton reaction [3]. This oxidative stress damages mitochondrial components, including:

  • Electron transport chain complexes: Impaired function reduces ATP production
  • Mitochondrial DNA: Lacks histone protection and has limited repair capacity
  • Membrane phospholipids: Lipid peroxidation compromises membrane integrity
  • Calcium homeostasis: Disruption leads to pathological signaling and permeability transition

The heart is especially vulnerable to this oxidative insult due to its high oxidative metabolism, abundant mitochondria, and relatively low antioxidant defenses compared to other organs like the liver [3]. Anthracycline-induced ROS production occurs at clinically relevant concentrations (1 μM doxorubicin) and has been detected directly in perfused heart models using electron spin resonance [3].

Topoisomerase IIβ-Mediated Pathways

Beyond oxidative stress, anthracyclines directly target topoisomerase IIβ (Top2β) in cardiomyocytes. While the anticancer effects primarily involve inhibition of Top2α in proliferating cells, cardiotoxicity is causally linked to Top2β inhibition [1] [5]. Anthracyclines form stable ternary complexes with Top2β and DNA, preventing religation of DNA strands and generating persistent double-strand breaks [1]. This triggers:

  • Transcriptional dysregulation of genes critical for mitochondrial function and metabolism
  • Impaired expression of electron transport chain components (e.g., Ndufa3, Sdha, Atp5a1)
  • Loss of mitochondrial membrane potential and bioenergetic failure
  • Activation of mitochondrial apoptotic pathways

Evidence from Top2β knockout mice demonstrates complete resistance to doxorubicin-induced cardiotoxicity, confirming the essential role of this pathway [1]. Interestingly, Top2β is the only type 2 topoisomerase present in cardiac mitochondria, providing a direct connection to mitochondrial dysfunction [1].

Iron Homeostasis Disruption

Anthracyclines interact with cellular iron metabolism through multiple mechanisms:

  • Direct chelation of ferric iron via their hydroxyquinone structure
  • Release of iron from ferritin and other iron storage proteins
  • Increased uptake of iron via transferrin receptor-mediated processes
  • Formation of iron-anthracycline complexes that catalyze lipid peroxidation

The resulting iron-mediated oxidative damage particularly affects mitochondrial membranes and the sarcoplasmic reticulum, disrupting calcium handling and contractile function [3]. Iron overload exacerbates anthracycline cardiotoxicity, while iron chelation provides protection in experimental models.

Apoptotic Signaling Pathways

Anthracyclines activate mitochondria-mediated apoptosis in cardiomyocytes through both intrinsic and extrinsic pathways:

  • Cytochrome c release from mitochondria due to permeability transition pore opening
  • Activation of caspases-9, -3, and -7 in the apoptotic cascade
  • Upregulation of pro-apoptotic Bcl-2 family members
  • Downregulation of anti-apoptotic proteins

This programmed cell death pathway contributes significantly to the cumulative loss of cardiomyocytes, especially in chronic cardiotoxicity [6]. The limited regenerative capacity of the heart means that this apoptotic loss has long-term functional consequences.

Mechanisms of this compound-Mediated Cardioprotection

Iron Chelation and Antioxidant Effects

This compound undergoes hydrolysis in cells to form ADR-925, a strong metal-chelating agent with structural similarity to EDTA [3] [5]. This metabolite:

  • Chelates intracellular free iron and prevents its participation in Fenton chemistry
  • Displaces iron from preformed anthracycline-iron complexes
  • Reduces hydroxyl radical formation and subsequent oxidative damage
  • Preserves mitochondrial membrane integrity and function

However, several lines of evidence suggest that iron chelation alone cannot fully explain this compound's cardioprotective effects. Some studies show protection without significant reduction in lipid peroxidation markers, and other potent iron chelators fail to provide comparable cardioprotection in chronic models [6] [5].

Topoisomerase IIβ Interaction and Degradation

Recent research demonstrates that this compound directly interacts with Top2β and promotes its proteasomal degradation in cardiomyocytes [7] [5]. This mechanism:

  • Prevents anthracycline-induced Top2β-DNA complex formation
  • Reduces double-strand breaks and subsequent transcriptional dysregulation
  • Preserves expression of mitochondrial metabolic genes
  • Maintains electron transport chain function

Structure-activity relationship studies provide strong evidence for the essential nature of Top2β interaction, showing that this compound derivatives incapable of binding Top2β lack cardioprotective efficacy despite retaining iron-chelating properties [5]. The following diagram illustrates the core protective mechanisms of this compound against anthracycline cardiotoxicity:

G cluster_protection This compound Protection Mechanisms Dox Doxorubicin ROS ROS Generation & Oxidative Stress Dox->ROS Top2B Topoisomerase IIβ Inhibition Dox->Top2B Iron Iron Homeostasis Disruption Dox->Iron Apoptosis Mitochondrial Apoptosis Dox->Apoptosis DEX This compound ADR925 Hydrolysis to ADR-925 DEX->ADR925 Top2BDegradation Top2β Degradation via Proteasome DEX->Top2BDegradation MitochondrialDamage Mitochondrial Dysfunction & Cardiomyocyte Damage ROS->MitochondrialDamage Causes Top2B->MitochondrialDamage Causes Iron->MitochondrialDamage Causes Apoptosis->MitochondrialDamage Causes IronChelation Iron Chelation ADR925->IronChelation Protection Cardioprotection IronChelation->Protection Reduces ROS & Iron Damage Top2BDegradation->Protection Preserves Mitochondrial Function & Gene Expression

Figure 1: Molecular Mechanisms of this compound Protection Against Anthracycline Cardiotoxicity

Anti-Apoptotic Effects

This compound provides robust protection against anthracycline-induced apoptosis in cardiomyocytes by:

  • Suppressing caspase-3/7, -8, -9, and -12 activation
  • Reducing TUNEL-positive cardiomyocytes in vivo
  • Preserving mitochondrial membrane potential and preventing cytochrome c release
  • Maintaining Bcl-2 family protein balance

This anti-apoptotic effect strongly correlates with functional preservation, suggesting it represents a critical mechanism of long-term cardioprotection [6]. The following table summarizes the key molecular pathways involved in this compound's protective effects:

Table 1: Molecular Mechanisms of this compound Cardioprotection

Mechanism Molecular Targets Cellular Effects Experimental Evidence
Iron Chelation Free iron, Iron-anthracycline complexes Reduced hydroxyl radical formation, Decreased lipid peroxidation Formation of ADR-925 metabolite, Reduced oxidative damage markers [3] [5]
Top2β Interaction Topoisomerase IIβ, Proteasomal pathway Reduced DNA double-strand breaks, Preserved mitochondrial gene expression Top2β degradation, Protection in Top2β-specific models [1] [5]
Anti-Apoptotic Effects Caspases 3/7, 8, 9, 12; Mitochondrial permeability transition Reduced cardiomyocyte apoptosis, Preserved contractile function Decreased TUNEL-positive cells, Suppressed caspase activation [6]
Calcium Homeostasis Sarcoplasmic reticulum calcium channels Improved calcium handling, Maintained contractility Prevention of sarcoplasmic reticulum damage [3]

Experimental Models and Methodologies

In Vivo Models of Chronic Cardiotoxicity

Rabbit Model of Chronic Daunorubicin Cardiotoxicity [6] [5]:

  • Animals: Chinchilla male rabbits (3.5 kg)
  • Induction: Daunorubicin (3 mg/kg IV, weekly for 10 weeks, cumulative dose 30 mg/kg)
  • This compound treatment: (60 mg/kg IP, 30 minutes before each daunorubicin dose)
  • Functional assessment: Echocardiography (LV fractional shortening), invasive hemodynamics (LV dP/dtmax)
  • Biochemical analysis: Plasma cardiac troponins T and I, myocardial lipid peroxidation (MDA, HNE)
  • Apoptosis quantification: TUNEL assay, caspase activities (3/7, 8, 9, 12)
  • Histopathology: H&E and Masson's trichrome staining for structural damage

Rat Model of Doxorubicin Cardiotoxicity [7]:

  • Animals: Wistar rats (175±25 g)
  • Induction: Doxorubicin (18 mg/kg IP single dose)
  • This compound treatment: (180 mg/kg IP, 30 minutes before doxorubicin)
  • Assessment: Serum biomarkers (cTnT, NT-proBNP, MPO), oxidative stress markers (MDA, GSH, SOD), gene expression (miR-140-5p, Sirt2, Nrf2)
In Vitro Models

Neonatal Ventricular Cardiomyocytes (NVCMs) [5]:

  • Culture conditions: DMEM/F12 medium with horse serum, FBS, penicillin/streptomycin
  • Cytotoxicity induction: Daunorubicin (1.2 μM for 24h)
  • Protection assay: this compound (10-100 μM) added before anthracycline
  • Assessment: LDH release, cell viability (MTT), apoptosis markers

Human Living Myocardial Slices (LMS) [8]:

  • Tissue source: Explanted end-stage heart failure hearts
  • Preparation: 300-400 μm thick slices vibratome-sectioned
  • Exposure conditions: Doxorubicin (1-10 μM), this compound (100 μM)
  • Functional assessment: Contractile function, calcium transients, glucose consumption
  • Structural analysis: Immunohistochemistry, transcriptomic profiling
Analytical Methods

Molecular and Biochemical Techniques:

  • Top2B interaction: Electrophoretic mobility shift assays, immunoblotting of nuclear and mitochondrial fractions [5]
  • Iron chelation: Spectrophotometric determination of metal binding affinity [5]
  • Oxidative stress markers: HPLC detection of malondialdehyde (MDA), 4-hydroxynonenal (HNE) [6] [7]
  • Antioxidant enzymes: Spectrophotometric assays for glutathione (GSH), superoxide dismutase (SOD), catalase [7]
  • Gene expression: qRT-PCR for mitochondrial metabolic genes (Ndufa3, Sdha, Atp5a1), apoptotic regulators [1] [7]
  • Protein analysis: Western blotting for Top2B, caspases, Bcl-2 family proteins [6] [5]

Quantitative Efficacy Data and Research Findings

Preclinical Efficacy Data

Table 2: Quantitative Efficacy of this compound in Preclinical Models

Parameter Anthracycline Only This compound + Anthracycline Protection Efficacy Model System
Mortality 45% (5/11 animals) 0% (0/8 animals) 100% protection Rabbit chronic DAU model [6]
LV Fractional Shortening ~40% reduction from baseline ~10% reduction from baseline ~75% preservation Rabbit chronic DAU model [6]
Cardiac Troponin T ~6.5 ng/mL ~1.5 ng/mL ~77% reduction Rabbit chronic DAU model [6]
TUNEL-positive Cardiomyocytes 12.2 ± 2.1 cells/mm² 2.1 ± 0.8 cells/mm² ~83% reduction Rabbit chronic DAU model [6]
Caspase 3/7 Activity ~350% of control ~130% of control ~73% normalization Rabbit chronic DAU model [6]
Myocardial MDA ~180% increase ~160% increase NS (Not Significant) Rabbit chronic DAU model [6]
Cardiac Top2B Protein ~150% of control ~90% of control ~85% normalization Rat DOX model [7]
Clinical Trial Data and Human Evidence

Table 3: Clinical Efficacy of this compound in Anthracycline-Treated Patients

Trial / Study Population Cumulative Doxorubicin Dose This compound Use Heart Failure Incidence LVEF Decline ≥10% to <50%
LMS 04 Trial [4] Leiomyosarcoma 360-450 mg/m² No (prohibited) 5.4% (8/149) Not available
ANNOUNCE <450 mg/m² [4] Soft-Tissue Sarcoma <450 mg/m² 38.6% 2% 16.2% (with DEX) vs 5.9% (without)
ANNOUNCE 450-599 mg/m² [4] Soft-Tissue Sarcoma 450-599 mg/m² 88.5% 3% 9.9% (with DEX) vs 23.5% (without)
ANNOUNCE ≥600 mg/m² [4] Soft-Tissue Sarcoma ≥600 mg/m² 90% 1.1% 12.5% (with DEX) vs 44.4% (without)
P9754 Pediatric [4] Osteosarcoma 450-600 mg/m² 100% 0% (0/242) 2.1% (mean decline)
Combination Therapies and Comparative Efficacy

Recent research has explored this compound in combination with other potential cardioprotectants. In a rat model comparing this compound with blueberry extract (rich in anthocyanins) [7]:

  • This compound alone (180 mg/kg) significantly reversed doxorubicin-induced elevations in cTnT, NT-proBNP, MPO, and cardiac MDA
  • Blueberry extract alone (80 mg/kg) showed significant but modest protective effects
  • Combination therapy demonstrated the most pronounced ameliorative effects on both biochemical parameters and histopathological damage
  • Gene expression analysis revealed that this compound counteracted doxorubicin-induced downregulation of Sirt2 and Nrf2, key regulators of mitochondrial function and antioxidant response

This suggests potential synergistic approaches for enhancing cardioprotection while possibly reducing this compound doses, though clinical validation is needed.

Clinical Translation and Research Gaps

Current Clinical Application

This compound is approved for:

  • Metastatic breast cancer patients receiving cumulative doxorubicin doses exceeding 300 mg/m² (FDA)
  • Expanded use once cumulative doses exceed 250 mg/m², regardless of cancer type (ESC Class IIa) [4]
  • Pediatric patients after revocation of previous contraindications [4] [5]

Clinical benefits extend beyond heart failure prevention to enabling safe administration of higher cumulative doses (exceeding 600-1000 mg/m²) in sarcoma patients who require aggressive anthracycline therapy [4].

Research Gaps and Future Directions

Despite extensive evidence, several research gaps remain:

  • Optimal timing of this compound administration relative to anthracycline treatment
  • Dose-response relationships across different patient populations and anthracycline regimens
  • Long-term outcomes in pediatric patients, particularly regarding cardiac function in adulthood
  • Combination strategies with other cardioprotective agents or interventions
  • Biomarkers for patient stratification to identify those most likely to benefit from this compound prophylaxis
  • Molecular determinants of variable individual susceptibility to anthracycline cardiotoxicity

The experimental methodologies and quantitative data summarized in this guide provide a foundation for addressing these questions in future preclinical and clinical studies.

Conclusion

This compound represents a unique cardioprotective agent with multiple mechanisms of action converging on mitochondrial protection. While originally developed as an iron chelator, current evidence strongly supports Top2β interaction as essential for its protective effects against chronic anthracycline cardiotoxicity. The comprehensive experimental data from validated models demonstrates robust protection against functional impairment, structural damage, and apoptotic cell death.

References

Comprehensive Technical Guide: Dexrazoxane as a DNA Topoisomerase II Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanisms of Action

Dexrazoxane (ICRF-187) is a bisdioxopiperazine derivative that functions as a catalytic inhibitor of DNA topoisomerase II (TOP2), with important clinical applications in cardioprotection during anthracycline chemotherapy and treatment of anthracycline extravasation. The drug exhibits a dual mechanism of action that has been extensively studied but continues to be refined. Initially classified as a prodrug that undergoes hydrolysis to form ADR-925, an iron-chelating metabolite, research has revealed that this compound also directly targets TOP2 isoforms through a distinct mechanism from classical TOP2 poisons like doxorubicin [1]. Unlike TOP2 poisons that stabilize the covalent enzyme-DNA complex and generate permanent double-strand breaks, this compound acts as a catalytic inhibitor that interferes with the ATPase activity of TOP2, trapping the enzyme in a closed-clamp form that cannot complete its catalytic cycle [2].

The isoform specificity of this compound has emerged as a critical aspect of its mechanism, particularly in understanding its cardioprotective properties. Research demonstrates that this compound preferentially induces the loss of topoisomerase IIβ (TOP2B) protein levels in cardiomyocytes, with nearly complete reduction of nuclear TOP2B and partial reduction in cytoplasmic TOP2B [3]. This selective effect is significant because anthracycline-induced cardiotoxicity is mediated primarily through TOP2B in post-mitotic cardiomyocytes, while the antineoplastic effects of anthracyclines target TOP2A in rapidly dividing cancer cells [3] [2]. The table below summarizes this compound's primary mechanisms of action:

Table 1: Dual Mechanisms of this compound Action

Mechanism Molecular Target Biological Consequence Clinical Application
TOP2 Catalytic Inhibition Topoisomerase IIα and IIβ ATPase domain Prevention of TOP2-mediated DNA double-strand breaks; Reduction of TOP2β protein levels Cardioprotection against anthracycline-induced cardiotoxicity
Iron Chelation (via metabolite ADR-925) Intracellular iron ions Reduction of iron-dependent hydroxyl radical formation; Attenuation of oxidative stress Prevention of anthracycline-induced cardiomyopathy

Quantitative Characterization of TOP2 Inhibition

Enzymatic and Cellular Activity

The structure-activity relationship of bisdioxopiperazines has been quantitatively characterized through comparative studies of analogs. Research demonstrates a strong correlation between the growth inhibitory effects of bisdioxopiperazine analogs in Chinese hamster ovary (CHO) cells and their ability to inhibit the catalytic activity of mammalian DNA topoisomerase II (correlation coefficient r = 0.86, P = 0.0003) [4]. This finding strongly supports that DNA topoisomerase II serves as the functional cellular target for this drug class. The stereoisomers (+)-ICRF-187 (this compound) and (-)-ICRF-186 exhibited equivalent cytotoxicity and TOP2 inhibitory activity, indicating that the bisdioxopiperazine binding site on DNA topoisomerase II possesses sufficient size or flexibility to accommodate either stereochemical form [4].

Interestingly, the fully ring-opened hydrolysis product of this compound, ADR-925 (which possesses strong iron-chelating properties), demonstrated no measurable inhibitory activity toward DNA topoisomerase II or cytotoxicity toward CHO cells at tested concentrations [4]. This finding suggests that the intact bisdioxopiperazine structure is essential for TOP2 inhibition, while the ring-opened form contributes primarily through iron chelation mechanisms. The table below summarizes key quantitative data from enzymatic and cellular studies:

Table 2: Quantitative Characterization of this compound TOP2 Inhibition

Parameter Value/Range Experimental System Reference
Cytotoxicity Range (bisdioxopiperazines) 30,000-fold variation CHO cells [4]
TOP2 Catalytic Inhibition Range 150-fold variation Mammalian TOP2 enzymatic assay [4]
Correlation (Cytotoxicity vs. TOP2 Inhibition) r = 0.86 (P = 0.0003) QSAR analysis of 12 analogs [4]
Time to Partial Recovery of TOP2β ~24 hours Neonatal rat cardiac myocytes [3]
Optimal Cardioprotective Ratio (DEX:DOX) 10:1 Human cardiomyocytes (AC16) [5] [6]
Kinetics and Dose-Response Relationships

Mathematical toxicodynamic modeling of this compound's cardioprotective effects has identified optimal dosing ratios for clinical application. Based on in vitro studies using human cardiomyocyte (AC16) cells and subsequent clinical translation, the Q3W (once every three weeks) doxorubicin regimen with a 10:1 this compound:doxorubicin dose ratio over three cycles (nine weeks) was predicted to offer maximal cardioprotection while maintaining anticancer efficacy [5] [6]. This modeling approach incorporated concentration-response data across physiologically relevant ranges (0.5-10 μM DOX; 5-100 μM DEX) over exposure periods up to 72 hours, with cell viability assessed using CCK-8 assays [6].

The kinetics of TOP2β depletion and recovery represent another critical aspect of this compound's pharmacological profile. In neonatal rat cardiac myocytes, this compound treatment resulted in rapid and nearly complete loss of TOP2β protein, with immunofluorescent staining revealing almost complete reduction in nuclear TOP2β and lesser reduction in cytoplasmic pools [3]. Recovery of TOP2β levels occurred slowly after pulse inhibition, with partial recovery observed only after 24 hours [3]. The protective efficacy against doxorubicin-induced myocyte damage was greatest when TOP2β levels were at their lowest, supporting the importance of this mechanism in cardioprotection [3].

Experimental Protocols and Methodologies

In Vitro TOP2 Inhibition Assays

Catalytic inhibition assays for TOP2 activity typically utilize purified mammalian topoisomerase II enzyme systems. The standard protocol involves incubating the enzyme with supercoiled DNA substrate (often pBR322 plasmid) in appropriate reaction buffer (typically containing ATP, MgCl₂, and Tris-HCl) with varying concentrations of this compound [4]. The reaction products are separated by agarose gel electrophoresis, and the conversion of supercoiled to relaxed DNA forms is quantified to determine inhibitory potency. For bisdioxopiperazine analogs, this assay demonstrated a 150-fold range in TOP2 inhibitory activity across different structural variants [4].

Cellular viability assessments are commonly performed using standardized colorimetric assays such as Cell Counting Kit-8 (CCK-8) in immortalized human cardiomyocyte lines (e.g., AC16 cells) [5] [6]. The typical protocol involves:

  • Seeding cells at density of 10×10³ cells per well in 96-well plates
  • Allowing 12 hours for adhesion
  • Exposing to this compound across concentration range (5-100 μM) alone or in combination with doxorubicin (0.5-10 μM)
  • Incubating for time course (0-72 hours)
  • Adding CCK-8 solution (10 μL/well) and incubating for ~1 hour
  • Measuring absorbance at 450 nm using microplate spectrophotometer
  • Calculating viability relative to vehicle controls [6]
DNA Damage Response Assessment

The DNA damage response to this compound exposure can be evaluated through multiple complementary techniques. Neutral comet assays provide quantitative assessment of DNA double-strand breaks by measuring tail moment in individual cells [2]. Immunofluorescence staining for γ-H2AX/53BP1 foci offers specific detection of DNA damage foci, with quantification of foci number per nucleus providing a sensitive measure of DSB formation [2]. Additional DDR markers include Western blot analysis of ATM (ataxia telangiectasia mutated), ATR (ATM and Rad3-related), Chk1 and Chk2 phosphorylation, and p53 accumulation [2].

TOP2A-dependent DNA damage evaluation typically utilizes isogenic cell lines with regulated TOP2A expression. The HTETOP cell line (derived from human fibrosarcoma HT1080 cells) contains deleted endogenous TOP2A alleles and a tetracycline-repressible TOP2A transgene, allowing for TOP2A depletion (>95% reduction) within 24 hours of tetracycline (1 μg·mL⁻¹) addition [2]. This system enables specific assessment of TOP2A-mediated effects by comparing responses in TOP2A-proficient and deficient conditions.

G DEX This compound Exposure Cellular_Uptake Cellular Uptake DEX->Cellular_Uptake TOP2A_Inhibition TOP2A Catalytic Inhibition Cellular_Uptake->TOP2A_Inhibition TOP2B_Depletion TOP2B Protein Depletion Cellular_Uptake->TOP2B_Depletion DDR_Activation DNA Damage Response Activation TOP2A_Inhibition->DDR_Activation Cardioprotection Cardioprotection TOP2B_Depletion->Cardioprotection ATF3_Induction ATF3 Induction DDR_Activation->ATF3_Induction Apoptosis Apoptotic Cell Death ATF3_Induction->Apoptosis

This compound Cellular Mechanism Diagram

Pharmacokinetic and Metabolism Studies

Intracellular pharmacokinetics of this compound and its metabolite ADR-925 can be investigated in isolated rat cardiomyocytes or human cardiomyocyte cell lines [1]. The standard protocol involves:

  • Incubating cells with this compound (typically 100 μM) for time course (up to 24 hours)
  • Collecting cell culture medium and cell pellets at various time points
  • Analyzing samples using validated LC-MS/MS methods
  • Determining concentration-time profiles for both this compound and ADR-925
  • Calculating intracellular accumulation ratios and metabolic conversion rates [1]

Recent approaches have incorporated mathematical toxicodynamic modeling to bridge in vitro findings with clinical predictions. These models integrate drug degradation kinetics in cell culture media with cellular response functions, enabling simulation of long-term clinical dosing regimens and optimization of drug combinations [5] [6]. The degradation kinetics are typically described by first-order equations:

[\frac{dC_{DEX}}{dt} = -k_{deg,DEX} \cdot C_{DEX}; \quad C_{DEX}(0) = C_{DEX,0}]

where (k_{deg,DEX}) represents the first-order degradation rate constant for this compound and (C_{DEX,0}) is the initial concentration [6].

Clinical Implications and Research Directions

Cardioprotection and Clinical Translation

The cardioprotective efficacy of this compound has been demonstrated in multiple clinical contexts, with ongoing research aiming to expand its appropriate use. For anthracycline extravasation, this compound (marketed as Savene in Europe and Totect in the USA) has shown 98% success rate in clinical trials (avoiding surgical debridement) and 95% effectiveness in clinical practice, allowing immediate continuation of chemotherapy in 71-73% of patients [7]. The safety profile is characterized mainly by rapidly reversible hematological toxicity, with most adverse events being grades 1-2 (nausea, leucopenia, arm pain) and rare grade 3 events (neutropenia, pancytopenia) [7].

Current clinical research includes the HOVON 170 DLBCL-ANTICIPATE trial, a phase III multicenter study investigating this compound for primary prevention of anthracycline-induced cardiac dysfunction in patients with Diffuse Large B-Cell Lymphoma [8]. This parallel-group, open-label trial randomizes patients to receive either six cycles of R-CHOP21 chemotherapy without cardioprotection or with this compound administered in a 10:1 ratio prior to each doxorubicin infusion [8]. The primary endpoint is incidence of AICD within 12 months, defined as absolute decline in LVEF ≥10% to <50%, with co-primary safety endpoint of complete metabolic remission on end-of-treatment PET-CT to ensure no compromise of anticancer efficacy [8].

Antitumor Effects and Safety Considerations

Despite its primary use as a cardioprotective agent, this compound exhibits direct antitumor activity through its TOP2A inhibitory effects. Research demonstrates that this compound induces TOP2A-dependent cell death, γ-H2AX accumulation (marker of DNA double-strand breaks), and activation of the DNA damage response pathway [2]. The transcription factor ATF3 has been identified as a key mediator in this response, with this compound inducing ATF3 accumulation in a TOP2A- and ATM-dependent manner [2]. ATF3 regulates p53 accumulation and generation of double-strand breaks, serving as a switch between DNA damage and cell death following this compound treatment [2].

Safety considerations for this compound include potential concerns about secondary malignancies and hematological toxicity. However, comprehensive meta-analyses have not consistently supported early concerns about increased secondary malignancy risk or reduced antitumor efficacy [2]. The hematological toxicity profile is generally manageable, with most events being rapidly reversible and of low grade [7]. The ongoing HOVON 170 trial includes careful monitoring of these safety parameters and aims to provide higher-quality evidence regarding the risk-benefit profile of this compound in a contemporary cancer population [8].

G DEX_Admin This compound Administration Hydrolysis Hydrolytic Ring Opening DEX_Admin->Hydrolysis ParentDEX Parent this compound DEX_Admin->ParentDEX ADR925 ADR-925 Metabolite Hydrolysis->ADR925 IronChelation Iron Chelation ADR925->IronChelation ReducedOxStress Reduced Oxidative Stress IronChelation->ReducedOxStress Cardioprotection Cardioprotection ReducedOxStress->Cardioprotection TOP2B_Loss TOP2B Depletion in Cardiomyocytes ParentDEX->TOP2B_Loss TOP2B_Loss->Cardioprotection

This compound Metabolite Activity Diagram

Conclusion

References

Dexrazoxane: Mechanistic Insights into Iron Chelation, Reactive Oxygen Species, and Topoisomerase II Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

Dexrazoxane (ICRF-187) is a cardioprotective agent used clinically to prevent anthracycline-induced cardiotoxicity, a dose-limiting side effect that significantly impacts cancer treatment outcomes. Originally investigated as an antitumor agent due to its topoisomerase II inhibitory properties, this compound demonstrated insufficient efficacy as a chemotherapeutic but emerged as a promising cardioprotectant. The drug has been successfully used for decades to ameliorate cardiac damage in patients receiving anthracycline-based chemotherapy (e.g., doxorubicin, daunorubicin, epirubicin), particularly in advanced breast cancer, soft tissue sarcomas, and pediatric malignancies [1] [2] [3].

Anthracyclines remain among the most effective anticancer drugs for treating hematologic malignancies and solid tumors, but their clinical usefulness is hampered by the risk of both acute and chronic cardiotoxicity. The most feared manifestation is chronic cardiotoxicity, characterized by irreversible cardiac damage and progressive congestive heart failure [4]. Although the pathogenesis of anthracycline cardiotoxicity is multifactorial, the pivotal role has traditionally been attributed to iron-mediated formation of reactive oxygen species (ROS) and subsequent oxidative damage to cardiomyocytes [4] [2]. This compound represents the only consistently effective pharmacologic intervention to reduce this cardiotoxicity without significantly compromising antitumor efficacy in most clinical settings [3].

Molecular Mechanisms of Anthracycline Cardiotoxicity

Iron-Mediated Reactive Oxygen Species Formation

The heart is particularly vulnerable to oxidative damage due to its high metabolic rate, abundant mitochondria, and relatively lower expression of antioxidant enzymes compared to other organs [4]. Anthracyclines can undergo redox cycling wherein the quinone moiety accepts an electron from NADPH-dependent reductases to form a semiquinone free radical, which rapidly reacts with molecular oxygen to generate superoxide anion (O₂⁻) and other ROS [2].

A critical aspect of anthracycline cardiotoxicity involves iron-mediated potentiation of ROS generation. Anthracyclines strongly chelate iron through their quinone-hydroquinone functional groups, forming stable anthracycline-iron complexes [4] [2]. These complexes can catalyze the conversion of less reactive oxygen species (superoxide and hydrogen peroxide) into the highly destructive hydroxyl radical (HO•) via the Fenton reaction and Haber-Weiss cycle [5]:

The hydroxyl radical is exceptionally reactive and causes widespread damage to cellular components including lipid membranes (through peroxidation), proteins, and DNA, ultimately leading to cardiomyocyte apoptosis or necrosis [4] [5]. This iron-dependent oxidative stress represents a fundamental mechanism underlying anthracycline-induced cardiac damage.

Topoisomerase II Beta Inhibition

More recent evidence indicates that anthracycline cardiotoxicity also involves poisoning of topoisomerase IIβ (Top2b), a DNA regulatory enzyme present in post-mitotic cardiomyocytes [6]. Anthracyclines stabilize the cleavable complex between Top2b and DNA, leading to double-strand breaks, mitochondrial dysfunction, and activation of cell death pathways [6]. Genetic deletion of Top2b in cardiomyocytes has been shown to prevent doxorubicin-induced DNA damage, mitochondrial dysfunction, and ROS production, establishing Top2b as a key mediator of cardiotoxicity [6].

This compound: Mechanisms of Cardioprotection

Iron Chelation Hypothesis

This compound is a bisdioxopiperazine compound and a cyclic derivative of EDTA that readily penetrates cell membranes [7] [8] [2]. The prevailing mechanism describes this compound as a prodrug that undergoes hydrolytic metabolism in cells to form a ring-opened metal-chelating agent, ADR-925 [4] [2]. This active metabolite shares structural similarity with EDTA and exhibits strong affinity for iron, potentially displacing iron from anthracycline-iron complexes or chelating free intracellular iron [4] [7] [2].

By sequestering iron, this compound may inhibit iron-catalyzed hydroxyl radical formation, thereby preventing oxidative damage to cardiac cells [4] [2]. This iron-chelating activity represents the traditional explanation for this compound's cardioprotective effects and has been supported by numerous preclinical studies demonstrating reduced lipid peroxidation and oxidative stress markers in this compound-treated models [4] [2].

Topoisomerase IIβ Degradation Mechanism

Emerging research has revealed an alternative or complementary mechanism involving topoisomerase IIβ degradation [6]. This compound directly binds to the ATPase domain of both Top2 isoforms (Top2α and Top2β) and induces a ubiquitin/proteasome-mediated degradation of Top2β, particularly in cardiomyocytes [6]. This effect is dose-dependent and occurs rapidly following this compound administration in human volunteers, with sustained reduction of Top2β protein levels lasting up to 12 hours [6].

Table 1: Comparative Analysis of this compound's Cardioprotective Mechanisms

Mechanistic Aspect Iron Chelation Hypothesis Topoisomerase IIβ Degradation
Primary molecular target Intracellular iron pools Topoisomerase IIβ enzyme
Active species ADR-925 (metabolite) This compound (parent compound)
Key biochemical effect Inhibition of iron-catalyzed hydroxyl radical formation Prevention of DNA double-strand breaks
Downstream consequences Reduced oxidative stress and lipid peroxidation Attenuated mitochondrial dysfunction and apoptosis
Experimental evidence Reduced ROS in isolated heart models [2] Top2b degradation in PBMCs from human volunteers [6]
Temporal considerations Requires metabolic activation Rapid onset (within hours of administration)

The Top2β mechanism explains several observations that were puzzling under the iron chelation hypothesis alone. For instance, ADR-925 (the iron-chelating metabolite) failed to protect against doxorubicin-induced cardiotoxicity in neonatal ventricular cardiomyocytes and rabbit hearts, whereas this compound itself was effective [6]. Additionally, the timing of this compound administration appears critical for optimal cardioprotection through Top2β degradation, with pre-treatment (8 hours before doxorubicin) showing superior efficacy in experimental models [6].

The following diagram illustrates the two primary cardioprotective mechanisms of this compound:

G cluster_0 Iron Chelation Pathway cluster_1 Topoisomerase IIβ Pathway This compound This compound ADR925 ADR925 This compound->ADR925 Metabolized to Top2bDegradation Top2bDegradation This compound->Top2bDegradation Induces IronSequestration IronSequestration ADR925->IronSequestration Chelates ReducedROS ReducedROS IronSequestration->ReducedROS Prevents OxidativeProtection OxidativeProtection ReducedROS->OxidativeProtection Reduces Cardiotoxicity Cardiotoxicity OxidativeProtection->Cardiotoxicity Mitigates LessDSB LessDSB Top2bDegradation->LessDSB Prevents MitochondrialProtection MitochondrialProtection LessDSB->MitochondrialProtection Preserves ApoptosisReduction ApoptosisReduction MitochondrialProtection->ApoptosisReduction Reduces ApoptosisReduction->Cardiotoxicity Mitigates Anthracycline Anthracycline Anthracycline->Cardiotoxicity Causes

This compound's dual cardioprotective mechanisms against anthracycline cardiotoxicity

Experimental Models and Methodologies

Preclinical Models of Cardiotoxicity and Protection

Various experimental systems have been employed to investigate this compound's cardioprotective mechanisms, each offering distinct advantages and limitations:

  • Isolated perfused heart models (e.g., dog, rat): These systems allow direct assessment of anthracycline effects on cardiac function parameters including coronary perfusion pressure, left ventricular force development, and electrocardiographic characteristics. This compound pretreatment consistently ameliorated daunorubicin-induced increases in coronary vascular resistance in isolated dog hearts [2].

  • In vivo animal models (mouse, rat, rabbit, hamster, dog): Chronic administration studies in these species demonstrated that this compound co-treatment significantly reduced histopathological signs of anthracycline cardiotoxicity, including myofibrillar loss, vacuolization, and necrosis [2]. The dose-response relationship and timing of administration relative to anthracycline treatment have been extensively characterized in these models.

  • Cellular models (isolated cardiomyocytes, H9C2 cells): These systems enable detailed mechanistic studies at the molecular level. For instance, experiments in H9C2 cardiomyocytes showed that this compound prevents doxorubicin-induced DNA double-strand breaks through inhibition of Top2b [6].

Clinical Pharmacokinetics and Metabolism

Table 2: Pharmacokinetic Properties of this compound

Parameter Value Comments
Bioavailability 100% (IV administration) Complete systemic availability [8]
Volume of distribution 9-22.6 L/m² Moderate tissue distribution [8]
Protein binding < 2% Minimal binding to plasma proteins [8]
Metabolism Hepatic and renal hydrolysis Converted to active metabolite ADR-925 by dihydropyrimidine amidohydrolase [8]
Primary metabolite ADR-925 Ring-opened iron-chelating form [4] [2]
Half-life 2-2.5 hours Rapid elimination [8]
Elimination route Primarily renal 42% excreted unchanged in urine [8]
Clearance 6.25-7.88 L/h/m² Dose-dependent clearance [8]

This compound undergoes rapid hydrolysis in vivo to form one-ring open intermediates (compounds B and C) and ultimately the two-ring open metal-chelating metabolite ADR-925 [2]. The enzyme dihydropyrimidine amidohydrolase catalyzes these conversions in liver and kidney tissues [8]. In patients infused with this compound (1500 mg/m² over 15 minutes), ADR-925 concentrations reached approximately 29 μM within 15 minutes post-infusion and remained nearly constant for 4 hours before declining [2].

Clinical Applications and Safety Considerations

FDA-Approved Indications and Dosing

This compound is approved for two primary indications in oncology settings:

  • Reduction of cardiomyopathy associated with anthracycline administration in women with metastatic breast cancer who have received a cumulative doxorubicin dose of 300 mg/m² and would benefit from continued therapy [1] [8] [9].

  • Treatment of extravasation resulting from intravenous anthracycline chemotherapy [1] [7].

The standard cardioprotective dosage follows a 10:1 ratio (500 mg/m² this compound to 50 mg/m² doxorubicin), administered via intravenous infusion over 15 minutes, with doxorubicin given within 30 minutes after this compound completion [1]. For extravasation, the recommended regimen is 1000 mg/m² IV within 6 hours post-extravasation, followed by additional doses on days 2 and 3 [1].

Safety Profile and Risk-Benefit Considerations

The safety profile of this compound includes several important considerations:

  • Myelosuppression: this compound can cause dose-limiting bone marrow suppression (neutropenia, leukopenia, thrombocytopenia), which may be challenging to distinguish from anthracycline effects [1] [10].

  • Secondary malignancies: Long-term follow-up of pediatric patients treated with this compound revealed a small increased risk of secondary acute myeloid leukemia and myelodysplastic syndrome, particularly in patients receiving this compound with etoposide or other leukemogenic agents [1] [7].

  • Potential impact on antitumor efficacy: While most clinical trials have not demonstrated significant compromise of anthracycline antitumor efficacy, one phase III trial in metastatic breast cancer reported reduced response rates in this compound-treated patients [6] [1]. This concern has led to restrictions in this compound use to patients who have already received substantial cumulative anthracycline doses (300 mg/m² doxorubicin or equivalent) [1].

  • Renal and hepatic impairment: Dose adjustments are necessary in patients with moderate to severe renal impairment (creatinine clearance < 40 mL/min), typically reducing the this compound:doxorubicin ratio to 5:1 [1]. In patients with hepatic impairment, anthracycline dose reduction should guide proportional this compound adjustment [1].

Recent large-scale analyses of the FDA Adverse Event Reporting System (FAERS) database have provided additional insights into this compound safety, suggesting that while the drug effectively reduces cardiac adverse events, it may be associated with an increased risk of infection-related complications, particularly in pediatric populations [10].

Future Research Directions and Conclusions

The mechanism of this compound's cardioprotection continues to be refined, with ongoing research exploring several promising avenues:

  • Optimization of administration timing: Recent evidence suggests that early administration (8 hours before anthracycline treatment) to allow for Top2β degradation may provide superior cardioprotection compared to simultaneous administration [6]. The ongoing PHOENIX trial (Prevention of Heart Failure Induced by Doxorubicin with Early Administration of this compound) aims to validate this approach in clinical settings [6].

  • Identification of predictive biomarkers: Research efforts focus on discovering biomarkers that can identify patients at highest risk for anthracycline cardiotoxicity who would derive greatest benefit from this compound prophylaxis [3].

  • Novel formulations and derivatives: Investigation of this compound analogs with improved therapeutic indices continues, including compounds that may separate iron-chelating from Top2β-degrading activities to potentially enhance selectivity [2].

  • Expansion to other clinical contexts: Preclinical evidence suggests potential applications of this compound in mitigating toxicity from other agents or conditions involving iron-mediated oxidative damage, though these remain investigational [2].

References

Animal Models & Study Designs in Recent Research

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core designs of recent, high-quality preclinical studies investigating dexrazoxane.

Animal Model Induction of Cardiotoxicity This compound Intervention Key Endpoints Assessed Citation

| Wistar Rats (6-8 weeks old) | Single IP injection of Doxorubicin (DOX, 18 mg/kg) on day 11 [1] | - DEX + DOX: 180 mg/kg IP, 30 min before DOX.

  • BB + DEX + DOX: Blueberry extract (80 mg/kg orally for 14 days) + DEX (as above). | - Serum Biomarkers: cTnT, NT-proBNP, MPO.
  • Oxidative Stress: Cardiac MDA, GSH, SOD.
  • Molecular Biology: miR-140-5p, Sirt2, Nrf2 expression.
  • Histopathology: H&E staining of heart tissue. [1] | [1] | | C57BL/6J Mice (10 weeks old) | Weekly IP injections of DOX (4 mg/kg) for 6 weeks (cumulative dose: 24 mg/kg) [2] | Weekly IP injection of DEX (40 mg/kg) 30 min before each DOX dose (cumulative dose: 240 mg/kg). [2] | - Cardiac Function: LVEF (by ultrasound).
  • Vascular Function: Pulse Wave Velocity (PWV), endothelium-dependent relaxation.
  • Biomarker: SERPINA3N expression in plasma and tissue. [2] | [2] | | Rabbits (Chinchilla male) | Weekly IV injections of Daunorubicin (DAU, 3 mg/kg) for 10 weeks [3] | Weekly IP injection of DEX (60 mg/kg) 30 min before each DAU dose. [3] | - Cardiac Function: LV fractional shortening, invasive dP/dtmax.
  • Cell Death: Cardiomyocyte apoptosis (TUNEL assay).
  • Apoptotic Signaling: Caspase 3/7, 8, 9, 12 activity.
  • Oxidative Stress: Myocardial malondialdehyde (MDA). [3] | [3] |

Detailed Experimental Protocols and Methodologies

Here is a deeper dive into the standard methodologies used in these studies for assessing cardiotoxicity and the protective effects of this compound.

  • Animal Handling and Group Allocation: Studies typically use male animals (rats, mice, rabbits) housed under controlled conditions. They are randomly divided into groups (e.g., Control, DOX-only, DEX+DOX, sometimes with additional treatment groups), with 8-10 animals per group to ensure statistical power [1] [2] [3].
  • Dosing and Administration: this compound is consistently administered 30 minutes before the anthracycline (doxorubicin or daunorubicin) via the same route (intraperitoneal or intravenous). The dosage ratios are critical; commonly used ratios are 10:1 (DEX:DOX) in mice [2] and 20:1 in rats [1].
Key Biochemical and Molecular Assays
  • Serum Biomarker Analysis: Blood samples are collected via cardiac puncture or other methods at the end of the study. Serum is separated by centrifugation and analyzed using:
    • ELISA for quantitative measurement of Cardiac Troponin (cTnT or cTnI) and NT-proBNP [1] [4] [3].
    • Colorimetric assays for Myeloperoxidase (MPO) activity [1].
  • Oxidative Stress Markers in Cardiac Tissue: Heart tissue is homogenized, and the supernatant is used for:
    • TBARS Assay to measure Malondialdehyde (MDA), a marker of lipid peroxidation [1] [4].
    • Colorimetric assays using DNBA and pyrogallol autoxidation to measure levels of reduced Glutathione (GSH) and Superoxide Dismutase (SOD) activity, respectively [1].
  • Gene and Protein Expression Analysis: Total RNA and protein are isolated from snap-frozen heart tissue.
    • qRT-PCR is used to quantify mRNA expression of genes like Nrf2, Sirt2, miR-140-5p, and calpain-2 [1] [4].
    • Western Blotting is employed to confirm protein expression levels, for example, of calpain-2 [4].
    • ELISA can also be used for specific proteins like Topoisomerase IIβ (TOP II) [1].
Functional and Histological Assessments
  • Echocardiography: A non-invasive method to monitor cardiac function in vivo. Key parameters measured include Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS), which are primary indicators of systolic function [2] [4].
  • Ex Vivo Vascular Reactivity: The thoracic aorta is isolated and mounted in an organ bath. Contraction is induced with phenylephrine, and endothelium-dependent relaxation is assessed by adding acetylcholine [2].
  • Histopathological Examination: Heart tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). A pathologist then examines the slides for structural damage, necrosis, and inflammatory cell infiltration [1] [4].

Mechanisms of Action & Signaling Pathways

This compound is recognized as the only FDA-approved cardioprotectant against anthracycline-induced cardiotoxicity. Its mechanism is multifaceted, as illustrated in the following pathway diagram.

DEX_Mechanism Proposed Mechanisms of this compound (DEX) Cardioprotection cluster_primary Primary Cardiotoxic Pathways of DOX cluster_protective Protective Mechanisms of DEX DOX Doxorubicin (DOX) Iron Free Cellular Iron DOX->Iron Binds TOP2B Topoisomerase IIβ (TOP2B) Complex Stabilization DOX->TOP2B Stabilizes DEX This compound (DEX) ADR925 Metabolite: ADR-925 DEX->ADR925 Hydrolyzed to DEX->TOP2B Interferes with Prevents Stabilization ADR925->Iron Chelates ROS Reactive Oxygen Species (ROS) & Oxidative Stress Iron->ROS Catalyzes Formation Apoptosis Cardiomyocyte Apoptosis ROS->Apoptosis DNA_Damage DNA Double-Strand Breaks TOP2B->DNA_Damage DNA_Damage->Apoptosis Cardiomyopathy Cardiotoxicity & Heart Failure Apoptosis->Cardiomyopathy

This compound protects cardiomyocytes via iron chelation and Topoisomerase IIβ inhibition. [1] [2] [3]

The diagram above shows the two primary pathways. It is important to note that while this compound's protection is robust, its effect on measurable oxidative stress markers like lipid peroxidation (MDA) can be inconsistent, suggesting that its anti-apoptotic effects may be paramount [3].

Key Takeaways for Researchers

  • Established Efficacy: Preclinical data robustly confirms that this compound significantly protects against anthracycline-induced declines in left ventricular function and pathological structural changes in the heart [1] [2] [4].
  • Novel Insights: Recent studies highlight protection against vascular toxicity (endothelial dysfunction and arterial stiffness) and identify new biomarkers like SERPINA3N for monitoring this effect [2]. Furthermore, the upregulation of calpain-2 has been proposed as a novel mechanism contributing to its protective effect [4].
  • Beyond Iron Chelation: The cardioprotective mechanism is complex. Strong evidence points to the inhibition of cardiomyocyte apoptosis as a critical effect, which can occur independently of reducing lipid peroxidation, indicating multiple and potentially independent pathways of action [3].

References

Traditional vs. Contemporary Molecular Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

For many years, the cardioprotective action of dexrazoxane (DEX) was primarily attributed to its iron-chelating activity [1] [2]. However, recent research has revealed that its inhibition of the enzyme Topoisomerase 2β (Top2β) is likely the dominant mechanism, which also explains its site-specific protection for the heart without interfering with anthracycline's anti-tumor efficacy [3] [4].

The table below compares these two primary mechanisms.

Mechanism Key Process Molecular Outcome Supporting Evidence
Iron Chelation DEX is hydrolyzed to ADR-925, which chelates free intracellular iron and displaces iron from anthracycline-iron complexes [5] [2]. Prevents the formation of reactive oxygen species (ROS) and subsequent oxidative stress that triggers cardiomyocyte apoptosis and necrosis [1] [6]. The original and well-established hypothesis; however, some studies show cardioprotection without a significant decrease in lipid peroxidation, suggesting other pathways are involved [5].
Topoisomerase 2β (Top2β) Inhibition DEX binds to and induces the ubiquitin/proteasome-mediated degradation of Top2β, an enzyme highly expressed in mature cardiomyocytes [3] [4]. Prevents anthracyclines from forming stable, toxic complexes with Top2β and DNA, thereby avoiding double-strand breaks, aberrant DNA damage response, and mitochondrial dysfunction [3] [4]. A more recent and compelling mechanism. Specific knockout of the Top2b gene in mouse hearts protects against doxorubicin-induced cardiotoxicity. DEX pre-treatment in humans leads to a rapid and sustained reduction of Top2b in blood cells [4].

These pathways converge to suppress the complex apoptotic signaling triggered by anthracyclines. DEX has been shown to effectively inhibit the activities of key caspases (3/7, 8, 9, and 12) and reduce TUNEL-positive cardiomyocytes, indicating a powerful rescue from programmed cell death [5].

Detailed Experimental Protocol for In Vivo Investigation

The following methodology is adapted from a pivotal study that demonstrated DEX's protection against apoptotic cell death in vivo [5].

  • 1. Animal Model and Chronic Toxicity Induction
    • Animals: Chinchilla male rabbits.
    • Anthracycline Dosing: Daunorubicin (DAU) is administered intravenously at 3 mg/kg once weekly for 10 weeks to model chronic cardiotoxicity.
  • 2. This compound Co-Treatment
    • Dosing: this compound (60 mg/kg) is administered intraperitoneally 30 minutes before each DAU injection.
    • Control Groups: Include groups receiving saline only and DAU only.
  • 3. Functional and Structural Endpoint Analysis
    • Cardiac Function: Assessed via echocardiography (e.g., Left Ventricular Fractional Shortening) and invasive haemodynamic measurements (e.g., LV dP/dtmax) [5].
    • Biomarkers: Plasma levels of cardiac troponin T and I are measured as indicators of myocardial injury [5].
    • Histology: Heart tissue is examined using H&E and Masson's trichrome staining to evaluate structural damage and fibrosis [5].
  • 4. Key Apoptosis-Specific Assessments
    • TUNEL Assay:
      • Purpose: To detect DNA fragmentation, a hallmark of late-stage apoptosis, in situ.
      • Protocol: Use an In situ Cell Death Detection Kit on paraffin-embedded left ventricular sections. Quantify TUNEL-positive cardiomyocyte nuclei per mm² of tissue from multiple random fields [5].
    • Caspase Activity Assay:
      • Purpose: To evaluate the activation of key apoptotic pathways.
      • Protocol: Homogenize snap-frozen LV tissue. Measure the activities of caspase-3/7 (executioner caspases), caspase-8 (extrinsic pathway), caspase-9 (intrinsic mitochondrial pathway), and caspase-12 (endoplasmic reticulum stress pathway) using commercial fluorometric or luminescence kits [5].

Recent Clinical Evidence and Future Directions

Current research is focused on translating the Top2β mechanism into optimized clinical protocols.

  • The PHOENIX Study (2025): This recent human trial investigated the dose-response and time course of DEX-induced Top2β degradation. Healthy volunteers received intravenous DEX at doses from 100 to 500 mg/m². The study found a rapid and sustained reduction of Top2b protein levels in peripheral blood mononuclear cells, which lasted up to 12 hours [4].
  • Paradigm Shift in Timing: Preclinical models suggest that administering DEX 8 hours before doxorubicin (allowing for Top2β degradation and subsequent DEX clearance) provides complete cardioprotection, potentially further minimizing any theoretical risk of interfering with the anthracycline's anti-cancer effect [4]. This strategy is now being tested in human trials.

Pathway Diagrams and Data

The following diagram synthesizes the core molecular pathways and experimental workflow based on the gathered data.

G cluster_mechanisms This compound Molecular Pathways cluster_outcomes Cardioprotective Outcomes cluster_assays Key Experimental Assessments DEX This compound (DEX) ADR925 Metabolite: ADR-925 DEX->ADR925 Hydrolysis Top2b Topoisomerase 2β (Top2b) DEX->Top2b Binds & Inhibits IronChelation Chelates Free Iron ADR925->IronChelation Top2bDeg Induces Top2b Degradation Top2b->Top2bDeg PreventROS Prevents ROS Formation IronChelation->PreventROS Mitoprot Mitochondrial Protection PreventROS->Mitoprot PreventDSB Prevents DNA Double-Strand Breaks Top2bDeg->PreventDSB PreventDSB->Mitoprot AntiApoptotic Inhibition of Apoptosis Mitoprot->AntiApoptotic PreservedFunc Preserved Cardiac Function AntiApoptotic->PreservedFunc ApopAssay TUNEL Assay (Apoptotic Nuclei) CaspaseAssay Caspase Activity (Casp-3/7, 8, 9, 12) FuncAssay Echocardiography (LV Fractional Shortening) HistoAssay Histology (H&E, Masson's Trichrome)

Molecular pathways of this compound cardioprotection and associated experimental assays.

Key Takeaways for Researchers

  • Mechanistic Evolution: The Top2β inhibition and degradation mechanism is now considered central to DEX's cardioprotection, superseding the traditional iron chelation theory as the primary explanation for its efficacy and specificity [3] [4].
  • Optimal Timing is Critical: Emerging evidence suggests that early administration of DEX (up to 8 hours before anthracycline infusion) may maximize cardioprotection by allowing for full Top2β degradation in cardiomyocytes before the chemotherapeutic agent is introduced [4].
  • Robust Apoptosis Assays: A combination of TUNEL staining and multi-caspase activity profiling is essential for comprehensively demonstrating DEX's potent anti-apoptotic effects in preclinical models [5].

References

Application Notes: Dexrazoxane as a Cardioprotective Agent

Author: Smolecule Technical Support Team. Date: February 2026

Dexrazoxane is a cytoprotective agent approved to reduce the incidence and severity of cardiomyopathy associated with doxorubicin administration in women with metastatic breast cancer who have received a cumulative doxorubicin dose of 300 mg/m² and will continue this therapy [1] [2]. Its primary function is to protect against anthracycline-induced cardiotoxicity without interfering with the chemotherapeutic agent's antitumor efficacy, when used as directed [3] [4].

Mechanism of Action

This compound is a bisdioxopiperazine compound that readily diffuses into cells. Its mechanism of cardioprotection is twofold:

  • Iron Chelation: It chelates free and bound iron, reducing the formation of anthracycline-iron complexes. This decreases the production of reactive oxygen species (ROS), which are highly damaging to cardiomyocytes [3].
  • Topoisomerase II Inhibition: It inhibits topoisomerase IIβ, the same enzyme targeted by anthracyclines in cardiac cells. This antagonizes the formation of the cytotoxic topoisomerase II cleavage complex, thereby protecting the heart, without causing the harmful double-strand DNA breaks induced by anthracyclines [3].

The following diagram illustrates this protective pathway.

G Anthracycline Anthracycline A_I_Complex Anthracycline-Iron Complex Anthracycline->A_I_Complex Iron Iron Iron->A_I_Complex ROS Reactive Oxygen Species (ROS) A_I_Complex->ROS CardioTox Cardiomyocyte Toxicity ROS->CardioTox This compound This compound DEX_Chelate This compound-Iron Chelate This compound->DEX_Chelate Iron Chelation TopoII_Inhibit Inhibition of Topoisomerase IIβ This compound->TopoII_Inhibit Enzyme Inhibition DEX_Chelate->ROS Reduces TopoII_Inhibit->CardioTox Protects from Protection Cardioprotection

Clinical Dosing and Administration Data

The following tables summarize the core dosing guidelines and preparation protocols for this compound.

Table 1: Standard Dosing and Administration Protocol

Parameter Specification
Indication Reduce cardiomyopathy in women with metastatic breast cancer after cumulative doxorubicin dose of 300 mg/m² [1] [2].
Standard Dosing Ratio 10:1 (this compound : doxorubicin) [1] [3]. Example: 500 mg/m² this compound to 50 mg/m² doxorubicin [1].

| Administration Sequence | 1. Administer this compound by IV infusion. 2. Administer doxorubicin within 30 minutes after the end of this compound infusion [1] [2]. | | Infusion Method | Intravenous infusion over 15 minutes. Do not administer via intravenous push [1] [3]. |

Table 2: Dose Modifications and Solution Stability

Scenario Protocol

| Renal Impairment (CrCl < 40 mL/min) | Reduce this compound dose by 50% (ratio changes to 5:1). Example: 250 mg/m² this compound to 50 mg/m² doxorubicin [1] [3] [2]. | | Hepatic Impairment | Reduce this compound dose proportionally to the reduced doxorubicin dose, maintaining the 10:1 ratio [1] [2]. | | Reconstitution | Reconstitute 250 mg vial with 25 mL or 500 mg vial with 50 mL of Sterile Water for Injection or 0.167 M Sodium Lactate to achieve 10 mg/mL [1] [2]. | | Dilution & Stability | Further dilute in Lactated Ringer's, 0.9% Sodium Chloride, or 5% Dextrose to 1.3-5.0 mg/mL. Stable for 1-6 hours depending on diluent and storage conditions (room temperature or refrigerated) [1] [2] [5]. |

Key Supporting Clinical Evidence

The established 10:1 dosing ratio is supported by clinical trials demonstrating its efficacy in reducing cardiotoxicity.

Table 3: Summary of Key Clinical Trial Evidence

Study Design & Population Intervention Key Efficacy Findings Impact on Oncologic Efficacy

| Multicenter RCT (J Clin Oncol, 1996) n=162 women with advanced breast cancer on epirubicin-based chemotherapy [4] | this compound (10:1 ratio) vs. no cardioprotection. | Significantly lower cardiotoxicity: 7.3% with this compound vs. 23.1% in control (p=0.006) [4]. | No significant difference in objective response, progression-free survival, or overall survival [4]. | | Meta-Analysis (Macedo et al.) n=2,177 patients with breast cancer from 9 trials [6] | this compound for prevention of anthracycline ± trastuzumab cardiotoxicity. | Reduced risk of clinical heart failure (RR: 0.19) and cardiac events (RR: 0.36) [6]. | No significant impact on rate of oncological response, overall survival, or progression-free survival [6]. |

Extended-Use Protocol for High-Risk Patients

Emerging evidence supports the off-label use of this compound in patients with preexisting cardiomyopathy, a group typically excluded from initial therapy. The following workflow outlines a consensus-based clinical protocol for this population [7].

G Start Patient with Preexisting Cardiomyopathy Requiring Anthracycline A Baseline Assessment: LVEF, Cardiac Biomarkers (cTnI, BNP) CBC, Renal & Hepatic Function Start->A B Initiate Guideline-Directed Heart Failure Therapy A->B C Pre-Chemotherapy Cycle: Administer this compound (10:1 ratio) 30 min before Anthracycline B->C D Continuous Monitoring: Post-cycle cTnI & BNP Echocardiogram (every/alternate cycle) C->D D->C Next Cycle E Complete Planned Anthracycline Therapy D->E F Follow-up (e.g., 6 months): LVEF, Clinical HF Assessment E->F

Case Series Outcomes: A consecutive case series compared outcomes in patients with preexisting systolic dysfunction (mean baseline LVEF ~39%) who received anthracyclines with or without upfront this compound [7].

  • With this compound (n=5): All patients completed planned doxorubicin therapy (280-300 mg/m²). The mean LVEF post-chemotherapy was 34%. No patients developed symptomatic heart failure or elevated cardiac biomarkers [7].
  • Without this compound (n=3): Mean LVEF post-chemotherapy was 18%. All developed symptomatic heart failure requiring hospitalization; two died from cardiogenic shock [7].

Critical Safety and Monitoring Requirements

  • Myelosuppression: this compound may increase myelosuppressive effects of chemotherapy. Perform frequent hematological monitoring [1] [2].
  • Secondary Malignancies: Secondary acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) have been reported, particularly in pediatric patients. The risk-benefit ratio must be carefully considered [1] [2].
  • Interference with Chemotherapy: Do not initiate this compound with the first cycle of chemotherapy. Starting this compound concomitantly with doxorubicin initiation led to lower response rates (48% vs. 63%) and shorter time to progression in one study [1] [2].
  • Incomplete Protection: this compound does not eliminate the risk of cardiotoxicity. Cardiac function (LVEF) must be monitored before and periodically during therapy [1] [3].
  • Embryo-Fetal Toxicity: this compound can cause fetal harm. Advise patients on the use of effective contraception during and after treatment [1] [2].

Conclusion

The 10:1 dosing ratio of this compound to doxorubicin is a well-established and effective protocol for reducing anthracycline-induced cardiotoxicity in indicated adult patient populations. Evidence confirms its cardioprotective effect without a significant negative impact on tumor response. Research continues to explore its potential off-label benefit in high-risk patients, such as those with preexisting cardiac impairment, allowing them to safely receive vital anthracycline-based chemotherapy.

References

Comprehensive Application Notes and Protocols for Dexrazoxane in Pediatric Oncology: Cardioprotection Strategy and Clinical Implementation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Rationale

Anthracycline-induced cardiotoxicity represents one of the most significant dose-limiting toxicities in pediatric oncology, affecting long-term survivorship and quality of life. Anthracyclines, including doxorubicin, daunorubicin, and epirubicin, are essential components in approximately 50% of childhood cancer treatment protocols, demonstrating efficacy against hematologic malignancies, sarcomas, and solid tumors. However, the cumulative cardiotoxic effects of these agents can manifest as acute, chronic, or late-onset cardiomyopathy, with studies indicating that at least 10% of patients receiving high-dose anthracycline therapy will develop heart failure by age 40, while 40% may develop arrhythmias [1] [2]. The pathophysiological mechanism primarily involves iron-mediated oxidative stress wherein anthracyclines form complexes with intracellular iron, generating reactive oxygen species that cause lipid peroxidation, mitochondrial damage, and ultimately cardiomyocyte apoptosis [1] [3].

Dexrazoxane (Zinecard, Totect) is a cardioprotective agent that functions as a cyclic derivative of ethylenediaminetetraacetic acid (EDTA). Its mechanism of action involves traversing cell membranes and undergoing hydrolysis to form an EDTA-like metabolite (ADR-925) that chelates intracellular iron, thereby disrupting the formation of anthracycline-iron complexes and reducing reactive oxygen species generation [4] [5] [3]. Additionally, this compound acts as a catalytic inhibitor of topoisomerase II, distinct from the topoisomerase II "poison" effect of anthracyclines, without inducing lethal DNA double-strand breaks [3]. This dual mechanism provides selective cardioprotection without significant interference with anthracycline antitumor efficacy [1] [2]. Initially approved for reducing cardiotoxicity in women with breast cancer receiving doxorubicin, this compound has emerged as a valuable strategy for pediatric patients requiring anthracycline-based chemotherapy, with evolving guidelines supporting its broader application [4] [2].

Clinical Evidence and Efficacy Data

Evidence from Pediatric Clinical Trials

The cardioprotective efficacy of this compound in pediatric populations has been established through multiple clinical trials with both short-term and long-term follow-up data. A landmark randomized trial conducted by Wexler et al. in children and young adults with high-risk sarcomas demonstrated that this compound administered prior to doxorubicin significantly reduced subclinical cardiotoxicity (22% versus 67% in controls; p < 0.01) as measured by resting left ventricular ejection fraction (LVEF) [1]. Recent long-term follow-up studies have provided compelling evidence for sustained cardioprotection decades after initial treatment. The NCI-funded HEART study, evaluating childhood cancer survivors nearly 20 years post-diagnosis, found that those who received this compound prior to doxorubicin had significantly better cardiac function, including improved left ventricular fractional shortening and ejection fraction, compared to those who did not receive the cardioprotectant [2].

The Children's Oncology Group ALTE11C2 study, with data presented at ASCO 2025, further reinforced these findings in a larger cohort of 895 patients. This research demonstrated that this compound provided significant preservation of cardiac function and structure across multiple follow-up periods (2-5 years, 5-10 years, and >10 years post-treatment), with the protective effect being most pronounced in patients receiving higher cumulative doses of doxorubicin (>250 mg/m²) [6]. Importantly, these studies have consistently shown that this compound does not compromise antitumor efficacy or overall survival in pediatric patients, addressing a primary concern among oncologists [1] [2]. Additionally, the incidence of secondary malignancies—another theoretical concern—has not been significantly increased in long-term follow-up studies, supporting the favorable risk-benefit profile of this compound in pediatric oncology [2].

Quantitative Clinical Outcomes Summary

Table 1: Summary of this compound Efficacy Across Pediatric Clinical Trials

Study/ Trial Patient Population Cumulative Doxorubicin Dose Cardiac Outcomes with this compound Cardiac Outcomes without this compound Follow-up Period
Wexler et al. [1] Children with high-risk sarcomas (n=38) Not specified 22% developed subclinical cardiotoxicity 67% developed subclinical cardiotoxicity (p<0.01) During treatment
HEART Study [2] Childhood cancer survivors (n=195) Varied Significantly better heart-pumping strength, normal cardiac stress markers Reduced heart function, abnormal cardiac stress markers ~18 years post-diagnosis
ALTE11C2/COG [6] Children/adolescents with cancer (n=895) Median 360 mg/m² Better LV fractional shortening (z-score +0.4), preserved LV ejection fraction (+1.8%) Progressive decline in cardiac function 2-5 years, 5-10 years, >10 years
Bu'Lock et al. [1] Children with relapsed cancers (n=5) Mean 925 mg/m² No cardiac dysfunction 2/5 developed CHF, 1/5 decreased shortening fraction 1 month post-treatment

Table 2: Differential Protective Effects Based on Anthracycline Exposure

Doxorubicin Dose This compound Effect on LV Fractional Shortening This compound Effect on LV Ejection Fraction Clinical Significance
>250 mg/m² [2] Maximum protective benefit Maximum protective benefit Highest risk reduction for heart failure
<250 mg/m² [2] Moderate protective benefit Moderate protective benefit Substantial risk reduction still observed
All dose levels [6] Significant protection maintained >10 years (z-score +0.4) Significant protection maintained >10 years (+1.8%) Long-term cardioprotection confirmed across dosing levels

This compound Administration Protocols

Dosing and Administration Guidelines

Standard dosing protocol for this compound in pediatric patients follows a 10:1 ratio of this compound to doxorubicin (10 mg this compound per 1 mg doxorubicin) [4] [5]. The medication is administered as a 15-minute intravenous infusion approximately 30 minutes prior to each anthracycline dose [4] [7]. This timing is critical to ensure adequate tissue concentrations when the anthracycline is administered. For preparation, this compound powder should be reconstituted with sterile water for injection or lactated Ringer's solution according to manufacturer specifications, then further diluted in lactated Ringer's solution and administered via a large-bore intravenous line to minimize the risk of infusion site reactions [4] [7].

Dose adjustments are necessary in patients with renal impairment. For pediatric patients with moderate to severe renal dysfunction (creatinine clearance <40 mL/min), the this compound dose should be reduced by 50%, maintaining a 5:1 ratio to doxorubicin (5 mg this compound per 1 mg doxorubicin) [4] [7]. In cases of hepatic impairment, the focus should be on anthracycline dose reduction according to established guidelines (e.g., for hyperbilirubinemia), with this compound dosing adjusted proportionally to maintain the appropriate ratio [4]. For extravasation management, a different dosing regimen is employed: 1000 mg/m² administered within 6 hours of extravasation, followed by 1000 mg/m² on day 2 and 500 mg/m² on day 3 [4] [5]. This protocol has demonstrated efficacy in preventing tissue injury from anthracycline extravasation.

Clinical Monitoring and Assessment Protocol

Baseline cardiac assessment should include a comprehensive evaluation including history, physical examination, echocardiogram with measurement of left ventricular ejection fraction (LVEF) and fractional shortening, and serum cardiac biomarkers (troponin, B-type natriuretic peptide) [1] [8]. During treatment, serial cardiac monitoring should occur before alternate cycles of anthracycline therapy, immediately following completion of anthracycline treatment, and at 6 months post-chemotherapy [8]. The monitoring frequency should be individualized based on patient-specific risk factors, including cumulative anthracycline dose, mediastinal radiation, and pre-existing cardiac conditions.

Hematological monitoring is essential given this compound's potential for myelosuppression. Complete blood counts with differential should be obtained prior to each treatment cycle and as clinically indicated [4] [7]. Additional laboratory assessments should include comprehensive metabolic panels to monitor hepatic and renal function, as well as serum zinc, iron, and magnesium levels, as this compound may increase renal excretion of these minerals [4] [8]. Patients and families should receive education regarding symptoms warranting immediate medical attention, including signs of heart failure (shortness of breath, weight gain, peripheral edema), infection (fever, chills), or bleeding (unusual bruising, petechiae) [7] [9].

Table 3: this compound Dosing and Administration Guidelines

Clinical Scenario This compound Dose Administration Timing Dose Adjustments Reconstitution
Cardioprotection [4] [5] 10:1 ratio to doxorubicin (500 mg/m² for 50 mg/m² doxorubicin) 30 minutes before each anthracycline dose, IV over 15 minutes Reduce by 50% (5:1 ratio) for CrCl <40 mL/min; adjust proportionally if anthracycline dose reduced for hepatic impairment Reconstitute with sterile water or lactated Ringer's; dilute in lactated Ringer's solution
Extravasation [4] [5] Day 1: 1000 mg/m²; Day 2: 1000 mg/m²; Day 3: 500 mg/m² Within 6 hours of extravasation; subsequent doses at 24 and 48 hours after first dose Use with caution in renal impairment; specific guidelines not established Same as for cardioprotection
Preparation Calculate based on BSA and anthracycline dose Administer via large vein to minimize phlebitis Final concentration not specified; administer immediately after preparation

Table 4: Monitoring Protocol for Pediatric Patients Receiving this compound

Assessment Baseline During Treatment Post-Treatment Long-Term Survivorship
Cardiac Function [1] [8] Echocardiogram (LVEF, FS), ECG Before alternate cycles, after completion 6 months after completion Annual cardiac assessment for high-risk patients; potentially reduced frequency with this compound [6]
Cardiac Biomarkers [8] Troponin, BNP Within 48 hours after each anthracycline dose 6 months after completion As clinically indicated based on symptoms
Hematological [4] [7] CBC with differential Prior to each treatment cycle As clinically indicated Routine health maintenance
Renal/Hepatic [4] [8] Comprehensive metabolic panel Prior to each treatment cycle As clinically indicated Routine health maintenance
Mineral Levels [4] [8] Zinc, iron, magnesium Periodically during treatment If deficiency suspected Routine health maintenance

Safety Profile and Risk Management

Adverse Event Management

This compound exhibits a manageable safety profile with most adverse effects being predictable and dose-related. The most significant concern is myelosuppression, particularly neutropenia, which can be challenging to distinguish from anthracycline effects [4] [7]. In clinical studies, severe neutropenia (absolute neutrophil count <500/μL) occurred in approximately 60% of this compound-treated pediatric patients, with neutropenic fever requiring antibiotics in some cases [8]. Management requires vigilant monitoring, supportive care including growth factors when appropriate, and infection prophylaxis. Other common adverse effects include nausea/vomiting, fatigue, hair loss, mucositis, and elevated liver transaminases [4] [9]. Injection site reactions such as pain and superficial phlebitis can be minimized by administering this compound through a large-bore vein in a well-hydrated patient [4].

Two serious potential risks associated with this compound require special consideration. First, the theoretical concern about secondary malignancies has been largely alleviated by long-term follow-up studies showing no significant increase in incidence with this compound use [2]. Second, reproductive toxicity considerations include embryo-fetal toxicity (FDA Pregnancy Category D) and potential male infertility based on animal studies [4] [7]. Appropriate counseling and contraception requirements are essential for adolescent patients. Drug interactions of clinical significance include contraindication with topical dimethyl sulfoxide (DMSO), which should be avoided in patients receiving this compound [7]. No other significant drug interactions have been identified, though additive myelosuppression with other chemotherapeutic agents should be anticipated.

Special Population Considerations

Pediatric-specific considerations for this compound have evolved substantially based on recent evidence. While initial guidelines were conservative, current data support a more favorable risk-benefit profile in children, leading to updated recommendations from international organizations [2] [6]. The long-term cardioprotective benefits in pediatric patients are now well-established, with preservation of cardiac function extending into adulthood [2] [6]. For patients with preexisting cardiomyopathy, case series have demonstrated that this compound administration permitted successful delivery of anthracycline chemotherapy without cardiac decompensation, suggesting a potential role in this high-risk population [8].

In renal impairment, dose reduction is necessary as previously described, while hepatic impairment requires anthracycline dose adjustment with proportional this compound modification [4]. For pediatric patients of reproductive age, effective contraception is mandatory during treatment and for specified periods thereafter (6 months for females, 3 months for males) based on teratogenicity concerns [7] [9]. The potential for infertility in males, based on animal models showing testicular atrophy, should be discussed during informed consent, though human data are limited [4] [7]. As with all chemotherapeutic agents in pediatric populations, multidisciplinary management involving oncology, cardiology, pharmacy, and nursing is essential for optimal patient outcomes.

Clinical Implementation and Clinical Pathway Integration

Patient Selection and Treatment Algorithm

Candidate identification for this compound therapy should follow a structured approach based on established risk factors for anthracycline-induced cardiotoxicity. Current evidence supports this compound administration for pediatric patients requiring cumulative doxorubicin doses exceeding 250-300 mg/m², with particular benefit anticipated at doses >250 mg/m² [2] [6]. Additional high-risk criteria warranting consideration include patients receiving mediastinal radiation, those with preexisting cardiac conditions, and survivors of childhood cancer requiring re-treatment with anthracyclines [1] [8]. The following treatment algorithm outlines the clinical decision pathway for this compound implementation in pediatric oncology:

G Start Pediatric Patient Requiring Anthracycline Decision1 Assess Cumulative Anthracycline Dose Start->Decision1 Decision2 Evaluate Additional Risk Factors Decision1->Decision2 Dose >250 mg/m² Action3 Standard Anthracycline Without this compound Decision1->Action3 Dose <250 mg/m² Decision3 Review Contraindications Decision2->Decision3 Mediastinal radiation, Preexisting cardiac condition, Young age, Re-treatment Action1 Initiate this compound (10:1 ratio to anthracycline) Decision2->Action1 No additional risk factors Decision3->Action1 No contraindications Action2 Consider this compound Based on Risk/Benefit Decision3->Action2 Relative contraindications present Monitor Implement Cardiac Monitoring Protocol Action1->Monitor Action2->Monitor Action3->Monitor

Institutional Implementation Framework

Successful integration of this compound into pediatric oncology practice requires a systematic institutional approach. Development of standardized protocols approved through pharmacy and therapeutics committees ensures consistency in prescribing, preparation, and administration [4] [7]. Electronic health record integration with order sets, dosing calculators, and monitoring reminders can reduce medication errors and improve adherence to guidelines. Multidisciplinary collaboration between pediatric oncologists, cardiologists, specialized oncology nurses, and clinical pharmacists is essential for comprehensive patient management [4]. This team-based approach facilitates appropriate patient selection, monitoring, and management of potential adverse events.

Educational initiatives should target all stakeholders, including healthcare providers, patients, and families. Clinical staff require education on reconstitution, administration timing, and monitoring requirements [4] [7]. Patient and family education should focus on recognizing potential cardiac symptoms, understanding the rationale for this compound therapy, and adherence to monitoring schedules [7] [9]. Quality metrics for evaluating program effectiveness might include tracking this compound utilization in eligible patients, monitoring adherence to cardiac surveillance protocols, and assessing long-term cardiac outcomes through established survivorship clinics [2] [6]. As evidence continues to evolve, institutions should establish processes for periodic protocol review and updating to incorporate emerging research findings and guideline recommendations.

Conclusion and Future Directions

This compound represents a valuable cardioprotective strategy in pediatric oncology, with robust evidence supporting its efficacy in reducing both short-term and long-term anthracycline-induced cardiotoxicity without compromising antitumor efficacy. The 10:1 dosing ratio administered as a 15-minute infusion 30 minutes prior to each anthracycline dose has demonstrated significant cardioprotection, particularly in patients receiving cumulative doxorubicin doses exceeding 250 mg/m². Long-term follow-up data extending beyond 15 years confirm sustained benefits in cardiac function and structure, addressing previous concerns about the durability of protection.

Future research directions should focus on refining patient selection criteria through biomarker development and genetic risk stratification. Investigation of alternative administration schedules and exploration of neuroprotective effects in other contexts (such as Parkinson's disease) represent promising areas of research [4]. Additionally, ongoing surveillance for long-term outcomes including reproductive health and quality of life measures will further elucidate the comprehensive risk-benefit profile of this compound in childhood cancer survivors. As cardio-oncology continues to evolve as a specialty, this compound serves as a paradigm for proactive cardioprotection during potentially cardiotoxic cancer therapy.

References

Comprehensive Application Notes and Protocols for Dexrazoxane IV Preparation and Experimental Use

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Dexrazoxane is a cardioprotective agent approved by the FDA for reducing cardiomyopathy associated with anthracycline administration (particularly doxorubicin) in women with metastatic breast cancer who have received cumulative doxorubicin doses of ≥300 mg/m² and require continued therapy. It is also approved for treating extravasation injuries caused by anthracycline leakage during administration. This compound belongs to the class of bisdioxopiperazine compounds and functions as a potent intracellular iron chelator. Its mechanism of cardioprotection involves conversion to a ring-opened form that chelates free and bound iron, thereby preventing formation of anthracycline-iron complexes and subsequent generation of reactive oxygen species (ROS) responsible for cardiotoxicity [1] [2].

Beyond its cardioprotective applications, emerging research indicates this compound may have direct anti-tumor properties in specific contexts. Recent studies demonstrate that this compound inhibits the growth of esophageal squamous cell carcinoma by targeting SDCBP/MDA-9/syntenin and attenuating EGFR-PI3K-Akt pathway activation [3]. Additionally, this compound has shown potential in ameliorating radiation-induced heart disease (RIHD) in preclinical models by suppressing apoptosis and oxidative stress in cardiomyocytes without altering tumor radiosensitivity [4]. The drug distributes primarily in total body water, is not protein-bound, and is eliminated principally in urine with a half-life of 2.1–2.5 hours [5] [2].

Reconstitution and Preparation Protocols

Materials and Reagents
  • This compound hydrochloride sterile lyophilized powder (250 mg or 500 mg vials)
  • Manufacturer-provided diluent: Sodium lactate injection (0.167 Molar/M/6) [5] [2]
  • Alternative reconstitution option: Sterile Water for Injection, USP [2]
  • Compatible dilution solutions: Lactated Ringer's Injection, 0.9% sodium chloride injection, or 5% dextrose injection [5] [2]
  • Equipment: Sterile syringes, latex gloves, protective equipment, intravenous infusion sets, IV bags
Step-by-Step Reconstitution Procedure

Table 1: this compound Reconstitution Protocols

Vial Strength Reconstitution Volume Resulting Concentration Dilution Recommendations
250 mg vial 25 mL of provided sodium lactate injection 10 mg/mL Further dilute with Lactated Ringer's to 1.3-5 mg/mL
500 mg vial 50 mL of provided sodium lactate injection 10 mg/mL Further dilute with Lactated Ringer's to 1.3-3.0 mg/mL

Reconstitution Protocol:

  • Aseptic Technique: Perform all procedures under sterile conditions using appropriate protective equipment (latex gloves) to minimize exposure [2].
  • Reconstitution: Add the specified volume of sodium lactate injection (25 mL for 250 mg vial, 50 mL for 500 mg vial) directly to the this compound vial [5].
  • Mixing: Gently swirl or agitate the vial until complete dissolution of the powder is achieved. Avoid vigorous shaking to prevent foaming or degradation [2].
  • Visual Inspection: Examine the reconstituted solution for particulate matter or discoloration. Discard if particles are present or if solution is discolored [2].
  • Further Dilution: For infusion, withdraw the reconstituted solution and dilute further in an IV bag containing Lactated Ringer's Injection to achieve a final concentration of 1.3-5.0 mg/mL [5] [2].
Stability and Storage Conditions

Table 2: Stability Parameters for this compound Solutions

Solution State Storage Temperature Stability Duration Additional Notes
Reconstituted solution (10 mg/mL) Room temperature (15-30°C) 30 minutes pH 1.0-3.0
Reconstituted solution (10 mg/mL) Refrigerated (2-8°C) Up to 3 hours from reconstitution Must be refrigerated if not used immediately
Diluted solution (1.3-5 mg/mL) Room temperature (15-30°C) 1 hour pH 3.5-5.5
Diluted solution (1.3-5 mg/mL) Refrigerated (2-8°C) Up to 4 hours Must be discarded after stability period

Critical Storage Notes:

  • Discard Unused Solutions: All reconstituted and diluted solutions must be discarded after the specified stability periods [2].
  • pH Considerations: The reconstituted solution is highly acidic (pH 1.0-3.0) while the final diluted solution has a pH of 3.5-5.5 [2].
  • Compatibility: this compound should not be mixed with other drugs during administration. Administer separately from other medications [2].

Dosing and Administration Guidelines

Standard Dosing Protocols

Cardioprotection Dosing:

  • The recommended This compound to doxorubicin ratio is 10:1 (e.g., 500 mg/m² this compound with 50 mg/m² doxorubicin) [1] [5] [2].
  • This compound should be administered within 30 minutes prior to doxorubicin infusion [1] [2].
  • Doxorubicin should be given no later than 30 minutes after the start of this compound administration [5].

Extravasation Management:

  • Dose: 1000 mg/m² IV within 6 hours after extravasation, followed by 1000 mg/m² on day 2 and 500 mg/m² on day 3 [1].
  • Infusion Time: 1-2 hours in a vein other than the extravasation site [1].
Special Population Adjustments

Table 3: Dose Modifications for Special Populations

Patient Population This compound Dose Adjustment Clinical Considerations
Moderate to severe renal impairment (CrCl <40 mL/min) Reduce dose by 50% (5:1 ratio) 250 mg/m² with 50 mg/m² doxorubicin [1] [5] [2]
Hepatic impairment (hyperbilirubinemia) Proportionate reduction maintaining 10:1 ratio Follow doxorubicin dose reduction guidelines [1] [2]
Pediatric patients Safety and efficacy not established Use with caution due to potential increased risk of secondary malignancies [1] [2]
Geriatric patients No specific adjustment Consider age-related renal/hepatic impairment [6]
Administration Protocol

Infusion Method:

  • Administer this compound by slow IV infusion over 15 minutes [1] [2].
  • DO NOT ADMINISTER as intravenous push [2].
  • For extravasation treatment, administer over 1-2 hours in a large vein distant from the extravasation site [1].

Administration Sequence:

  • Prepare this compound solution following reconstitution protocol
  • Administer this compound IV over 15 minutes
  • Within 30 minutes after completing this compound, begin doxorubicin administration
  • Monitor for adverse reactions during and after infusion

Experimental Applications and Research Protocols

Cardioprotection Research Models

In Vivo Model for Anthracycline-Induced Cardiotoxicity:

  • Animal Model: BALB/c mice treated with idarubicin (anthracycline) with or without this compound pretreatment [7].
  • This compound Administration: Pretreat mice with varying this compound doses (typically 50-200 mg/kg) 30 minutes prior to idarubicin administration [7].
  • Endpoint Measurements:
    • Genomic DNA damage in bone marrow cells (comet assay)
    • Apoptosis rate (TUNEL assay)
    • Reactive oxygen species generation (DCFDA fluorescence)
    • Gene expression profiling (RT2 Profiler PCR Array for DNA damage-signaling pathway) [7]

Key Findings: this compound pretreatment significantly reduced idarubicin-evoked genomic damage, apoptosis, and ROS generation in a dose-dependent manner. It restored expression of DNA damage-response genes (58 genes altered by idarubicin, 16 significantly) as confirmed by RT-qPCR and Western blot [7].

Radiation-Induced Heart Disease Model

In Vivo Rat Model:

  • Animals: Male Sprague-Dawley rats [4]
  • Radiation: Single dose of 20 Gy to the heart [4]
  • This compound Treatment: Administer at time of irradiation and continue for 12 subsequent weeks [4]
  • Assessment Methods:
    • Echocardiography (left ventricular ejection fraction)
    • Histopathological analysis (HE staining, Masson's trichrome)
    • Transmission electron microscopy for subcellular structures
    • Serum cardiac troponin I levels
    • Transcriptome sequencing for pathway analysis [4]

Key Findings: this compound suppressed radiation-induced myocardial apoptosis, significantly reversed changes in serum cardiac troponin I levels, reduced cardiac fibrosis, and improved histopathological characteristics. It reduced ROS accumulation in cardiac tissues but not in tumors, indicating selective protection [4].

Anti-Tumor Activity Assessment

ESCC Cell Line Studies:

  • Cell Lines: KYSE450, KYSE30, KYSE70 ESCC cells [3]
  • This compound Treatment: Various concentrations (based on IC50 determinations) [3]
  • Assays:
    • MTT cell proliferation assay
    • Anchorage-independent colony formation
    • Flow cytometry for apoptosis and cell cycle analysis
    • Immunoprecipitation for SDCBP-EGFR interaction
    • Western blot for EGFR/PI3K/Akt pathway activation [3]

Key Findings: this compound inhibited ESCC cell proliferation, induced G2 phase arrest and apoptosis, attenuated SDCBP-EGFR binding, impaired EGFR membrane localization, and inactivated EGFR/PI3K/Akt pathway [3].

The following diagram illustrates the primary molecular mechanisms of action of this compound based on current research findings:

G cluster_cardio Cardioprotective Mechanisms cluster_antitumor Anti-Tumor Mechanisms (ESCC) This compound This compound IronChelation Iron Chelation This compound->IronChelation TopoIIBeta Topoisomerase II-β Inhibition This compound->TopoIIBeta SDCBPTargeting SDCBP/MDA-9 Targeting This compound->SDCBPTargeting ROSReduction Reduced ROS Formation IronChelation->ROSReduction ApoptosisInhibition Apoptosis Inhibition ROSReduction->ApoptosisInhibition TopoIIBeta->ApoptosisInhibition EGFRDisruption EGFR/SDCBP Complex Disruption SDCBPTargeting->EGFRDisruption PathwayInhibition EGFR/PI3K/Akt Pathway Inhibition EGFRDisruption->PathwayInhibition GrowthArrest Tumor Growth Inhibition PathwayInhibition->GrowthArrest

Handling, Safety, and Monitoring

Toxicity Management and Monitoring

Hematological Monitoring:

  • This compound may enhance myelosuppression caused by chemotherapeutic agents [1] [2].
  • Perform complete blood counts (CBC) frequently throughout treatment [5] [2].
  • Implement infection control precautions when neutrophil counts are low [6].

Cardiac Function Monitoring:

  • This compound does not eliminate the risk of anthracycline-induced cardiotoxicity [1] [2].
  • Regular monitoring of left ventricular ejection fraction (LVEF) is essential before and during therapy [1] [2].
  • If cardiac function deteriorates, carefully evaluate the benefit-risk ratio of continuing treatment [2].

Secondary Malignancy Risk:

  • Increased risk of secondary malignancies (acute myeloid leukemia, myelodysplastic syndrome) has been reported, particularly in pediatric patients [1] [2].
  • This risk must be weighed against the cardioprotective benefits when considering long-term use [2].
Safe Handling Procedures

This compound requires careful handling as with all chemotherapeutic agents:

  • Personal Protective Equipment: Wear latex gloves and protective garments during preparation and administration [5] [2].
  • Spill Management: If powder or solution contacts skin or mucosae, immediately wash thoroughly with soap and water [2].
  • Disposal: Follow specific hazardous drug disposal procedures for unused products, contaminated materials, and administration equipment [2].
  • Preparation Areas: Ideally prepare in a certified biological safety cabinet using aseptic technique [2].
Contraindications and Warnings
  • Pregnancy Category D: May cause fetal harm. Advise effective contraception during and after treatment (6 months for females, 3 months for males) [1] [2].
  • Avoid in Non-Anthracycline Regimens: Not recommended for chemotherapy regimens that do not contain anthracyclines [5] [2].
  • Initiation of Therapy: Not recommended with first cycle of chemotherapy due to potential interference with antitumor efficacy [5] [2].
  • Injection Site Reactions: Administer via large vein to minimize risk of phlebitis [1].

Conclusion

This compound represents a valuable cytoprotective agent with well-established protocols for reconstitution and administration in clinical settings. The standard use of sodium lactate diluent for reconstitution followed by further dilution in Lactated Ringer's solution provides optimal stability and compatibility. The 10:1 dosage ratio with doxorubicin, with appropriate adjustments for renal impairment, has demonstrated consistent cardioprotective effects in approved indications.

Emerging research reveals intriguing potential applications beyond current clinical uses, including protection against radiation-induced heart disease and direct anti-tumor effects in specific malignancies like ESCC. These experimental protocols provide valuable frameworks for further investigation into the multifaceted mechanisms of this compound action.

When incorporating this compound into research or clinical practice, strict adherence to reconstitution protocols, stability guidelines, and administration sequences is essential for maintaining drug integrity and achieving desired outcomes. Additionally, appropriate safety monitoring and handling precautions must be implemented to minimize risks while maximizing the therapeutic potential of this unique agent.

References

dexrazoxane timing administration before anthracycline

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Dexrazoxane as a Cardioprotectant

This compound is a cardioprotective agent approved to prevent anthracycline-induced cardiotoxicity. Its efficacy is significantly influenced by the timing of its initiation relative to anthracycline dosing [1].

  • Primary Indication: Reduction of the incidence and severity of cardiomyopathy associated with anthracycline (e.g., doxorubicin, epirubicin) administration in cancer patients [1].
  • Mechanism of Action: this compound is a prodrug that, upon hydrolysis, becomes a potent iron chelator. It disrupts the formation of anthracycline-iron complexes, thereby reducing the generation of reactive oxygen species that are highly damaging to cardiomyocytes. It also inhibits topoisomerase IIβ, another pathway implicated in anthracycline cardiotoxicity [1] [2].
  • Clinical Rationale for Early Administration: Initiating this compound from the very first anthracycline dose ("early administration") is associated with a substantially greater reduction in cardiotoxicity risk compared to starting later in the treatment course, especially for patients receiving high cumulative anthracycline doses [3].

Evidence Summary: Early vs. Later Administration

The table below summarizes key quantitative findings from recent studies on the timing of this compound administration.

Study / Context Patient Population Timing Definition Key Efficacy Findings Statistical Significance

| Retrospective Cohort Study [3] | Adults with sarcoma receiving anthracyclines; cumulative dose >300 mg/m² | Early: Started with first anthracycline dose. Later: Started with second or subsequent doses. | 85% reduction in cardiotoxicity risk with Early this compound vs. no this compound. | HR 0.15; 95% CI, 0.02-0.99 | | Retrospective Cohort Study [3] | Adults with sarcoma receiving anthracyclines; cumulative dose ≤300 mg/m² | Early: Started with first anthracycline dose. | No significant association with reduced cardiotoxicity risk. | Not Significant | | Propensity-Matched Study [4] | Mixed cancer patients (median age ~30s) | DZR administered with DOX (timing varied). | No statistically significant difference in ejection fraction change during treatment window. | p = 0.9174 |

Detailed Experimental Protocol

This protocol outlines the method for administering this compound in conjunction with anthracycline chemotherapy, based on clinical guidelines and recent research.

Drug Reconstitution and Dilution
  • Reconstitution: Reconstitute the this compound vial with Sterile Water for Injection to a concentration of 10 mg/mL. Shake well until the drug is fully dissolved [1].
  • Further Dilution: Immediately after reconstitution, further dilute the calculated dose in Lactated Ringer's Injection, USP. This is the standard and recommended diluent for stability [1].
Dosing and Administration
  • Dosing Ratio: The standard dosage ratio of this compound to doxorubicin is 10:1 (e.g., 500 mg/m² this compound to 50 mg/m² doxorubicin) [1].
  • Dosage Adjustment:
    • Renal Impairment: For patients with moderate to severe renal impairment (creatinine clearance < 40 mL/min), reduce the this compound dose by 50% (adjusting the ratio to 5:1) [1].
    • Hepatic Impairment: If the anthracycline dose (e.g., doxorubicin) is reduced due to hyperbilirubinemia, subsequently reduce the this compound dose while maintaining the 10:1 ratio [1].
  • Infusion Procedure:
    • Administer the diluted this compound solution via intravenous infusion over 15 minutes [1].
    • Wait for approximately 30 minutes after finishing the this compound infusion.
    • Administer the anthracycline (e.g., doxorubicin) infusion. It is recommended that the anthracycline be given within 30 minutes of the completed this compound infusion [1].
Timing Strategy for Clinical Practice
  • High-Risk Patients: For patients anticipated to receive a cumulative anthracycline dose exceeding 300 mg/m² (doxorubicin-equivalent) or those with elevated baseline cardiotoxicity risk, initiate this compound from the first cycle of anthracycline chemotherapy [3].
  • General Consideration: this compound is recommended for patients who have already received a doxorubicin dose of 300 mg/m² and are continuing therapy. However, evidence supports a greater benefit with early initiation in patients who will exceed this cumulative dose threshold [3] [1].

Mechanistic Pathway of this compound

The following diagram illustrates the proposed cellular mechanism by which this compound protects cardiomyocytes from anthracycline-induced damage.

G Anthracycline Anthracycline AIC Anthracycline-Iron Complex Anthracycline->AIC TopoIIb Topoisomerase IIβ Anthracycline->TopoIIb Inhibits DXR This compound (Prodrug) HydrolyzedDXR Hydrolyzed Form (EDTA-like) DXR->HydrolyzedDXR HydrolyzedDXR->AIC  Chelates Iron Displaces Anthracycline HydrolyzedDXR->TopoIIb  Inhibits Protection Cardioprotection HydrolyzedDXR->Protection Iron Intracellular Iron Iron->AIC ROS Reactive Oxygen Species (ROS) AIC->ROS DNADamage DNA Damage ROS->DNADamage CardiomyocyteDeath Cardiomyocyte Death ROS->CardiomyocyteDeath TopoIIb->DNADamage

Safety and Monitoring Profile

While this compound is effective, its use requires careful monitoring of specific adverse effects.

  • Myelosuppression: The most common dose-limiting toxicity is myelosuppression, including neutropenia, leukopenia, and thrombocytopenia. This profile is similar to anthracyclines, making it challenging to distinguish the causative agent. Recent real-world data also suggest an increased risk of infections [1] [5]. One study reported significantly higher rates of grade 4 anemia (41 vs. 16 patients) and neutropenia (50 vs. 15 patients) in the combination group [4].
  • Secondary Malignancies: A concern, particularly in pediatric populations, is the potential increased risk of secondary malignant neoplasms (e.g., acute myeloid leukemia, myelodysplastic syndrome). This risk appears less defined in adults, but it is a consideration in risk-benefit assessments [1] [2].
  • Other Adverse Effects: Include nausea/vomiting, alopecia, mucositis, elevated liver enzymes, and reactions at the injection site. It is a known teratogen and can cause male infertility [1].
  • Monitoring Recommendations:
    • Cardiac Function: Monitor Left Ventricular Ejection Fraction (LVEF) by echocardiogram at baseline and regularly during therapy. This compound reduces but does not eliminate the risk of cardiotoxicity [1].
    • Hematological Parameters: Perform complete blood counts (CBC) routinely before each cycle to monitor for myelosuppression [1] [5].
    • Liver Function: Periodically monitor liver function tests (LFTs), as transient elevations in transaminases can occur [1].

Evidence Gaps and Future Research

Despite its established role, several evidence gaps limit broader application, highlighting areas for future investigation [2].

  • Populations with Preeisting Heart Failure: There is a lack of robust safety and efficacy data for using this compound in patients with reduced LVEF or established heart failure before starting chemotherapy.
  • Oncologic Efficacy in Modern Regimens: While meta-analyses in breast cancer show no negative impact on tumor response, data are limited for other cancers like leukemia and lymphoma, especially when combined with contemporary multi-agent chemotherapy protocols.
  • Comparative Effectiveness: It is unknown whether this compound, liposomal anthracycline formulations, or continuous anthracycline infusion is the most effective cardioprotective strategy, as no direct comparative trials exist.

Conclusion

The integration of early this compound administration represents a significant advance in cardio-oncology. Current evidence strongly supports initiating this compound from the first anthracycline dose for patients scheduled to receive high cumulative doses (>300 mg/m² doxorubicin-equivalent) to maximize cardioprotection. Adherence to the detailed protocol for dosage, infusion timing, and patient monitoring is essential to ensure patient safety and the therapeutic integrity of the anthracycline regimen. Future research addressing the identified evidence gaps will further refine and optimize the use of this critical cardioprotectant.

References

Dexrazoxane Extravasation Treatment: Application Notes and Clinical Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Context and Mechanism of Action

Clinical Significance of Anthracycline Extravasation

Anthracycline extravasation represents a serious oncologic emergency that occurs when chemotherapeutic agents such as doxorubicin, daunorubicin, epirubicin, or idarubicin leak from a vein into surrounding peripheral tissue during intravenous administration. This complication is estimated to occur in 0.01%-6.5% of antineoplastic administrations, with higher incidence associated with peripheral IVs compared to central venous access devices. The tissue damage potential of anthracyclines is substantial, initially presenting with pain, swelling, and erythema, but potentially progressing to severe blistering, ulceration, tissue necrosis, and permanent functional impairment if not properly managed. The devastating nature of these injuries necessitates prompt recognition and immediate intervention to prevent long-term disability and potential treatment delays that could compromise oncologic outcomes.

The pathophysiology of tissue injury begins when anthracyclines escape the vascular compartment and become sequestered in local tissues due to their DNA-binding properties. Once in the extravascular space, these compounds generate reactive oxygen species through iron-mediated electron transfer, leading to lipid peroxidation, protein denaturation, and ultimately, apoptotic and necrotic cell death. The clinical manifestation progresses through several stages: immediate inflammatory response, latent period (days to weeks), overt tissue damage with vesicle formation, and eventual necrosis that may require surgical intervention in severe cases. The window for effective intervention is limited, with optimal outcomes achieved when specific antidotes are administered within the first few hours following extravasation.

Mechanism of Cytoprotection

Dexrazoxane provides cytoprotection through a multimodal mechanism of action that targets the fundamental pathways of anthracycline-induced tissue damage. As a prodrug, this compound undergoes enzymatic hydrolysis in tissues via dihydropyrimidine amidohydrolase, converting it to a ring-opened chelating agent structurally similar to EDTA. The primary protective mechanism involves iron chelation, whereby this compound binds intracellular iron, disrupting the formation of anthracycline-iron complexes that catalyze the generation of oxygen free radicals responsible for lipid peroxidation and membrane damage. This iron-chelating activity significantly reduces the oxidative stress cascade that would otherwise lead to extensive tissue necrosis.

An additional mechanism involves topoisomerase II inhibition, which appears to protect cells from anthracycline cytotoxicity. Anthracyclines typically stabilize the cleavable complex between topoisomerase II and DNA, leading to double-stranded DNA breaks and cell death. This compound interferes with this process by binding to topoisomerase II and accelerating its degradation, particularly the beta isoform predominant in cardiomyocytes and other non-dividing cells. This action reduces the formation of the cytotoxic ternary complex without inducing harmful DNA breaks itself, thereby providing tissue protection while maintaining anthracycline's antineoplastic efficacy against rapidly dividing cancer cells. The diagram below illustrates this protective mechanism:

G This compound Mechanism of Action in Anthracycline Extravasation cluster_0 Extravasation Injury Pathway cluster_1 This compound Protection Anthracycline Anthracycline Iron Complex\nFormation Iron Complex Formation Anthracycline->Iron Complex\nFormation Promotes TissueDamage TissueDamage This compound This compound Intracellular\nHydrolysis Intracellular Hydrolysis This compound->Intracellular\nHydrolysis Undergoes Topoisomerase II\nInhibition Topoisomerase II Inhibition This compound->Topoisomerase II\nInhibition Direct Protection Protection ROS Generation ROS Generation Iron Complex\nFormation->ROS Generation Catalyzes Lipid Peroxidation\n& DNA Damage Lipid Peroxidation & DNA Damage ROS Generation->Lipid Peroxidation\n& DNA Damage Causes Lipid Peroxidation\n& DNA Damage->TissueDamage Leads to Active Chelator Active Chelator Intracellular\nHydrolysis->Active Chelator Produces Active Chelator->Iron Complex\nFormation Inhibits DNA Damage\nPrevention DNA Damage Prevention Topoisomerase II\nInhibition->DNA Damage\nPrevention Provides DNA Damage\nPrevention->Protection Results in

Table 1: Key Characteristics of Anthracycline Extravasation

Parameter Details Clinical Significance
Incidence Rate 0.01%-6.5% of administrations [1] [2] Emphasizes need for vigilance despite relative rarity
High-Risk Agents Doxorubicin, daunorubicin, epirubicin, idarubicin [3] [1] DNA-binding properties increase necrosis risk
Time to Intervention Within 6 hours (ideal: immediately) [3] [4] Critical window for this compound efficacy
Progression Timeline Latent period (days-weeks) → tissue damage → possible necrosis [4] Explains delayed presentation of severe injury

This compound Treatment Protocol

Clinical Administration Guidelines

The this compound extravasation protocol follows a structured sequential process that begins immediately upon suspicion of anthracycline leakage. According to the 2025 ONS/ASCO extravasation guidelines, the first step involves immediate cessation of the anthracycline infusion while leaving the intravenous access in place to allow for aspiration attempts. Healthcare providers should then attempt aspiration of any residual drug from the line or tissue using a syringe with 3-5 mL of blood, after which the tubing can be disconnected. This initial aspiration step may remove a portion of the extravasated drug, potentially limiting the extent of tissue injury. The existing IV access should then be utilized for administration of this compound whenever possible, or if compromised, a new IV should be established in a remote large vein, preferably in the contralateral extremity.

This compound requires specific reconstitution protocols that vary by formulation. Each vial must be mixed with the supplied diluent to achieve a concentration of 10 mg/mL, then further diluted in Lactated Ringer's solution, 0.9% sodium chloride, or 5% dextrose to a final concentration of 1.3 to 5 mg/mL according to manufacturer specifications. The first dose must be initiated within 6 hours of the extravasation event, with clinical evidence suggesting optimal outcomes when administered as soon as possible after recognition. For patients who have applied cold compresses to the extravasation site (recommended for most vesicants), these should be removed at least 15 minutes prior to this compound infusion to prevent potential vasoconstriction that might limit drug delivery to the affected tissues.

Dosing Regimen and Modifications

The standard this compound dosing regimen for anthracycline extravasation follows a three-day treatment cycle with dosage calculated according to body surface area. On day 1, an initial dose of 1000 mg/m² (maximum 2000 mg) is administered intravenously over 1-2 hours. This is followed by identical dosing on day 2 (1000 mg/m², maximum 2000 mg), and a reduced dose on day 3 (500 mg/m², maximum 1000 mg). The second and third doses should be administered at approximately the same time of day as the first dose (±3 hours) to maintain consistent drug levels. The entire infusion should be administered in a large vein remote from the extravasation site, preferably in the opposite extremity, to ensure optimal drug delivery without compromising the affected area.

Renal function critically influences this compound dosing and requires careful assessment prior to administration. For patients with moderate to severe renal impairment (creatinine clearance <40 mL/min), the this compound dose should be reduced by 50% across all treatment days. This adjustment maintains the therapeutic benefit while preventing potential accumulation and subsequent toxicity. Although specific hepatic dosing guidelines for extravasation are not well-established in the literature, consideration should be given to dose modification in patients with significant hepatic impairment, as this compound undergoes hydrolysis in the liver. The following table summarizes key dosing considerations:

Table 2: this compound Dosing Protocol for Anthracycline Extravasation

Parameter Standard Regimen Renal Impairment (CrCl <40 mL/min) Administration Details
Day 1 Dose 1000 mg/m² (max 2000 mg) 500 mg/m² (max 1000 mg) Initiate within 6 hours of extravasation
Day 2 Dose 1000 mg/m² (max 2000 mg) 500 mg/m² (max 1000 mg) Administer ±3 hours of Day 1 time
Day 3 Dose 500 mg/m² (max 1000 mg) 250 mg/m² (max 500 mg) Administer ±3 hours of Day 1 time
Infusion Duration 1-2 hours 1-2 hours Large vein, remote from extravasation site
Reconstitution Dilute to 1.3-5 mg/mL in LR/NS/D5W Same dilution Use supplied diluent initially

Supportive Care and Monitoring

Extravasation Site Management

Local wound care constitutes an essential component of comprehensive extravasation management alongside this compound therapy. Following the initial extravasation event and this compound administration, appropriate thermal therapy should be implemented based on the specific anthracycline involved. For most anthracycline extravasations, cold compresses are recommended immediately after the event to cause vasoconstriction and limit the spread of the vesicant agent. These compresses should be applied for 15-20 minutes at a time, several times daily for 48-72 hours, though they should be removed at least 15 minutes prior to this compound infusion. In contrast, for vinca alkaloids, etoposide, and oxaliplatin extravasations (when co-administered with hyaluronidase), warm compresses are preferred to enhance drug dispersion through vasodilation, though this distinction is less critical with anthracyclines where cold is generally recommended.

The elevation of the affected extremity represents another key intervention to minimize swelling and encourage resorption of the extravasated drug via the lymphatic system. Patients should receive thorough education on proper symptom monitoring, including instructions to watch for increasing pain, redness, swelling, blistering, peeling, or streaking at the extravasation site, and to report any fever higher than 100.4°F immediately. The affected area should be kept clean and dry, with patients advised to avoid tight clothing or constrictive items that might compromise circulation. For extravasations involving central venous access devices, prompt surgical consultation is recommended regardless of this compound administration, as these injuries often involve larger volumes and may require more aggressive intervention to prevent deep tissue damage.

Toxicity Monitoring and Clinical Considerations

This compound administration requires careful hematologic monitoring due to its predictable myelosuppressive effects. The most common adverse effects include dose-limiting myelotoxicity (neutropenia, leukopenia, granulocytopenia, and thrombocytopenia), which presents a profile similar to anthracycline chemotherapy and can be challenging to distinguish. Patients should undergo baseline complete blood counts with regular monitoring throughout the three-day treatment course and during subsequent follow-up. Additional common side effects include nausea, vomiting, fatigue, and reversible elevations in liver transaminases, though these are generally manageable with supportive care. Clinicians should maintain a high index of suspicion for infectious complications secondary to neutropenia, particularly during the nadir period following administration.

Several special population considerations warrant attention when utilizing this compound. Based on FDA pregnancy category D designation, this compound is contraindicated in pregnancy due to demonstrated embryotoxicity and teratogenicity in animal studies at doses lower than those used clinically. Female patients of childbearing potential should use effective contraception during treatment and for at least 6 months after the final dose, while male patients with female partners should use contraception during treatment and for 3 months afterward. The medication also carries a potential risk of secondary malignancies, with sporadic cases of myelodysplastic syndrome and acute myeloid leukemia reported in clinical trials, particularly in pediatric populations. While this risk must be balanced against the substantial benefit of preventing debilitating tissue necrosis, it should be incorporated into patient education and informed consent processes.

Evidence Base and Clinical Implementation

Clinical Evidence and Guidelines

The efficacy of this compound for anthracycline extravasation is supported by substantial clinical evidence culminating in its strong recommendation as the primary antidote in the inaugural 2025 ONS/ASCO extravasation guidelines. These evidence-based guidelines, developed through a systematic review of literature from the past decade, position this compound as the cornerstone of anthracycline extravasation management based on demonstrated benefits in tissue preservation, pain reduction, and avoidance of treatment delays. The guidelines panel concluded that the benefits of this compound outweigh potential harms, which include mild reversible transaminitis, potential hematologic toxicity, and generally mild injection site reactions or superficial phlebitis.

The clinical workflow for managing anthracycline extravasation with this compound can be summarized as follows:

G Clinical Workflow for Anthracycline Extravasation Management Start Suspected Anthracycline Extravasation Stop 1. Stop Infusion Leave IV Access Start->Stop Aspirate 2. Attempt Aspiration With 3-5 mL Syringe Stop->Aspirate Assess 3. Assess Site & Symptoms Notify Provider Aspirate->Assess Decision 4. This compound Available? Assess->Decision Administer 5. Administer this compound Within 6 Hours (Optimal: ASAP) Decision->Administer Yes Compress 6. Apply Cold Compress 15-20 min, Several Times Daily (48-72 Hours) Administer->Compress Surgical 7. Surgical Consult? (Central Line, High Volume, Grade ≥2 Symptoms) Compress->Surgical Document 8. Comprehensive Documentation Surgical->Document Consult if Indicated Surgical->Document Monitor if Not Indicated FollowUp 9. Patient Education & Follow-up Monitoring Document->FollowUp

Institutional Protocol Development

Successful implementation of this compound for extravasation management requires systematic institutional protocols that ensure prompt availability and appropriate administration. Healthcare facilities should establish clear storage locations for this compound in areas where anthracyclines are frequently administered, such as oncology infusion centers and inpatient oncology units, to minimize treatment delays. The 2025 ONS/ASCO guidelines specifically recommend that institutions develop standardized procedures to ensure consistent, prompt management across the interprofessional team, acknowledging that staff understanding and confidence regarding extravasation management vary considerably. These protocols should include detailed algorithms for recognition, immediate intervention, this compound administration, and follow-up care.

Comprehensive documentation represents another critical element of extravasation management that extends beyond medication administration. The medical record should thoroughly capture the extravasation event, including the specific drug, estimated volume, concentration, timing, insertion site characteristics, and patient symptoms. Subsequent documentation should include the aspiration attempt details, this compound administration timeline, patient response, and all educational provided. This meticulous documentation facilitates continuity of care, supports quality improvement initiatives, and provides essential medical-legal protection. Additionally, institutions should implement structured staff education programs that address extravasation recognition, this compound reconstitution and administration, and follow-up care requirements, with particular emphasis on the time-sensitive nature of intervention for optimal patient outcomes.

Conclusion

This compound represents a significant advancement in the management of anthracycline extravasation, providing a targeted therapeutic approach to what was previously a devastating complication of cancer treatment. The structured three-day regimen, initiated within six hours of extravasation, effectively prevents progression to tissue necrosis through its dual mechanism of iron chelation and topoisomerase II inhibition. Clinical implementation requires careful attention to dosing adjustments in renal impairment, coordinated supportive care, and vigilant hematologic monitoring. As research continues to refine optimal utilization protocols, this compound remains established as the cornerstone of anthracycline extravasation management according to current clinical guidelines, demonstrating the importance of evidence-based approaches to oncologic emergencies.

References

dexrazoxane cumulative dose initiation guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Dexrazoxane Application Notes

For researchers and clinicians, the decision of when to initiate this compound is central to its application. The following notes detail the current guidelines and supporting evidence.

  • Primary Initiation Guidelines: The foundational FDA-approved indication is for reducing the incidence and severity of cardiomyopathy in patients receiving doxorubicin. Key guidelines include:

    • Standard-Risk Initiation: Per FDA labeling, this compound is recommended for use after a cumulative doxorubicin dose of 300 mg/m² has been administered and when continuing therapy is planned [1] [2]. This is a traditional approach aimed at protecting patients during higher cumulative dose exposure.
    • Upfront/High-Risk Initiation: Growing evidence supports initiating this compound with the first dose of anthracycline (upfront use) in patients identified as high-risk [3] [4]. This includes patients with pre-existing cardiomyopathy, those scheduled to receive high cumulative doses (>450-600 mg/m²), or other risk factors for cardiotoxicity. A consecutive case series demonstrated that upfront use in patients with pre-existing systolic dysfunction allowed for successful completion of planned chemotherapy without cardiac decompensation [3].
  • Dosage and Administration: The administration of this compound is tightly coupled with the anthracycline dose.

    • Cardioprotection Dosage: The standard dosage ratio is 10:1 (this compound to doxorubicin)—for example, 500 mg/m² of this compound for 50 mg/m² of doxorubicin [1] [2].
    • Administration Protocol: this compound is administered via IV infusion over 15 minutes, followed by doxorubicin within 30 minutes. It must not be given as an IV push [1] [2].
    • Renal Dosing: For patients with renal impairment (CrCl < 40 mL/min), the dose should be reduced by 50% (adjusting the ratio to 5:1) [1] [2].
  • Efficacy and Impact on Chemotherapy: Clinical evidence confirms this compound's cardioprotective effect.

    • Cardiac Outcomes: Analysis of recent sarcoma trials shows that this compound use makes doxorubicin-induced heart failure a rare event, even at cumulative doses exceeding 600 mg/m² [4]. In contrast, a trial where its use was prohibited reported a 5.4% heart failure incidence at doses of 360–450 mg/m² [4].
    • Tumor Response: Concerns that this compound compromises antitumor efficacy have not been supported by meta-analyses and contemporary trials, which show no statistically significant difference in antitumor response rate [4] [5].
  • Safety and Monitoring Profile: The safety profile of this compound is characterized by manageable hematologic effects and careful monitoring.

    • Primary Adverse Effects: The most common side effect is dose-limiting myelosuppression (neutropenia, leukopenia, thrombocytopenia), which can be challenging to distinguish from the effects of concomitant chemotherapy [1] [6]. A 2025 retrospective study noted increased rates of high-grade neutropenia and anemia in patients receiving the combination, though confounding factors may be involved [6].
    • Secondary Malignancy Risk: A potential increased risk of secondary malignancies (e.g., myelodysplastic syndrome and acute myeloid leukemia) has been reported, particularly in pediatric patients with Hodgkin's disease receiving specific multi-drug regimens [1] [5]. However, this finding has not been consistent across all studies, and an updated meta-analysis did not show a significant difference [5].
    • Essential Monitoring: Key parameters to track include complete blood count (for myelosuppression), liver function tests (may show transient increases), and cardiac function via serial measurements of left ventricular ejection fraction (LVEF) [1] [3].

For a quick comparison, the following table summarizes the two main initiation strategies.

Strategy Cumulative Doxorubicin Dose at Initiation Target Patient Population Evidence Level
Standard Initiation After 300 mg/m² [1] [2] Patients with metastatic breast cancer or other malignancies continuing therapy beyond this threshold. FDA-approved labeling; traditional standard.
Upfront/High-Risk Initiation With the first dose (0 mg/m²) [3] [4] Patients with pre-existing cardiomyopathy, heart failure, or those scheduled for high cumulative doses (>450 mg/m²). Supported by recent case series and trial analyses; ASCO/ESC guidelines (Class IIa for doses >250 mg/m²) [4].

Experimental Protocols

For research and validation purposes, the following protocols outline the core methodologies for studying this compound's cardioprotective effects.

Protocol 1: In Vitro Assessment of Cardiomyocyte Protection

This protocol is designed to model and quantify the protective effect of this compound against anthracycline-induced cytotoxicity in cardiomyocytes.

  • Cell Culture: Plate H9c2 rat cardiomyoblasts or human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) in 96-well plates. Culture under standard conditions (37°C, 5% CO₂) until 70-80% confluent.
  • Treatment Groups:
    • Control: Culture medium only.
    • Doxorubicin alone: Treat with a range of doxorubicin concentrations (e.g., 0.1 - 10 µM) for 24 hours.
    • This compound + Doxorubicin: Pre-treat with this compound (e.g., 10-100 µM) 2 hours before adding doxorubicin.
  • Viability Assay: After 24 hours of doxorubicin exposure, assess cell viability using the MTT assay. Add MTT reagent to each well, incubate for 3-4 hours, solubilize the formed formazan crystals, and measure the absorbance at 570 nm.
  • Data Analysis: Calculate the percentage of viable cells relative to the control group. Use statistical analysis (e.g., ANOVA) to determine if this compound pre-treatment significantly rescues cell viability compared to the doxorubicin-alone group.
Protocol 2: In Vivo Murine Model of Chronic Cardiotoxicity

This protocol evaluates the cardioprotective efficacy of this compound in a live animal model receiving chronic anthracycline dosing.

  • Animal Model: Use C57BL/6 mice (8-10 weeks old). Randomize them into experimental groups (n=8-10 per group).
  • Dosing Regimen:
    • Control Group: Saline injections, weekly for 4-6 weeks.
    • Doxorubicin Group: Doxorubicin (5 mg/kg, intraperitoneally), weekly for 4-6 weeks.
    • This compound + Doxorubicin Group: this compound (50-100 mg/kg, IP) administered 30-60 minutes before each doxorubicin injection.
  • Functional Endpoint - Echocardiography: Perform transthoracic echocardiography under light anesthesia at baseline and one week after the final injection. Key parameters to measure include Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).
  • Tissue Analysis: After the final echocardiogram, euthanize the animals and collect heart tissue.
    • Histology: Fix tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) or Masson's Trichrome to assess general morphology and fibrosis.
    • Biomarker Analysis: Homogenize frozen heart tissue to analyze markers of apoptosis (e.g., cleaved caspase-3) and oxidative stress.

Mechanism of Action and Signaling Pathways

This compound provides cardioprotection through two primary, interconnected mechanisms: iron chelation and topoisomerase IIβ inhibition.

G Doxorubicin Doxorubicin DXR_Fe_Complex DXR_Fe_Complex Doxorubicin->DXR_Fe_Complex Binds Iron Top2B_DNA_Complex Top2B_DNA_Complex Doxorubicin->Top2B_DNA_Complex Stabilizes DZR DZR DZR_EdtaLike DZR_EdtaLike DZR->DZR_EdtaLike Hydrolyzes to DZR_Top2B_Inhibition DZR_Top2B_Inhibition DZR->DZR_Top2B_Inhibition Degrades Iron Iron Iron->DXR_Fe_Complex ROS ROS DXR_Fe_Complex->ROS Generates Cardiomyocyte_Injury Cardiomyocyte_Injury ROS->Cardiomyocyte_Injury Oxidative Stress DNA_Damage DNA_Damage Top2B_DNA_Complex->DNA_Damage Causes p38MAPK_NFkB p38MAPK_NFkB DNA_Damage->p38MAPK_NFkB Activates Apoptosis_Necroptosis Apoptosis_Necroptosis Cardiomyocyte_Injury->Apoptosis_Necroptosis Heart_Failure Heart_Failure Apoptosis_Necroptosis->Heart_Failure Leads to p38MAPK_NFkB->Apoptosis_Necroptosis Protection Protection DZR_EdtaLike->Iron Chelates DZR_Top2B_Inhibition->Top2B_DNA_Complex Inhibits

Figure 1: this compound's dual mechanism of action protects cardiomyocytes from anthracycline injury by chelating iron and inhibiting Topoisomerase IIβ, thereby preventing downstream oxidative stress, DNA damage, and cell death pathways.

The pathway illustrates the key mechanistic insights from recent research. This compound's metabolite chelates intracellular iron, disrupting the formation of the anthracycline-iron complex and subsequent generation of reactive oxygen species (ROS) [1] [5]. Concurrently, this compound inhibits and degrades topoisomerase IIβ in cardiomyocytes, preventing the formation of the cytotoxic topoisomerase IIβ-DNA cleavage complex and subsequent DNA double-strand breaks induced by anthracyclines [1] [5]. Furthermore, studies indicate that this compound enhances cardiomyocyte viability by attenuating apoptosis and necroptosis after doxorubicin treatment, potentially through interference with the p38MAPK/NF-κB signaling pathways [1].

Critical Considerations for Application

Successfully integrating this compound into a treatment or research plan requires attention to several practical and safety aspects.

  • Timing is Central to Efficacy: The decision to use this compound upfront or later must be guided by patient-specific risk factors. For high-risk patients, delaying its use may forgo its maximum protective benefit, as cardiac injury begins with the first anthracycline dose [3] [4].
  • Vigilant Hematologic Monitoring is Essential: this compound can potentiate chemotherapy-induced myelosuppression. Implementing a robust monitoring plan for complete blood counts is non-negotiable to manage the risk of neutropenia and anemia proactively [1] [6].
  • Weighing the Benefit-Risk Profile for Secondary Malignancies: While the absolute risk appears low, the potential for secondary malignancies should be part of the risk-benefit discussion, particularly in pediatric populations or with specific combination regimens. This concern must be balanced against the well-established risk of life-threatening heart failure from anthracyclines [1] [4] [5].
  • Adherence to Reconstitution and Administration Protocols: this compound must be reconstituted and diluted strictly according to manufacturer guidelines (e.g., using Lactated Ringer's or specified solutions). Administering it via a large vein is recommended to minimize the risk of injection site reactions and phlebitis [1] [2].

Conclusion

This compound is a critical tool for enabling the safe and effective use of anthracycline chemotherapy. The evolving guideline towards upfront initiation in high-risk patients and the robust evidence supporting its cardioprotection without compromising antitumor efficacy should encourage its broader and more strategic application in oncology practice and clinical research.

References

dexrazoxane chemotherapy combination regimens

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dexrazoxane

This compound is a cytoprotective agent approved by the U.S. Food and Drug Administration (FDA) and other international regulatory bodies to mitigate the cardiotoxicity associated with anthracycline-based chemotherapy [1] [2]. Its primary clinical utility lies in its ability to allow patients to receive the full therapeutic benefit of anthracyclines while reducing the risk of dose-limiting damage to the heart, a complication that can manifest as acute, chronic, or late-onset cardiomyopathy [2] [3].

Originally developed as an antimitotic and immunosuppressive agent, this compound's cardioprotective properties were later discovered, leading to its approval for specific clinical scenarios [2]. It is marketed under brand names including Zinecard and Totect, each indicated for distinct applications—cardiomyopathy prevention and treatment of extravasation injury, respectively [4] [2] [5].

Mechanism of Action

The cardioprotective mechanism of this compound is multifaceted, primarily functioning through iron chelation and secondary topoisomerase II inhibition.

Iron Chelation and Free Radical Scavenging
  • Prodrug Activation: this compound is a cyclic derivative of EDTA that readily penetrates cell membranes. Intracellularly, it is hydrolyzed by dihydropyrimidine amidohydrolase to form a ring-opened chelating agent [1] [2].
  • Iron Complex Disruption: The active metabolite binds intracellular iron, displacing it from anthracycline-iron complexes. This disruption prevents the complex from generating reactive oxygen species (ROS) through redox cycling [1] [2].
  • Reduced Oxidative Stress: By chelating free iron and reducing ROS formation, this compound mitigates oxidative damage to cardiac myocytes, a principal pathway in anthracycline-induced cardiotoxicity [1] [2] [6].
Topoisomerase II Inhibition
  • Isoform Specificity: this compound also acts as an inhibitor of DNA topoisomerase II. It preferentially promotes the degradation of the topoisomerase IIβ isoform, which is predominant in cardiac cells, while having less effect on the α-isoform expressed in tumor cells [1].
  • Apoptosis Interference: This selective inhibition is thought to interfere with the apoptotic signaling pathways in cardiomyocytes initiated by anthracycline-mediated DNA damage [1].
  • Pathway Modulation: Evidence suggests this compound protects cardiac function by attenuating cardiomyocyte apoptosis and necroptosis after doxorubicin treatment, interfering with the p38MAPK/NF-κB pathways [1].

The following diagram illustrates the primary cardioprotective mechanism of this compound:

G This compound This compound ActiveMetabolite Active Metabolite (Open-ring Form) This compound->ActiveMetabolite Hydrolysis TopoIIInhibition Topoisomerase IIβ Inhibition This compound->TopoIIInhibition  Secondary Action IronChelator Iron Chelator ActiveMetabolite->IronChelator DisruptComplex Disrupts Anthracycline-Iron Complex IronChelator->DisruptComplex ReduceROS Reduces Reactive Oxygen Species (ROS) DisruptComplex->ReduceROS CardioProtection Cardioprotection ReduceROS->CardioProtection ApoptosisReduction Reduces Cardiomyocyte Apoptosis/Necroptosis TopoIIInhibition->ApoptosisReduction p38NFkB Interferes with p38MAPK/NF-κB Pathways ApoptosisReduction->p38NFkB p38NFkB->CardioProtection

Clinical Applications and Dosing Regimens

This compound is indicated for two primary clinical scenarios in anthracycline-based chemotherapy, with specific dosing protocols for each.

Reduction of Anthracycline-Induced Cardiomyopathy

This compound is approved to reduce the incidence and severity of cardiomyopathy associated with doxorubicin administration in women with metastatic breast cancer who have received a cumulative doxorubicin dose of 300 mg/m² and who will continue to receive doxorubicin therapy [1] [2] [5]. It is also used off-label for other cancers and in patients with preexisting cardiac risk factors [3].

Administration Protocol:

  • Dosage Ratio: The standard dosage ratio of this compound to doxorubicin is 10:1 (e.g., 500 mg/m² this compound to 50 mg/m² doxorubicin) [1] [5].
  • Infusion Timing: this compound is administered as an IV infusion over 15 minutes via a large vein, followed by doxorubicin within 30 minutes after completion [1].
  • Initiation Timing: Therapy should not be initiated at the start of doxorubicin treatment but only after a cumulative doxorubicin dose of 300 mg/m² has been reached [1] [5].
Treatment of Anthracycline Extravasation

This compound is approved for treating tissue damage caused by the extravasation of intravenous anthracycline chemotherapy [1] [7].

Extravasation Management Protocol:

  • First Dose Timing: Initiate treatment within 6 hours of the extravasation event [1] [7] [5].
  • Dosing Schedule:
    • Day 1: 1000 mg/m² IV over 1-2 hours
    • Day 2: 1000 mg/m² IV over 1-2 hours
    • Day 3: 500 mg/m² IV over 1-2 hours
  • Administration Site: Administer via a large vein different from the extravasation site [1].
  • Cooling Procedures: Remove any ice packs or cooling procedures from the affected area at least 15 minutes before this compound administration [4].

Table 1: this compound Dosing Protocols for Different Clinical Indications

Parameter Cardiomyopathy Prevention Extravasation Treatment
Indication Patients receiving ≥300 mg/m² doxorubicin Confirmed anthracycline extravasation
Dosage 10:1 ratio to doxorubicin (e.g., 500 mg/m²) Day 1-2: 1000 mg/m²; Day 3: 500 mg/m²
Infusion Duration 15 minutes 1-2 hours per dose
Treatment Schedule Before each anthracycline dose 3 consecutive days
Critical Timing Administer within 30 min before doxorubicin Start within 6 hours of extravasation

Special Population Dosing Adjustments

Dosage modifications are necessary for patients with renal or hepatic impairment to ensure safety while maintaining efficacy.

Renal Impairment
  • Moderate to Severe Impairment (CrCl <40 mL/min): Reduce this compound dose by 50% (adjust ratio to 5:1, e.g., 250 mg/m² this compound to 50 mg/m² doxorubicin) [1] [5].
  • Monitoring: Regularly assess renal function through serum creatinine and calculated creatinine clearance throughout treatment [1].
Hepatic Impairment
  • Hyperbilirubinemia: Reduce the dosage of the concomitant anthracycline (doxorubicin) according to its prescribing information, then adjust this compound while maintaining the 10:1 ratio [1] [5].
  • Liver Function Monitoring: Perform routine liver function tests (LFTs) before each administration, as this compound may cause transient increases in transaminases [1] [5].

Table 2: Dose Adjustment Guidelines for Special Populations

Population Adjustment Recommendation Monitoring Parameters
Renal Impairment (CrCl <40 mL/min) Reduce this compound dose by 50% (5:1 ratio) Serum creatinine, CrCl calculation
Hepatic Impairment Reduce doxorubicin per prescribing info, maintain 10:1 ratio with this compound LFTs (AST, ALT, bilirubin), coagulation
Elderly Patients Consider renal function; no specific adjustment but monitor for increased susceptibility Comprehensive metabolic panel, CBC
Pediatric Patients Safety and efficacy not established; use per institutional protocols Growth development, cardiac function

Safety Profile and Risk Management

Understanding the adverse effect profile and implementing appropriate monitoring strategies is crucial for the safe administration of this compound.

Hematologic Toxicity

This compound can cause myelosuppression that may be additive to that caused by chemotherapeutic regimens [1] [8] [5].

  • Common Hematologic Effects:

    • Leukopenia (73% of patients)
    • Neutropenia (61%)
    • Anemia (43%)
    • Thrombocytopenia (23%) [8]
  • Risk Management:

    • Monitor complete blood counts (CBC) before each treatment cycle and as clinically indicated [4] [5].
    • Implement infection control precautions for neutropenic patients.
    • Educate patients on signs of infection and bleeding [4] [8].
Secondary Malignancy Risk
  • Increased Incidence: A two- to threefold increase in the incidence of secondary malignancies, particularly acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS), has been observed in some studies, though these events remain rare [1] [6].
  • Benefit-Risk Consideration: This potential risk must be weighed against the established benefit of preventing life-threatening cardiotoxicity, particularly in patients who would otherwise be unable to complete anthracycline-based therapy [1] [3] [6].
Other Adverse Effects
  • Gastrointestinal: Nausea (77%), vomiting (59%), stomatitis (34%), diarrhea (21%) [8]
  • Hepatic: Transient increases in AST (28%), ALT (22%), and LDH [1] [8]
  • Injection Site Reactions: Pain, phlebitis, and erythema—minimize by administering through a large vein [1] [8]
  • Hypersensitivity Reactions: Although rare, anaphylactic reactions, angioedema, and skin reactions have been reported [5]

Monitoring and Assessment Protocols

A comprehensive monitoring plan is essential for patients receiving this compound with anthracycline chemotherapy.

Cardiac Function Assessment
  • Baseline Evaluation: Perform comprehensive cardiac assessment including left ventricular ejection fraction (LVEF) measurement via echocardiogram or MUGA scan before initiating anthracycline therapy [1] [3].
  • Ongoing Monitoring: Regularly reassess LVEF before alternate chemotherapy cycles and after completion of therapy [1] [3].
  • Biomarker Monitoring: Measure cardiac biomarkers (troponin I, BNP) before and within 48 hours after each anthracycline dose [3].
  • Patient Education: Instruct patients to report symptoms of cardiac dysfunction including dyspnea, chest pain, palpitations, or peripheral edema [4] [8].
Laboratory Monitoring Schedule
  • Complete Blood Count: Before each treatment cycle to monitor for myelosuppression [4] [5]
  • Renal Function: Serum creatinine and calculated CrCl at baseline and before each cycle [1]
  • Hepatic Function: Liver function tests (AST, ALT, alkaline phosphatase, bilirubin) at baseline and periodically during treatment [1] [5]
  • Electrolytes and Minerals: Zinc, iron, and magnesium concentrations, as this compound may increase renal excretion of iron and zinc [1]

Conclusion

This compound represents a valuable therapeutic option for mitigating anthracycline-induced cardiotoxicity, enabling patients to receive optimal anticancer therapy while reducing cardiovascular risk. The agent's dual mechanisms of iron chelation and topoisomerase IIβ inhibition provide targeted cardioprotection without substantially compromising antitumor efficacy in most clinical settings.

Successful implementation requires strict adherence to dosing guidelines, appropriate patient selection, and vigilant monitoring for hematologic and other toxicities. Ongoing research continues to refine its use in special populations, including those with preexisting cardiac compromise, and to better quantify long-term risks versus benefits.

References

Comprehensive Application Notes and Protocols for Dexrazoxane in Metastatic Breast Cancer Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Context

Dexrazoxane (ICRF-187) represents a critical advancement in cardio-oncology as the first and only FDA-approved cardioprotective agent specifically indicated for preventing anthracycline-induced cardiotoxicity in patients with metastatic breast cancer. This bisdioxopiperazine compound has transformed the risk-benefit calculus for anthracycline chemotherapy, enabling patients to receive higher cumulative doses of these potent antineoplastic agents while mitigating their dose-limiting cardiotoxicity. The clinical imperative for this compound arises from the well-established efficacy of anthracyclines (particularly doxorubicin) in treating metastatic breast cancer, balanced against their propensity to cause irreversible cardiomyopathy that can manifest months or years after treatment completion.

The significance of this compound in contemporary oncology practice is underscored by its orphan drug designation in 1991 and subsequent FDA approval in 1995 based on robust clinical trial data demonstrating substantial reductions in cardiac events. Current guidelines from the American Society of Clinical Oncology (ASCO) and the European Society of Cardiology (ESC) recommend consideration of this compound in specific clinical scenarios, particularly when patients would benefit from continued anthracycline therapy beyond cumulative dose thresholds. Despite these recommendations, this compound remains underutilized in clinical practice, partly due to persistent concerns about potential effects on antitumor efficacy and secondary malignancies—concerns that subsequent meta-analyses have largely alleviated.

Mechanism of Action: Molecular Pathways

The molecular mechanisms underlying this compound's cardioprotective effects involve multiple complementary pathways that counter the primary drivers of anthracycline-induced cardiotoxicity. While the exact mechanism continues to be refined, several well-established pathways contribute to its protective efficacy.

Iron Chelation Pathway

This compound functions as a prodrug that undergoes enzymatic hydrolysis in tissues to form ADR-925, a potent chelating agent with structural similarity to EDTA:

  • Intracellular hydrolysis: this compound readily penetrates cell membranes and is converted to its active ring-opened form, ADR-925, by dihydropyrimidine amidohydrolase in the liver and kidney [1].
  • Iron complex disruption: ADR-925 chelates free iron and displaces iron from pre-formed anthracycline-iron complexes, thereby preventing the formation of reactive oxygen species (ROS) through the Fenton reaction [1] [2].
  • Redox cycle interruption: By sequestering intracellular iron, this compound disrupts the iron-mediated free radical generation that contributes significantly to anthracycline-induced cardiomyocyte damage [1].
Topoisomerase IIβ Inhibition Pathway

Emerging research has elucidated a potentially more significant mechanism involving selective interaction with topoisomerase II isoforms:

  • Isoform specificity: this compound preferentially targets topoisomerase IIβ (Top2β), the predominant isoform in terminally differentiated cardiomyocytes, as opposed to topoisomerase IIα (Top2α), which is more abundant in rapidly dividing cancer cells [3] [2].
  • Enzyme degradation: this compound stabilizes Top2β as a closed clamp on DNA, leading to proteasomal degradation of the enzyme and reducing the available targets for anthracycline-mediated DNA damage in cardiomyocytes [2].
  • Transcriptional modulation: This Top2β degradation prevents anthracycline-induced double-strand breaks and subsequent transcriptome changes that drive defective mitochondrial biogenesis and ROS generation [2].
Alternative Molecular Pathways

Recent investigations have proposed additional mechanisms that may contribute to this compound's cardioprotective effects:

  • PAR polymer sequestration: Some research suggests this compound may catalyze the hybrid self-assembly of poly(ADP-ribose) (PAR) polymers, potentially influencing DNA repair processes in cardiomyocytes [2].
  • SDCBP-mediated signaling: Evidence indicates this compound may bind to the PDZ1 domain of syndecan-binding protein (SDCBP), attenuating EGFR/PI3K/Akt pathway activation, which may represent both cardioprotective and direct antitumor activities [4].

Table 1: Key Molecular Targets of this compound

Target Mechanism Biological Consequence Experimental Evidence
Free Iron Chelation and displacement from anthracycline complexes Reduction in ROS generation and lipid peroxidation In vitro iron binding assays; reduced markers of oxidative stress in animal models [1]
Topoisomerase IIβ Stabilization of cleavage complex leading to proteasomal degradation Reduced anthracycline-mediated DNA double-strand breaks in cardiomyocytes Immunoblotting showing Top2β depletion; reduced γ-H2AX foci in cardiomyocytes [3] [2]
SDCBP Interaction with PDZ1 domain Inhibition of EGFR/PI3K/Akt signaling pathway Pull-down assays; impaired EGFR membrane localization [4]

The following diagram illustrates the primary molecular mechanisms through which this compound exerts its cardioprotective effects:

G cluster_iron Iron Chelation Pathway cluster_top2b Topoisomerase IIβ Pathway cluster_other Additional Mechanisms DEX This compound ADR ADR-925 (Active Metabolite) DEX->ADR Hydrolysis T2B Topoisomerase IIβ Degradation DEX->T2B Direct Binding SDCBP SDCBP Inhibition DEX->SDCBP PDZ1 Domain Interaction PAR PAR Polymer Sequestration DEX->PAR Catalytic Effect IC Iron Chelation ADR->IC ROS Reduced ROS Formation IC->ROS LP Decreased Lipid Peroxidation ROS->LP CP Cardioprotection LP->CP DSB Reduced DNA Double-Strand Breaks T2B->DSB MT Preserved Mitochondrial Function DSB->MT MT->CP EGFR Impaired EGFR Signaling SDCBP->EGFR PAR->CP EGFR->CP

Clinical Efficacy Data

The efficacy of this compound in preventing anthracycline-induced cardiotoxicity has been established through multiple randomized controlled trials and meta-analyses. The evidence demonstrates consistent cardioprotection across various patient populations and anthracycline regimens.

Breast Cancer Clinical Trials

A pivotal phase III randomized trial involving 164 women with advanced/metastatic breast cancer demonstrated the substantial benefit of this compound in patients previously treated with anthracyclines. The trial results revealed that patients receiving this compound experienced significantly fewer cardiac events (13% versus 39%, P < 0.001) and a markedly reduced incidence of congestive heart failure (1% versus 11%, P < 0.05) compared to those receiving anthracycline alone [5]. Critically, the tumor response rate was unaffected by this compound therapy, alleviating initial concerns about potential interference with anthracycline antitumor efficacy [5].

Recent analyses of contemporary trials further support these findings. In sarcoma trials where this compound was administered upfront, heart failure incidence remained rare (0-3%) even at cumulative doxorubicin doses exceeding 600 mg/m², well beyond conventional maximal limits [6]. This contrasts sharply with trials prohibiting this compound use, which reported a 5.4% heart failure incidence at lower cumulative doses of 360-450 mg/m² [6].

Quantitative Efficacy Metrics

Table 2: Summary of Clinical Efficacy Outcomes with this compound

Endpoint This compound Group Control Group Relative Risk Reduction Study Reference
Any Cardiac Event 13% 39% 67% (P < 0.001) Multicenter Phase III Trial [5]
Congestive Heart Failure 1% 11% 91% (P < 0.05) Multicenter Phase III Trial [5]
Heart Failure at >600 mg/m² Doxorubicin 1.1% Historical ~26% ~96% Contemporary Trial Analysis [6]
Asymptomatic LVEF Decline 9.9-16.2%* 5.9-44.4%* 44-77% ANNOUNCE Trial Subanalysis [6]

*Ranges represent values across different cumulative dose cohorts

Beyond these primary efficacy endpoints, this compound enables the safe administration of substantially higher cumulative anthracycline doses. Clinical evidence demonstrates that with this compound cardioprotection, cumulative doxorubicin doses exceeding 1000 mg/m² can be administered without increased cardiotoxicity, thereby maximizing the therapeutic potential of anthracycline-based regimens [6].

Safety Profile and Risk Management

Despite its demonstrated efficacy, this compound safety considerations require careful attention in clinical practice and trial design. A comprehensive understanding of its risk profile enables optimal risk-benefit assessment and appropriate patient selection.

Adverse Event Spectrum

This compound exhibits a manageable safety profile with most adverse events reflecting its pharmacokinetic and pharmacodynamic properties:

  • Myelosuppression: this compound may potentiate anthracycline-induced myelosuppression, though most studies report no significant differences in the incidence of grade 3/4 neutropenia or thrombocytopenia compared to anthracycline alone [7].
  • Infectious risks: Recent real-world evidence from FAERS database analysis suggests an increased risk of infections with this compound combination therapy, particularly in specific patient subgroups [8].
  • Secondary malignancies: Pediatric studies have reported a potential increased risk of second malignant neoplasms, leading to initial EMA restrictions in children, though subsequent analyses have been reassuring and resulted in lifted contraindications with specific cumulative dose thresholds [7] [3].
Risk Mitigation Strategies

Table 3: Adverse Event Management and Risk Mitigation

Adverse Event Incidence Risk Factors Monitoring Parameters Preventive Strategies
Myelosuppression Comparable to anthracycline alone [5] Prior bone marrow compromise; combination chemotherapy CBC with differential; febrile neutropenia surveillance G-CSF support per ASCO guidelines; infection prophylaxis
Secondary Malignancies Rare; primarily reported in pediatric populations [7] Cumulative this compound exposure; young age Long-term follow-up per survivorship guidelines Limit use to approved indications; adhere to dosing guidelines
Infections Increased risk in real-world data [8] Pediatric population; immunocompromised state Signs/symptoms of infection; inflammatory markers Antimicrobial prophylaxis; patient education on early symptoms

Experimental Protocols

In Vitro Assessment of Cardioprotective Efficacy

Purpose: To evaluate the cytoprotective effects of this compound against anthracycline-induced toxicity in cardiomyocytes.

Materials:

  • Primary neonatal rat ventricular cardiomyocytes (NVCMs) or H9C2 cardiomyocyte cell line
  • Doxorubicin hydrochloride (1-5 µM working concentration)
  • This compound hydrochloride (10-100 µM working concentration)
  • Cell culture media (DMEM/F12 with 10% FBS)
  • LDH cytotoxicity detection kit
  • MTT cell viability assay reagents

Methodology:

  • Cell culture and plating: Maintain cardiomyocytes in complete media at 37°C with 5% CO₂. Plate cells at 5×10⁴ cells/well in 96-well plates for viability assays or 2×10⁵ cells/well in 24-well plates for LDH release assays.
  • Drug treatment:
    • Pre-treat cells with this compound (10, 50, 100 µM) for 2 hours prior to doxorubicin exposure
    • Expose to doxorubicin (1.2 µM) for 24 hours
    • Include controls: vehicle-only, this compound-only, and doxorubicin-only
  • Viability assessment:
    • MTT assay: Add 0.5 mg/mL MTT reagent, incubate 4 hours, solubilize formazan crystals with DMSO, measure absorbance at 570 nm
    • LDH release: Collect supernatant, measure LDH activity using NAD⁺ reduction method, calculate cytotoxicity percentage
  • Data analysis: Express results as percentage viability relative to vehicle control. Calculate protection index: (Dex+Dox viability - Dox viability)/(Control viability - Dox viability) × 100 [3].

Validation notes: Primary cardiomyocytes show greater physiological relevance but lower throughput than H9C2 cells. Ensure serum-free conditions during drug treatment to prevent binding of drugs to serum components.

In Vivo Cardioprotection Model

Purpose: To evaluate this compound-mediated cardioprotection in a chronic anthracycline cardiotoxicity model.

Materials:

  • Rabbits (2.5-3.0 kg) or C57BL/6 mice (8-10 weeks)
  • Daunorubicin (3 mg/kg) or doxorubicin (5 mg/kg)
  • This compound (50-100 mg/kg)
  • Echocardiography system with high-frequency transducer
  • Cardiac catheterization equipment for hemodynamic measurements
  • ELISA kits for cardiac troponins and NT-proBNP

Methodology:

  • Experimental design: Randomize animals to (1) control, (2) anthracycline-only, (3) this compound + anthracycline, (4) this compound-only groups (n=8-10/group).
  • Drug administration:
    • Administer this compound intravenously 30 minutes prior to each anthracycline dose
    • Deliver anthracyclines weekly for 6-8 weeks (cumulative dose: 18-24 mg/kg daunorubicin)
  • Cardiac function assessment:
    • Echocardiography: Perform weekly under light anesthesia using M-mode and Doppler measurements of left ventricular dimensions and function
    • Hemodynamic measurements: At study endpoint, measure left ventricular systolic pressure (LVSP), +dP/dt, and -dP/dt via Millar catheter
  • Histopathological analysis:
    • Collect heart tissue at sacrifice for H&E and Masson's trichrome staining
    • Evaluate myofibrillar loss, vacuolization, and fibrosis using semiquantitative scoring systems
    • Assess apoptotic markers (TUNEL staining, caspase-3 activation) [3] [2].

Validation notes: Rabbit models more closely replicate human chronic cardiotoxicity progression. Monitor body weight weekly and adjust drug doses accordingly. Terminal procedures should follow institutional animal care guidelines.

Molecular Mechanism Elucidation

Purpose: To investigate this compound's interaction with topoisomerase IIβ and iron chelation properties.

Materials:

  • Recombinant human Top2β and Top2α proteins
  • Plasmid DNA supercoiled substrate
  • Iron(II) chloride solution
  • Ferrozine-based iron chelation assay kit
  • Immunoprecipitation antibodies (Top2β, ubiquitin)
  • Proteasome inhibitor (MG132)

Methodology:

  • Topoisomerase IIβ degradation assay:
    • Treat cardiomyocytes with this compound (100 µM, 0-24 hours)
    • Prepare whole-cell lysates at various timepoints
    • Perform Western blotting for Top2β, Top2α, and loading control (GAPDH)
    • For proteasomal inhibition studies, pre-treat with MG132 (10 µM, 2 hours) prior to this compound
  • Iron chelation assessment:
    • Incubate this compound (10-500 µM) with FeCl₂ (50 µM) in PBS for 1 hour
    • Add ferrozine reagent and measure absorbance at 562 nm
    • Calculate percentage iron chelation relative to no-chelator control
  • DNA damage quantification:
    • Perform immunofluorescence for γ-H2AX foci in cardiomyocytes treated with doxorubicin ± this compound pre-treatment
    • Count foci per nucleus in minimum 100 cells/condition [3] [2].

Regulatory Considerations and Clinical Guidelines

This compound occupies a distinct regulatory position with specific indications and usage guidelines that have evolved based on accumulating clinical evidence.

FDA and EMA Regulatory Status

The U.S. Food and Drug Administration approved this compound in 1995 specifically "for reducing the incidence and severity of cardiomyopathy associated with doxorubicin administration in women with metastatic breast cancer who have received a cumulative doxorubicin hydrochloride dose of 300 mg/m² and would benefit from continued doxorubicin therapy" [1] [9]. This initial approval reflected the evidence base at the time, which primarily included women with metastatic breast cancer requiring high cumulative anthracycline doses.

The European Medicines Agency granted approval with similar indications, though with more pronounced caution regarding pediatric use. In 2011, the EMA contraindicated this compound in children under 18 due to concerns about secondary malignancies and potential negative pharmacodynamic interactions, but subsequently revised this position in 2017 to allow use in pediatric patients expected to receive cumulative doxorubicin doses ≥300 mg/m² [8].

Guideline Recommendations

Current professional guidelines provide specific recommendations for this compound use:

  • American Society of Clinical Oncology: Recommends this compound may be considered for patients with metastatic breast cancer who have received >300 mg/m² of doxorubicin when continued therapy is planned [7].
  • European Society of Cardiology: 2022 guidelines provide a Class IIa recommendation for this compound once cumulative anthracycline doses exceed 250 mg/m², regardless of cancer type and stage [6].
  • Children's Oncology Group: Supports this compound use in pediatric patients requiring high-dose anthracycline therapy, with appropriate discussion of potential risks and benefits [8].

The following diagram illustrates the clinical decision pathway for this compound administration in patients with metastatic breast cancer:

G cluster_risk High-Risk Factors START Patient with Metastatic Breast Cancer C1 Planned Anthracycline Chemotherapy? START->C1 C2 Cumulative Doxorubicin Dose >300 mg/m² or High-Risk Patient? C1->C2 Yes ACT1 Proceed with Anthracycline Alone C1->ACT1 No C3 No Pre-existing Contraindications? C2->C3 Yes C2->ACT1 No R1 Prior Anthracycline Exposure ACT2 Initiate this compound 30 min Before Each Dose C3->ACT2 Yes ACT3 Consider Alternative Cardioprotective Strategies C3->ACT3 No MON Monitor Cardiac Function and Adverse Events ACT1->MON ACT2->MON ACT3->MON R2 Pre-existing Cardiac Disease R3 Combined Chest Radiation Therapy R4 Age >65 Years

Conclusion and Future Directions

This compound remains an essential tool in the armamentarium against anthracycline-induced cardiotoxicity, with a well-established efficacy and safety profile supported by decades of clinical use and research. The agent enables the delivery of higher cumulative anthracycline doses, potentially improving oncological outcomes in responsive malignancies like metastatic breast cancer. While its molecular mechanisms continue to be refined, the dual pathways of iron chelation and topoisomerase IIβ inhibition provide complementary cardioprotective effects that address both acute and chronic manifestations of anthracycline toxicity.

Future research directions should address several evidence gaps identified in recent analyses. These include establishing the safety profile in patients with pre-existing cardiac dysfunction, evaluating potential interactions with novel targeted anticancer agents, and conducting direct comparisons with liposomal anthracycline formulations as alternative cardioprotective strategies. Additionally, ongoing investigation into the potential direct antitumor effects of this compound through SDCBP inhibition may expand its therapeutic applications beyond cardioprotection [4] [7].

The experimental protocols outlined in this document provide standardized methodologies for evaluating both the efficacy and mechanisms of this compound in preclinical models, facilitating more consistent and reproducible research. As cardio-oncology continues to evolve as a specialty, this compound serves as a paradigm for targeted cardioprotection that maximizes anticancer efficacy while minimizing collateral toxicity to the heart.

References

Application Note & Protocol: Dexrazoxane for Cardioprotection in Pediatric ALL

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Anthracyclines, such as doxorubicin, are cornerstone chemotherapeutic agents for treating pediatric acute lymphoblastic leukemia (ALL). However, their use is significantly limited by dose-dependent cardiotoxicity, which can lead to late-onset cardiomyopathy and heart failure in survivors [1] [2]. The mechanism of toxicity is partly attributed to the formation of reactive oxygen species (ROS) via iron-anthracycline complexes, leading to cardiomyocyte damage [2] [3].

Dexrazoxane is the only FDA-approved agent for preventing anthracycline-induced cardiotoxicity. It acts as an iron chelator, reducing the formation of these toxic complexes and subsequent oxidative stress [4] [3]. This protocol outlines the use of this compound as a cardioprotectant in pediatric ALL patients based on evidence from randomized clinical trials.

Mechanism of Action

The following diagram illustrates the proposed cardioprotective mechanism of this compound against doxorubicin-induced toxicity.

G Doxorubicin Doxorubicin Complex Doxorubicin-Iron Complex Doxorubicin->Complex Iron Iron Iron->Complex DEX_Iron This compound-Iron Complex Iron->DEX_Iron ROS Reactive Oxygen Species (ROS) Complex->ROS Damage Cardiomyocyte Damage & Death ROS->Damage This compound This compound DEX_Open Ring-Opened this compound (EDTA-like) This compound->DEX_Open DEX_Open->Iron Competes for DEX_Open->DEX_Iron Chelates

Diagram Title: this compound Cardioprotection Mechanism

As visualized, this compound provides cardioprotection through two primary, interrelated mechanisms [2] [4] [3]:

  • Iron Chelation: Upon intravenous administration, this compound undergoes intracellular hydrolysis to a ring-opened form that resembles EDTA. This active form chelates free intracellular iron, thereby reducing the pool of iron available to form complexes with doxorubicin.
  • Reduction of Oxidative Stress: By limiting the formation of doxorubicin-iron complexes, this compound directly reduces the generation of reactive oxygen species (ROS), which are a major contributor to the oxidative damage and death of cardiomyocytes.
Clinical Administration Protocol

This section details the practical clinical application of this compound derived from successful pediatric trials [1] [5] [3].

Table 1: this compound Administration Guidelines

Aspect Protocol Detail
Indication Prevention of anthracycline-induced cardiotoxicity in pediatric patients (0-18 years) with high-risk ALL.
Dosing Ratio 10:1 ratio of this compound to doxorubicin (e.g., 300 mg/m² this compound to 30 mg/m² doxorubicin) [1] [3].

| Administration | - Route: Intravenous infusion.

  • Duration: Infuse over 15 minutes [3].
  • Timing: Administer immediately before (within 30 minutes of) the doxorubicin infusion [1] [3]. | | Dosing in Organ Impairment | - Renal Impairment (CrCl <40 mL/min): Reduce this compound dose by 50% (adjust ratio to 5:1) [3].
  • Hepatic Impairment: Reduce the doxorubicin dose per standard guidelines, then administer this compound at the 10:1 ratio relative to the reduced doxorubicin dose [3]. |
Summary of Efficacy Evidence from Key Trials

Long-term follow-up data from multiple pediatric trials consistently demonstrate the cardioprotective benefit of this compound.

Table 2: Efficacy Outcomes from Clinical Studies

Study / Patient Group Follow-up Time Key Efficacy Findings
DFCI ALL Consortium (High-risk ALL) [1] 5 years post-doxorubicin Mean LV fractional shortening and end-systolic dimension Z-scores were significantly worse than normal in the doxorubicin-only group, but not in the this compound group. Protective effect on wall thickness was significant.
Children's Oncology Group POG 9404 (T-ALL & L-NHL) [5] 3 to 6.4 years post-diagnosis Mean LV fractional shortening Z-scores were significantly lower (worse) in the doxorubicin-alone group (-2.03) vs. the this compound group (-0.24).
NCI-Funded HEART Study (Childhood cancer survivors) [6] ~18 years post-diagnosis Survivors who received this compound had significantly better heart-pumping strength and more normal cardiac biomarkers compared to those who did not.
Children's Oncology Group (ALTE11C2) [7] >10 years post-therapy This compound use was associated with more normal left ventricular function and structure across all follow-up time periods (2-5 yrs, 5-10 yrs, 10+ yrs). Benefit was greater with higher doxorubicin doses.

Key Efficacy Notes:

  • Oncologic Efficacy: Multiple studies have confirmed that the addition of this compound does not compromise event-free or overall survival. For example, the DFCI trial reported 5-year event-free survival of 77% (doxorubicin-alone) vs. 76% (doxorubicin + this compound) [1] [5].
  • Differential Effect by Sex: Subgroup analyses from some trials suggest that the cardioprotective effect of this compound may be more pronounced in girls than in boys, though the underlying reasons are still being investigated [1].
Safety and Risk Management

While this compound is generally well-tolerated, the following considerations are important for a comprehensive risk-benefit assessment.

Adverse Effects:

  • The most common side effects are myelosuppression (e.g., neutropenia, leukopenia, thrombocytopenia). However, this toxicity profile is very similar to that of anthracyclines alone, making it difficult to distinguish the contribution of this compound [2] [3].
  • Other reported effects include nausea/vomiting, mucositis, transient increases in liver enzymes, and reactions at the injection site [3].

Risk of Second Malignancies: A Resolved Concern?

  • Historical Context: Initial concerns regarding a potential increased risk of secondary acute myeloid leukemia (AML) or myelodysplastic syndrome (MDS) led the European Medicines Agency (EMA) to previously restrict its use in children [2] [4].
  • Current Evidence: Subsequent, larger analyses have found no significant association between this compound and an increased risk of second malignancies. A retrospective analysis of over 15,000 pediatric cancer patients found the rate of secondary AML was 0.21% with this compound vs. 0.55% without [2].
  • Regulatory Status: Based on this re-evaluation, the EMA lifted its contraindication in 2017. This compound is now approved in the US and EU for cardioprotection in children receiving anthracyclines [2] [4].
Monitoring Recommendations

Robust monitoring is essential for patient safety.

  • Cardiac Monitoring: Assess left ventricular ejection fraction (LVEF) and fractional shortening via echocardiogram before starting therapy and at regular intervals during and after treatment. This compound reduces but does not eliminate the risk of cardiotoxicity [3].
  • Hematological Monitoring: Perform complete blood counts (CBC) regularly to monitor for myelosuppression [3].
  • Hepatic Monitoring: Periodic liver function tests (LFTs) are recommended as this compound can cause transaminitis [2] [3].

References

  • Lipshultz, S. E., et al. (2010). Assessment of this compound as a cardioprotectant in doxorubicin-treated children with high-risk acute lymphoblastic leukaemia: long-term follow-up of a prospective, randomised, multicentre trial. The Lancet Oncology, 11(10), 950–961. [PMC3756093] [1]
  • Efficacy of this compound in Cardiac Protection in Pediatric Patients. (2023). Cureus, 15(4): e37308. [PMC10166653] [2]
  • International Guideline Harmonization Group (IGHG). This compound cardioprotection. Retrieved from IGHG.org [8]
  • Mobley, E. M., et al. (2025). This compound mitigates long-term cardiotoxicities of doxorubicin for young patients. Findings presented at ASCO Annual Meeting. [Healio] [7]
  • National Cancer Institute (NCI). (2023). This compound Protects the Heart Long Term for Kids Being Treated for Cancer. Cancer Currents Blog. [cancer.gov] [6]
  • Wikipedia Contributors. (2013). This compound. Wikipedia. Retrieved 2025. [Wikipedia] [4]
  • Chow, E. J., et al. (2016). Cardioprotection and Safety of this compound in Patients Treated for Newly Diagnosed T-Cell Acute Lymphoblastic Leukemia or Advanced-Stage Lymphoblastic Non-Hodgkin Lymphoma: A Report of the Children's Oncology Group Randomized Trial Pediatric Oncology Group 9404. Journal of Clinical Oncology, 34(8), 854-862. [PubMed:26700126] [5]
  • National Institutes of Health (NIH). (2025). This compound. StatPearls [Internet]. [NBK560559] [3]

References

Comprehensive Application Notes and Protocols for Dexrazoxane in Sarcoma Treatment: Mechanism, Efficacy, and Clinical Implementation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dexrazoxane as a Cardioprotective Agent in Sarcoma Therapy

This compound (marketed as Zinecard, Cardioxane, and Totect) represents the only FDA-approved cardioprotectant specifically developed to mitigate the dose-limiting cardiotoxicity of anthracycline chemotherapeutics, particularly doxorubicin, which serves as a cornerstone treatment for various sarcoma subtypes. As a derivative of ethylenediaminetetraacetic acid (EDTA), this compound possesses unique iron-chelating properties and topoisomerase II inhibitory activity that underlie its cardioprotective mechanisms. The clinical imperative for this compound integration in sarcoma treatment protocols stems from the high cumulative doses of doxorubicin (typically 450-600 mg/m² or more) required to achieve therapeutic efficacy against these malignancies, which invariably exceeds the conventional safety threshold of 300-350 mg/m² associated with unacceptable incidence of cardiomyopathy and congestive heart failure.

The dose-dependent cardiotoxicity of doxorubicin has historically constrained its therapeutic potential, forcing oncologists to balance antitumor efficacy against cardiac risk. Contemporary oncology practice has increasingly recognized this compound as a critical enabler of extended doxorubicin dosing, particularly in sarcoma patients who may require cumulative doses exceeding 600 mg/m² to achieve optimal tumor control. This document provides comprehensive application notes and experimental protocols to guide researchers and clinicians in the appropriate implementation of this compound cardioprotection in sarcoma treatment, supported by recent clinical evidence, mechanistic insights, and practical administration guidelines.

Clinical Evidence and Efficacy Data in Sarcoma

Comparative Clinical Trial Outcomes

The cardioprotective efficacy of this compound in sarcoma patients receiving high-dose doxorubicin regimens is substantiated by compelling evidence from recent clinical trials. The data demonstrate that this compound significantly reduces the incidence of doxorubicin-induced cardiac dysfunction while permitting administration of cumulative doses well beyond conventional limits.

Table 1: Cardiac Outcomes in Sarcoma Trials With and Without this compound Cardioprotection

Trial Population This compound Use Cumulative Doxorubicin Dose (mg/m²) Patients (n) Heart Failure Incidence (%) LVEF Decline ≥10% to <50% (%)
LMS 04 (Pautier et al.) Leiomyosarcoma No 360-450 149 5.4 NA
ANNOUNCE (<450 mg/m²) Soft-Tissue Sarcoma Yes (38.6%) <450 153 2.0 16.2 (with this compound) vs 5.9 (without)
ANNOUNCE (450-599 mg/m²) Soft-Tissue Sarcoma Yes (88.5%) 450-599 159 3.0 9.9 (with this compound) vs 23.5 (without)
ANNOUNCE (≥600 mg/m²) Soft-Tissue Sarcoma Yes (90%) ≥600 89 1.1 12.5 (with this compound) vs 44.4 (without)
P9754 (Schwartz et al.) Pediatric Osteosarcoma Yes (100%) 450-600 242 0 2.1

The LMS 04 trial, which prohibited this compound use, reported a 5.4% heart failure incidence at cumulative doxorubicin doses of 360-450 mg/m², whereas the ANNOUNCE trial demonstrated that with progressive this compound utilization at higher dose levels, heart failure incidence remained low (1.1%) even at cumulative doses exceeding 600 mg/m² [1] [2]. Notably, the protective effect was most pronounced at the highest dose levels, where this compound use reached 90%. The P9754 pediatric osteosarcoma trial further strengthened the evidence base, reporting no cases of heart failure despite cumulative doxorubicin doses of 450-600 mg/m² when this compound was administered with all doxorubicin doses [3].

Tumor Response and Anti-Tumor Efficacy

Concerns regarding potential interference with chemotherapeutic efficacy have historically constrained this compound utilization. However, clinical evidence in sarcoma patients does not support these concerns. The P9754 trial demonstrated that this compound did not compromise response to induction chemotherapy when measured by tumor necrosis grading after induction chemotherapy [3]. Similarly, the ANNOUNCE trial analysis confirmed comparable anti-tumor efficacy between this compound-treated and untreated patients, with no statistically significant differences in progression-free survival or overall survival observed [1] [2].

Table 2: Secondary Malignancy Risk Assessment with this compound Use

Study Population This compound Exposure Comparison Group Secondary Malignancy Incidence Risk Ratio
Pediatric ALL (Historical) With this compound Without this compound 3.1% (2/64) 3.0 (not statistically significant)
Pediatric Osteosarcoma (P9754) With this compound Historical controls 0.8% (2/242) Similar to expected background
Meta-analysis of Randomized Trials With this compound Without this compound No statistically significant increase Not applicable

The P9754 trial reported secondary leukemia incidence of less than 1% (2/242 patients), which aligns with expected rates in osteosarcoma patients treated with intensive chemotherapy regimens without this compound [3]. These findings suggest that the absolute risk of secondary malignancies is low and must be balanced against the established benefit of preventing anthracycline-induced cardiomyopathy, particularly in clinical contexts where high cumulative anthracycline doses are medically necessary.

This compound Administration Protocols

Dosing and Administration Guidelines

This compound administration requires strict adherence to dosing protocols and timing sequences relative to anthracycline chemotherapy to ensure optimal cardioprotective efficacy while maintaining anti-tumor activity.

  • Cardioprotection Protocol: The recommended dosage ratio of this compound to doxorubicin is 10:1 (e.g., 500 mg/m² this compound to 50 mg/m² doxorubicin). This compound should be administered via IV infusion over 15 minutes through a large vein, followed by doxorubicin within 30 minutes after completion of this compound infusion. Doxorubicin should never be administered before this compound [4] [5].

  • Extravasation Protocol: For treatment of anthracycline extravasation, the recommended dosage is 1000 mg/m² IV within 6 hours post-extravasation, infused over 1-2 hours in a different large vein. This is followed by doses of 1000 mg/m² on day 2 and 500 mg/m² on day 3, with maximum daily doses of 2000 mg, 2000 mg, and 1000 mg respectively. Cooling features such as ice packs should be removed at least 15 minutes before administration to allow sufficient blood flow to the extravasation area [4].

Dose Modification Guidelines

Renal impairment necessitates significant dose adjustments. For patients with creatinine clearance below 40 mL/min, the this compound dose should be reduced by 50% (adjusting the ratio to 5:1) [4] [5]. For patients with hepatic impairment, since doxorubicin dose reduction is recommended, the this compound dose should be reduced proportionally while maintaining the 10:1 ratio.

Table 3: this compound Dose Modification in Special Populations

Patient Population Dosing Adjustment Recommended Ratio (this compound:Doxorubicin) Clinical Monitoring Requirements
Normal Renal Function (CrCl ≥40 mL/min) No adjustment 10:1 Standard cardiac monitoring
Renal Impairment (CrCl <40 mL/min) Reduce this compound dose by 50% 5:1 Enhanced renal function monitoring
Hepatic Impairment Reduce doxorubicin per protocol, maintain ratio 10:1 Frequent liver function tests
Pediatric Patients No adjustment; use adult dosing 10:1 Age-appropriate cardiac monitoring
Preparation and Stability Protocols

Reconstitution procedure: this compound lyophilized powder should be reconstituted with 0.167 M sodium lactate injection to achieve a concentration of 10 mg/mL. The solution should be shaken gently until the powder is completely dissolved. The reconstituted solution may be further diluted in lactated Ringer's injection and should be administered within 4 hours of reconstitution when stored at room temperature, or within 24 hours if refrigerated at 2-8°C (36-46°F) [4] [5].

Incompatibility warning: this compound should not be mixed with other medications. Administration equipment should be flushed thoroughly with sodium chloride injection before and after this compound administration.

Mechanisms of Action and Experimental Models

Molecular Mechanisms of Cardioprotection

The cardioprotective mechanism of this compound involves multiple pathways that counter the principal mechanisms of anthracycline-induced cardiotoxicity:

  • Iron Chelation: this compound readily penetrates cardiac cell membranes and is hydrolyzed to a ring-opened form (ADR-925) that chelates intracellular iron, disrupting the formation of anthracycline-iron complexes responsible for generating reactive oxygen species (ROS) through the Haber-Weiss and Fenton reactions [6] [5]. This iron chelation reduces hydroxyl radical formation and subsequent lipid peroxidation, mitochondrial damage, and DNA fragmentation in cardiomyocytes.

  • Topoisomerase IIβ Inhibition: this compound inhibits topoisomerase IIβ, the predominant isoform in post-mitotic cardiomyocytes, which has been identified as a significant mediator of doxorubicin-induced DNA double-strand breaks and transcriptome alterations in cardiac cells. This mechanism antagonizes the formation of the cytotoxic topoisomerase II cleavage complex without inducing harmful DNA breaks [7] [5] [8].

  • Alternative Mechanisms: Emerging research suggests additional mechanisms, including PAR polymer sequestration through hybrid self-assembly, which may explain both acute and long-term cardioprotection [8]. Another study demonstrated that this compound enhances cardiomyocyte viability by attenuating apoptosis and necroptosis after doxorubicin treatment via interference with p38MAPK/NF-κB pathways [5].

Schematic Representation of Cardioprotective Mechanisms

G DXR DXR Hydrolysis Hydrolysis DXR->Hydrolysis Intracellular Top2B Top2B DXR->Top2B Inhibits PAR PAR DXR->PAR Sequesters p38MAPK p38MAPK DXR->p38MAPK Inhibits ADR925 ADR925 Hydrolysis->ADR925 Ring-opening IronChelation IronChelation ADR925->IronChelation Chelates ReducedROS ReducedROS IronChelation->ReducedROS Decreases Cardioprotection Cardioprotection ReducedROS->Cardioprotection Contributes to ReducedDSB ReducedDSB Top2B->ReducedDSB Decreases DNA Double-Strand Breaks ReducedDSB->Cardioprotection ReducedApoptosis ReducedApoptosis PAR->ReducedApoptosis Inhibits ReducedApoptosis->Cardioprotection NFkB NFkB p38MAPK->NFkB Reduces Activation ReducedNecroptosis ReducedNecroptosis NFkB->ReducedNecroptosis Decreases ReducedNecroptosis->Cardioprotection

Schematic Title: Multimodal Cardioprotective Mechanisms of this compound

Anti-Tumor Effects and SDCBP Inhibition

Recent investigations have revealed direct anti-tumor activity of this compound independent of its cardioprotective effects. A 2024 study demonstrated that this compound inhibits the growth of esophageal squamous cell carcinoma by attenuating SDCBP/MDA-9/syntenin-mediated EGFR-PI3K-Akt pathway activation [9].

Experimental protocol for SDCBP binding assay:

  • Cell Lines: HEK293T cells and ESCC cell lines (KYSE450, KYSE30, KYSE70)
  • Transfection: SDCBP and EGFR plasmids transfected using Simple-Fect Reagent per manufacturer's protocol
  • Pull-down Assay: Sepharose 4B beads used to demonstrate direct binding between this compound and SDCBP PDZ1 domain
  • Computational Docking: Structure-based virtual screening of FDA-approved drug databases using AutoDock Vina software with SDCBP 3D structure (PDB entry: 1OBZ)
  • Immunoprecipitation: Assessment of this compound-mediated attenuation of SDCBP-EGFR binding
  • In Vivo Validation: Xenograft mouse models demonstrating suppressed ESCC tumor growth with this compound treatment

This novel mechanism suggests this compound may exert dual benefits in oncology—cardioprotection during anthracycline therapy and direct antitumor effects through SDCBP inhibition, though further validation in sarcoma models is warranted.

Safety Profile and Risk Management

Adverse Effect Monitoring and Mitigation

This compound exhibits a manageable safety profile with adverse effects that largely overlap with the known toxicities of anthracycline chemotherapy, making attribution challenging in clinical practice.

  • Myelosuppression: The most significant dose-limiting toxicity is bone marrow suppression, manifesting as neutropenia, leukopenia, granulocytopenia, and thrombocytopenia. These effects are indistinguishable from anthracycline-induced myelosuppression and require routine blood count monitoring with appropriate supportive care measures, including growth factor support when indicated [5].

  • Other Adverse Effects: Additional common adverse effects include nausea/vomiting, alopecia, mucositis, elevated liver enzymes (alanine aminotransferase/aspartate aminotransferase), and injection site reactions (pain, superficial phlebitis). The risk of injection site reactions necessitates administration through a large vein with adequate blood flow [5].

  • Reproductive Toxicity: this compound is classified as FDA Pregnancy Category D, demonstrating embryonal toxicity and malformations in animal studies at doses lower than those used clinically. Effective contraception is mandatory during treatment in patients of reproductive potential. Male infertility has been observed in animal models, suggesting potential testicular toxicity [5].

Secondary Malignancy Risk Assessment

Risk mitigation strategies include reserving this compound for patients receiving cumulative doxorubicin doses >300 mg/m², avoiding use in pediatric patients with anticipated cure and low anthracycline exposure, and implementing long-term surveillance for secondary malignancies in exposed patients. The benefit-risk assessment generally favors this compound use when high cumulative anthracycline doses are required for cancer control, particularly in sarcomas where doxorubicin represents a cornerstone therapy.

Clinical Implementation and Clinical Trial Design

Integration into Sarcoma Treatment Protocols

Successful implementation of this compound cardioprotection in sarcoma management requires systematic protocol integration and multidisciplinary collaboration. Based on current evidence, the following implementation framework is recommended:

  • Patient Selection Criteria: this compound should be initiated in sarcoma patients who have received cumulative doxorubicin doses ≥300 mg/m² and require continued anthracycline therapy. Consideration may be given to earlier initiation (first doxorubicin dose) in patients with pre-existing cardiac risk factors or those anticipated to receive high cumulative doses (>450 mg/m²) [1].

  • Monitoring Protocol: Baseline cardiac assessment should include echocardiogram with global longitudinal strain measurement, ECG, and biomarkers (troponin, BNP). Repeat echocardiograms should be performed before the 3rd, 5th, and subsequent doxorubicin cycles, with continued monitoring at 3, 30, and 60 months after therapy completion [3] [1].

  • Healthcare Team Coordination: Implementation requires collaborative efforts between oncologists, cardiologists, oncology pharmacists, and specialized nurses. Pharmacy should verify appropriate dosing calculations and administration timing, while nursing staff ensure proper infusion techniques and monitoring for adverse effects.

Clinical Trial Considerations and Future Directions

Contemporary clinical trials in sarcoma continue to underutilize this compound despite compelling evidence supporting its cardioprotective efficacy. The LMS 04 trial protocol specifically prohibited this compound use due to historical concerns about myelosuppression and potential interference with antitumor efficacy, resulting in a substantially higher heart failure incidence (5.4%) compared to trials incorporating this compound [1] [2].

Recommended trial design modifications:

  • Permit this compound use without restriction, particularly for patients receiving >300 mg/m² cumulative doxorubicin dose
  • Stratified randomization based on this compound use to enable definitive assessment of cardioprotective efficacy
  • Incorporation of advanced cardiac imaging and biomarkers to detect subclinical cardiotoxicity
  • Long-term follow-up for both cardiac outcomes and secondary malignancy assessment

Future research priorities should focus on:

  • Biomarker identification for patients most likely to benefit from this compound cardioprotection
  • Novel combination strategies with other cardioprotective agents (β-blockers, ACE inhibitors)
  • Extended applications in other anthracycline-treated malignancies requiring high cumulative doses
  • Mechanistic studies to further elucidate this compound's direct antitumor effects across sarcoma subtypes

Conclusion

This compound represents a critical therapeutic advance in sarcoma management, effectively mitigating the dose-limiting cardiotoxicity of doxorubicin while enabling administration of therapeutic anthracycline doses necessary for optimal tumor control. The compelling clinical evidence from sarcoma trials demonstrates significant reduction in heart failure incidence—from 5.4% without this compound to <1-3% with this compound—even at cumulative doxorubicin doses exceeding 600 mg/m². The multimodal mechanism of action, encompassing iron chelation, topoisomerase IIβ inhibition, and potentially direct antitumor effects through SDCBP inhibition, provides a robust scientific foundation for its clinical efficacy.

Implementation of the protocols and guidelines outlined in this document will empower clinicians and researchers to maximize the therapeutic index of doxorubicin in sarcoma treatment, safely delivering curative-intensive chemotherapy while preserving long-term cardiac function. Future research initiatives and thoughtful clinical trial design will further refine this compound utilization, potentially expanding its applications across the oncology therapeutic landscape.

References

dexrazoxane peripheral blood mononuclear cell analysis

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Background and Rationale

Dexrazoxane (DEX) is an intracellular chelating agent approved to protect against anthracycline (e.g., doxorubicin/DOX) cardiotoxicity [1]. While its cardioprotective effects are well-established, research into its direct effects on PBMCs is more specialized.

Analysis of PBMCs in this compound research serves two primary purposes:

  • Mechanistic Insight: PBMCs can serve as a accessible surrogate cell model to investigate the systemic and cellular effects of this compound, complementing direct studies on cardiomyocytes [1] [2].
  • Biomarker Discovery: Studying changes in mitochondrial DNA (mtDNA) copy number and other parameters in PBMCs can help identify non-invasive biomarkers for anthracycline-induced cardiotoxicity and this compound's protective efficacy [1].

A key mechanistic study found that anthracycline exposure disrupts mitochondrial function. In PBMCs from survivors of acute lymphoblastic leukemia (ALL), those treated with doxorubicin alone showed a compensatory increase in mtDNA copy numbers per cell. In contrast, patients who received this compound in addition to doxorubicin had significantly lower mtDNA copies, suggesting that this compound helps preserve mitochondrial structure and function during anthracycline treatment [1].

Key Experimental Findings from Literature

The table below summarizes quantitative data from studies involving this compound and PBMC analysis.

Experimental Context Key Measured Parameter in PBMCs Findings with Doxorubicin (DOX) Alone Findings with DOX + this compound (DEX) Citation
Survivors of childhood ALL mtDNA copy number per cell (median) 1106.3 310.5 (P = .001) [1]
In vitro human cardiomyocytes (AC16) Relative Cell Viability (after 3 cycles of Q3W regimen) Model predicted significant toxicity Model predicted maximal cardio-protection with 10:1 DEX:DOX ratio [2]
Rat model of cardiotoxicity Serum cTnT (Cardiac Troponin T) Significant increase Levels reversed significantly [3]

Detailed Protocol: PBMC Isolation and mtDNA Analysis

This protocol outlines the procedure for isolating PBMCs from whole blood and analyzing their mtDNA copy number, based on methods used in this compound research [1] [4].

Workflow Overview

The following diagram illustrates the complete experimental workflow, from sample collection to data analysis.

cluster_1 Stage 1: PBMC Isolation & Culture cluster_2 Stage 2: Drug Treatment cluster_3 Stage 3: DNA Extraction & Analysis Blood Whole Blood Collection (EDTA/Heparin tube) Dilute Dilution with PBS Blood->Dilute Layer Layer onto Ficoll Dilute->Layer Centrifuge1 Centrifugation (2000 rpm, 20 min, no brake) Layer->Centrifuge1 Harvest Harvest PBMC Layer Centrifuge1->Harvest Wash Wash Cells (1500 rpm, 10 min) Harvest->Wash Culture Culture/Freeze Cells (RPMI 1640 + 10% FBS) Wash->Culture Treat In vitro Treatment of PBMCs (Optional for direct studies) Culture->Treat Groups Treatment Groups: Control, DOX, DEX, DOX+DEX Treat->Groups Extract Total DNA Extraction (miRNeasy Mini Kit or similar) Groups->Extract qPCR Quantitative PCR (qPCR) (mtDNA vs. Nuclear DNA) Extract->qPCR Analyze Data Analysis (Calculate mtDNA copy number per cell) qPCR->Analyze

Experimental Workflow for PBMC mtDNA Analysis

Materials and Reagents
  • Whole blood collected in EDTA or heparin vacutainers [4].
  • Phosphate-Buffered Saline (PBS), sterile.
  • Ficoll-Paque PLUS (or equivalent density gradient medium).
  • Cell culture medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (P/S) [4].
  • Cell freezing medium: FBS with 10% DMSO [4].
  • DNA extraction kit: Such as the miRNeasy Mini Kit (Qiagen, Cat. No. 217004) [3].
  • qPCR reagents: SYBR Green master mix, primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear single-copy gene (e.g., HGBL) [1].
  • Equipment: Centrifuge, biological safety cabinet, 15 mL and 50 mL centrifuge tubes, pipettes, -80°C freezer, real-time PCR system.
Step-by-Step Procedure
  • PBMC Isolation via Density Gradient Centrifugation [4]

    • Dilute 10 mL of whole blood with an equal volume of PBS in a 50 mL tube.
    • Carefully layer 10 mL of the diluted blood over 5 mL of Ficoll in a 15 mL centrifuge tube, avoiding mixing the layers.
    • Centrifuge at 2000 rpm for 20 minutes at room temperature with the brake turned off.
    • After centrifugation, a cloudy layer of PBMCs (buffy coat) will be visible at the plasma-Ficoll interface. Gently aspirate this layer with a pipette and transfer it to a new 15 mL tube.
    • Wash the harvested PBMCs by adding 10-15 mL of PBS and centrifuging at 1500 rpm for 10 minutes. Discard the supernatant and repeat the wash step once with culture medium.
    • Resuspend the cell pellet in 5-10 mL of culture medium for immediate use or proceed to freezing for storage in liquid nitrogen.
  • Drug Treatment (Optional)

    • Seed isolated PBMCs at a density of 0.5–1 x 10⁶ cells/mL in culture medium [2].
    • Treat cells with relevant concentrations of doxorubicin (e.g., 0.5-10 µM), this compound (e.g., 5-100 µM), or their combination for 24-72 hours [2]. Include control groups with vehicle only.
  • DNA Extraction and mtDNA Quantification [1] [3]

    • Extract total DNA from the PBMC pellet using the miRNeasy Mini Kit according to the manufacturer's instructions.
    • Quantify DNA concentration and purity using a spectrophotometer.
    • Perform quantitative real-time PCR (qRT-PCR) using SYBR Green chemistry.
      • Targets: Amplify one mitochondrial gene (e.g., MT-ND1) and one single-copy nuclear gene (e.g., HGBL or GAPDH) as a reference.
    • Calculate mtDNA copy number per cell using the comparative Ct (ΔΔCt) method, where the ratio of mtDNA to nDNA is determined.

Molecular Mechanism of this compound

The protective effect of this compound, particularly its role in stabilizing mtDNA in cells like PBMCs, involves multiple pathways. The diagram below illustrates this complex mechanism.

cluster_iron Iron Chelation Pathway cluster_top2b Topoisomerase IIβ Pathway DOX Doxorubicin (DOX) IronComplex Formation of DOX-Iron Complex DOX->IronComplex Top2bComplex Formation of DOX-Top2β Complex DOX->Top2bComplex DEX This compound (DEX) Metabolite ADR-925 (Open-ring metabolite) DEX->Metabolite Degradation Proteasomal Degradation of Top2β DEX->Degradation Catalytic Inhibition Metabolite->IronComplex Chelates Iron Displaces DOX OxDamage Oxidative Damage to Mitochondria & DNA Metabolite->OxDamage Prevents ProtectiveOutcome Preserved Mitochondrial Structure & Function (Normalized mtDNA Copy Number) Metabolite->ProtectiveOutcome ROS Excessive ROS Generation IronComplex->ROS ROS->OxDamage Outcome1 Mitochondrial Dysfunction & mtDNA Damage OxDamage->Outcome1 DSDNA Double-Stranded DNA Breaks Top2bComplex->DSDNA DSDNA->Outcome1 Degradation->Top2bComplex Prevents Degradation->ProtectiveOutcome Outcome2 Compensatory Increase in mtDNA Copy Number Outcome1->Outcome2 Cellular Response

Molecular Mechanisms of this compound Cardioprotection

Considerations for Researchers

  • Clinical Correlation: While PBMC analysis provides valuable surrogate data, findings should be correlated with direct cardiac measures (e.g., echocardiography, serum cardiac troponins) and histological examination of heart tissue in preclinical models for validation [1] [3].
  • Dosing and Timing: The cardioprotective effect of this compound is most effective when administered before each dose of anthracycline, not just after a high cumulative dose is reached [1]. The dosing ratio is critical, with a 10:1 (DEX:DOX) ratio being standard and showing optimal protection in models [2].
  • Safety Profile: this compound is generally well-tolerated, with its primary adverse effect being reversible, dose-dependent myelosuppression [1]. Early concerns about an increased risk of secondary malignancies have not been supported by longer-term follow-up studies [1].

References

Quantitative Evidence of Myelosuppression

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core clinical and post-marketing data on this adverse effect.

Evidence Source Study Type / Data Source Key Findings on Hematological Toxicity

| UCSF Clinical Study (2025) [1] | Retrospective Propensity-Matched Cohort (152 patients) | • Grade 4 Anemia: 16 pts (DOX alone) vs. 41 pts (DOX+DZR); p=0.0002 • Grade 4 Neutropenia: 15 pts (DOX alone) vs. 50 pts (DOX+DZR); p=0.0013 | | FAERS Database Analysis (2024) [2] [3] | Pharmacovigilance Disproportionality Analysis (60,199 reports) | • Strong safety signals for "infections and infestations" in the combination group. • Signals for specific conditions like febrile neutropenia and neutropenic colitis were significant, supporting the myelosuppression finding. |

FAQs for Researchers

Here are answers to anticipated frequently asked questions.

  • What is the proposed mechanism for dexrazoxane-associated myelosuppression? The mechanism is not fully defined but is thought to be related to its interaction with Topoisomerase IIα [4]. Since anthracyclines themselves target this enzyme in cancer cells (a mechanism for their anti-tumor efficacy), this compound's inhibition of Topoisomerase II could have a synergistic toxic effect on rapidly dividing bone marrow progenitor cells, leading to myelosuppression [4].

  • Does this compound compromise the antitumor efficacy of anthracyclines? Current evidence from clinical trials and meta-analyses suggests that This compound does not significantly impair the antitumor efficacy of anthracyclines [2] [4] [3]. A Cochrane meta-analysis found no difference in progression-free or overall survival, which supports its continued use for cardioprotection [4].

  • How should hematological parameters be monitored in experiments? You should implement a rigorous monitoring protocol consistent with standard chemotherapy practices. The Common Terminology Criteria for Adverse Events (CTCAE) Version 5 is the standard tool for grading severity in clinical trials [1]. Key parameters to track are:

    • Complete Blood Count (CBC) with differential: Monitor for neutrophil count (neutropenia) and hemoglobin (anemia).
    • Frequency: Baseline, regularly during treatment cycles, and at the nadir (lowest point) expected after drug administration.
  • What are the management strategies for suspected this compound-related myelosuppression? Management should be proactive and supportive.

    • Dose Modification: Consider dose delay or reduction of the chemotherapeutic regimen (including this compound and/or the anthracycline) based on the severity of cytopenia as per CTCAE guidelines.
    • Supportive Care: Implement standard supportive measures used in oncology research, which may include the use of granulocyte colony-stimulating factors (G-CSF) for severe neutropenia and blood product transfusions for severe anemia.
    • Infection Vigilance: Given the strong pharmacovigilance signal for infections [2] [3], strict protocols for monitoring and promptly treating febrile episodes or signs of infection are crucial.

Experimental Design & Monitoring Workflow

For your experimental protocols, the following diagram outlines a logical workflow for designing studies and managing the risk of myelosuppression.

Start Start: Study Design A Define Hematological Monitoring Plan Start->A B Baseline CBC & Differential A->B C Administer Chemotherapy (Doxorubicin + this compound) B->C D Regular Monitoring During Treatment Cycle C->D E Grade Toxicity per CTCAE v5 Guidelines D->E Decision Grade 3/4 Neutropenia/Anemia? E->Decision F Implement Supportive Care (G-CSF, Transfusions) Decision->F Yes H Continue Study with Close Monitoring Decision->H No G Assess for Infection F->G G->H H->D Next Cycle End End of Treatment H->End

This workflow integrates the key action points from the FAQs into a structured experimental process.

References

Clinical Evidence on Dexrazoxane and Secondary Malignancy Risk

Author: Smolecule Technical Support Team. Date: February 2026

Study / Report Type Patient Population Key Findings on Secondary Malignancy Citation
Retrospective Cohort Study (2019) 1,453 pediatric cancer patients (Korea) The 6-year cumulative incidence of secondary malignancy was not different between groups. The most influential risk factor was the duration of anthracycline administration, not dexrazoxane. [1]
FAERS Database Analysis (2024) Patients receiving anthracyclines with/without this compound The study did not identify a significant safety signal for secondary malignancies related to this compound use in its disproportionality analysis. [2]
Official Drug Label (FDA) (2025) N/A (Safety information summary) Secondary malignancies have been reported in some patients. A contraindication exists for use with non-anthracycline regimens. The label notes that concerns in pediatrics were not supported by subsequent data. [3]
Literature Review & Meta-Analysis (2016) Review of multiple clinical trials Concluded that the vast majority of recent data does not support earlier claims of an increased risk of secondary malignancies in children. [4]

Key Considerations for Risk Assessment

For researchers designing experiments or reviewing safety data, the following points are critical:

  • Distinguish Association from Causation: Early concerns were sparked by a single study in pediatric Hodgkin's lymphoma patients, which itself did not reach statistical significance [5]. Subsequent larger analyses have largely refuted this link, suggesting that the high-risk chemotherapy regimens (involving DNA topoisomerase II inhibitors like etoposide) were the more likely contributors to secondary leukemia risk, not the addition of this compound [1] [5].
  • Understand the Mechanism: this compound is a topoisomerase II inhibitor [4]. The theoretical risk of secondary malignancy arises from the known leukemogenic potential of this drug class. However, its iron-chelating metabolite (ADR-925) is thought to be responsible for its cardioprotective effect, potentially dissociating the mechanisms of protection from potential risk [4].
  • Regulatory Context: Regulatory stances have changed with emerging evidence. The European Medicines Agency (EMA) once contraindicated its use in children but later revoked this for patients receiving high cumulative anthracycline doses [4]. The US FDA label reflects that safety in pediatrics was not established, but also acknowledges that later data did not support the initial concerns [3].

Experimental Protocol for Assessing Secondary Malignancy Risk

For laboratories investigating the long-term safety and carcinogenic potential of this compound, here is a generalized protocol based on common pre-clinical and clinical approaches.

Aim: To evaluate the potential of this compound to induce secondary malignancies in vivo. Model System: A suitable rodent model (e.g., rats or mice). Groups: Include at least three groups: a control group, a group receiving a relevant chemotherapeutic agent (e.g., doxorubicin), and a group receiving the chemotherapeutic agent plus this compound. Dosing: this compound is typically administered at a 10:1 ratio to the chemotherapeutic agent [3]. The specific dose, route (e.g., intravenous), and schedule should be optimized for the chosen model. Endpoint Measurements:

  • Long-term Survival Monitoring: Observe animals for their natural lifespan or a significant portion thereof to monitor for the development of tumors.
  • Histopathological Analysis: Upon sacrifice or natural death, conduct a full necropsy. Collect and preserve major organs (e.g., heart, liver, lungs, kidneys, bone marrow) for histological examination. Tissues are embedded in paraffin, sectioned, stained with Hematoxylin and Eosin (H&E), and evaluated by a pathologist for pre-neoplastic and neoplastic lesions [6].
  • Blood and Marrow Analysis: Collect blood samples for a complete blood count (CBC) to screen for hematological abnormalities. Bone marrow smears or sections should be analyzed for signs of myelodysplastic syndrome (MDS) or leukemia [5].

The following diagram illustrates the logical workflow for this experimental protocol:

G cluster_1 Key Analyses Start Start: In Vivo Carcinogenicity Assay Model Animal Model Setup (Rodent e.g., Rats) Start->Model Groups Experimental Groups: 1. Control Group 2. Chemo Agent Only (e.g., Doxorubicin) 3. Chemo Agent + this compound Model->Groups Dosing Drug Administration (this compound at 10:1 ratio to chemo agent) Groups->Dosing Monitor Long-Term Survival Monitoring Dosing->Monitor Endpoints Endpoint Analysis & Sample Collection Monitor->Endpoints Analysis Data Synthesis & Risk Assessment Endpoints->Analysis Hemo Hematological Analysis (Complete Blood Count) Endpoints->Hemo Histo Histopathological Examination (H&E Staining of Major Organs) Endpoints->Histo Marrow Bone Marrow Analysis (Smears/Sections for MDS/Leukemia) Endpoints->Marrow

Troubleshooting Guide

  • Unexpected Myelosuppression: this compound may increase chemotherapy-induced myelosuppression [7] [3]. In clinical studies, this has manifested as increased rates of high-grade neutropenia and anemia [7]. Action: Implement rigorous hematological monitoring in experimental models. Differentiate the myelosuppressive effects from true leukemogenesis in bone marrow analysis.
  • Confounding by Chemotherapy Regimen: The risk of secondary malignancy is strongly influenced by the concomitant chemotherapy, particularly agents like etoposide and cyclophosphamide [5]. Action: Ensure your experimental design can isolate the effect of this compound from the background risk of the primary chemotherapeutic agents.

References

dexrazoxane reducing cardiotoxicity high-risk patients

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence for Cardioprotection

Dexrazoxane is proven to reduce anthracycline-induced cardiotoxicity, with distinct evidence for adult and pediatric populations.

Table 1: Summary of Clinical Cardioprotective Efficacy from Meta-Analyses [1]

Population Outcome Effect of this compound Quality of Evidence
Adults Clinical Heart Failure RR 0.22, 95% CI 0.11 to 0.43 Moderate
Adults Combined Cardiac Dysfunction RR 0.37, 95% CI 0.24 to 0.56 Moderate
Adults Overall Survival HR 1.04, 95% CI 0.88 to 1.23 Moderate
Children Clinical Heart Failure RR 0.20, 95% CI 0.01 to 4.19 Low
Children Overall Mortality HR 1.01, 95% CI 0.72 to 1.42 Low
Children Secondary Malignant Neoplasms RR 3.08, 95% CI 1.13 to 8.38 Low

Efficacy in High-Risk Patients and High-Dose Regimens

  • Preexisting Cardiomyopathy: A consecutive case series demonstrated that adults with preexisting, asymptomatic systolic dysfunction (mean baseline LVEF 39%) could safely complete anthracycline therapy (280-300 mg/m² doxorubicin) with concomitant this compound. The mean LVEF post-chemotherapy was 34%, with no patients developing symptomatic heart failure [2].
  • High Cumulative Doses: In sarcoma trials where upfront this compound was used, heart failure was rare even at cumulative doxorubicin doses exceeding 600 mg/m², and it enabled safe administration of doses over 1000 mg/m² [3].

Mechanism of Action

This compound exerts its cardioprotective effect through two primary, complementary biological activities [4].

G cluster_iron Iron Chelation Pathway (Prodrug Action) cluster_topo Topoisomerase IIβ Inhibition (Drug Action) This compound This compound DEX_IV This compound (IV) This compound->DEX_IV  Prodrug DEX_Binds This compound Binds to Topoisomerase IIβ This compound->DEX_Binds  Drug Hydrolysis Hydrolysis in Cell DEX_IV->Hydrolysis Metabolite EDTA-like Metabolite (Open-ring form) Hydrolysis->Metabolite Chelation Chelates Free Iron Metabolite->Chelation PreventsComplex Prevents Anthracycline-Iron Complex Formation Chelation->PreventsComplex LessROS Reduces Reactive Oxygen Species (ROS) Generation PreventsComplex->LessROS PreventsOxStress Prevents Oxidative Stress & Cardiomyocyte Damage LessROS->PreventsOxStress CardioDamage Cardiomyocyte Damage & Cell Death PreventsOxStress->CardioDamage Inhibits Inhibits Formation of TOPOIIβ-Cleavage Complex DEX_Binds->Inhibits PreventsDNA Prevents Anthracycline-Induced DNA Double-Strand Breaks Inhibits->PreventsDNA ReducesApoptosis Reduces Cardiomyocyte Apoptosis PreventsDNA->ReducesApoptosis ReducesApoptosis->CardioDamage Anthracycline Anthracycline (e.g., Doxorubicin) Anthracycline->PreventsComplex Anthracycline->PreventsDNA

In Vivo Experimental Protocol

This detailed methodology is based on a study investigating this compound's prevention of vascular toxicity in doxorubicin-treated mice [5].

1. Animal Model and Groups

  • Animals: Male C57BL/6 J mice (e.g., 10 weeks old).
  • Group Allocation: Randomly divide into 4 groups (n=8).
    • VEHICLE: 0.9% NaCl solution.
    • DOX: Doxorubicin (4 mg/kg).
    • DEXRA: this compound (40 mg/kg).
    • DEXRA + DOX: this compound (40 mg/kg) followed by Doxorubicin (4 mg/kg).

2. Dosing and Treatment Schedule

  • Route: Intraperitoneal (i.p.) injections.
  • Schedule: Administer once weekly for 6 weeks.
  • This compound Administration: Give 30 minutes before doxorubicin in the combination group, mimicking the clinical protocol [6] [5].
  • Cumulative Doses:
    • Doxorubicin: 24 mg/kg.
    • This compound: 240 mg/kg (10:1 ratio to doxorubicin).

3. Functional and Molecular Analysis

  • Timeline: Perform at baseline, week 2, and week 6.
  • In Vivo Cardiac & Vascular Function (Ultrasound):
    • Cardiac Function: Left Ventricular Ejection Fraction (LVEF) via M-mode.
    • Diastolic Function: Mitral valve E/A and E/E' ratios.
    • Arterial Stiffness: Pulse Wave Velocity (PWV) in the abdominal aorta.
  • Ex Vivo Vascular Reactivity:
    • Tissue: Isolate thoracic aortic segments at week 6.
    • Endothelium-Dependent Relaxation: Dose-response to Acetylcholine (3 nM–10 μM) after pre-contraction with Phenylephrine (2 μM).
    • Endothelium-Independent Relaxation: Dose-response to DEANO (0.3 nM–10 μM).
    • Nitric Oxide Synthase Inhibition: Apply L-NAME (300 µM) to assess eNOS contribution.
  • Molecular Analysis:
    • Biomarker: Measure SERPINA3N (human ortholog SERPINA3) in cardiac tissue and plasma via RNA isolation and RT-qPCR.
    • Pathway Analysis: Investigate relevant pathways (e.g., p38MAPK/NF-κB) [6].

Safety & Toxicity Profile for Researchers

Understanding adverse effects is crucial for risk assessment in preclinical and clinical development.

Table 2: Common Adverse Effects Associated with this compound [6] [7]

System Very Common (≥10%) Common (1-10%)
Hematologic Decreased WBC (73%), Neutropenia (61%), Anemia (43%), Thrombocytopenia (23%) Anemia
Gastrointestinal Nausea (77%), Vomiting (59%), Stomatitis (34%), Diarrhea (21%) Abdominal pain, Constipation, Dysphagia
Other Fever (34%), Fatigue (61%), Injection site pain (16%), Alopecia (up to 100%), Increased AST/ALT (28%/22%), Increased creatinine (14%) Pneumonia, Dyspnea, Phlebitis, Headache

Critical Safety Considerations

  • Secondary Malignancies: A potential risk of secondary malignant neoplasms (e.g., acute myeloid leukemia, myelodysplastic syndrome) has been observed in pediatric patients, with a reported relative risk of 3.08 [1] [6]. This risk must be weighed against the benefit of preventing cardiotoxicity.
  • Myelosuppression: this compound can cause dose-limiting myelosuppression (neutropenia, thrombocytopenia), which can be challenging to distinguish from concurrent chemotherapy [6] [7].
  • Administration Precautions: this compound is for intravenous infusion only (over 15 minutes for cardioprotection). It should be administered into a large vein to minimize injection site reactions like pain and phlebitis [6] [7].
  • Dosage Adjustments:
    • Renal Impairment: Reduce dose by 50% (5:1 ratio to doxorubicin) for creatinine clearance <40 mL/min [6].
    • Hepatic Impairment: Adjust based on the concomitant anthracycline dose while maintaining the 10:1 ratio [6].

Frequently Asked Questions (FAQs)

Q1: Does this compound interfere with the antitumor efficacy of anthracycline chemotherapy? Meta-analyses of randomized trials, primarily in adults with breast cancer, show no significant negative effect of this compound on tumor response rate, progression-free survival, or overall survival [1] [3] [8]. In children, no evidence indicates a negative effect on tumor response rate or overall mortality [1].

Q2: What are the key evidence gaps for this compound use in modern oncology? Current evidence gaps that may limit its use include [8]:

  • Cardiac safety data in adults with pre-existing heart failure or significantly reduced LVEF.
  • Cancer outcomes and non-cardiac safety data when combined with modern multi-agent regimens for leukemias and lymphomas.
  • Direct comparative efficacy against other cardioprotective strategies (e.g., liposomal doxorubicin formulations).

Q3: What is the recommended clinical dosing protocol for this compound?

  • Ratio: 10:1 (this compound to doxorubicin), e.g., 500 mg/m² this compound to 50 mg/m² doxorubicin [6].
  • Timing: Administer IV infusion over 15 minutes, followed by doxorubicin within 30 minutes [6].
  • Indication: Per FDA labeling, it is recommended for use in patients who have received a cumulative doxorubicin dose of 300 mg/m² and are continuing therapy. However, contemporary research supports its upfront use in high-risk patients [3] [2].

References

dexrazoxane anthracycline cardiotoxicity prevention strategies

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview & Indications

Dexrazoxane is an FDA-approved cardioprotectant indicated for:

  • Reducing the incidence and severity of cardiomyopathy associated with anthracycline-based chemotherapy (e.g., doxorubicin, daunorubicin, epirubicin) [1].
  • Treating tissue damage caused by the extravasation of anthracyclines during administration [1].

Its use is typically recommended for patients who have received a high cumulative dose of anthracycline, such as doxorubicin ≥ 300 mg/m² [1] [2]. Furthermore, case series have demonstrated its successful off-label use in patients with preexisting cardiomyopathy, allowing them to complete their planned anthracycline therapy without cardiac decompensation [3].

Mechanism of Action (MoA)

This compound protects the heart through two primary, interconnected mechanisms:

  • Iron Chelation: this compound is a prodrug that is hydrolyzed intracellularly to a ring-opened form, which is a potent chelator of iron. By binding to free and bound iron, it prevents the formation of anthracycline-iron complexes. This disrupts the iron-mediated generation of reactive oxygen species (ROS), a key driver of oxidative stress and cardiomyocyte damage [1] [4].
  • Topoisomerase IIβ (Top2β) Inhibition: Anthracyclines cause DNA damage in cardiomyocytes by forming stable complexes with Top2β. This compound inhibits Top2β, thereby displacing anthracyclines from this target and preventing the subsequent DNA double-strand breaks and activation of apoptotic pathways [5] [1]. This also helps to maintain mitochondrial health and gene regulation [5].

The following diagram illustrates this protective mechanism against anthracycline-induced cardiotoxicity.

Efficacy Data from Recent Meta-Analyses

Recent network meta-analyses have compared the efficacy of various pharmacological interventions for preventing anthracycline-induced cardiotoxicity. The tables below summarize key findings on left ventricular ejection fraction (LVEF) preservation and cardiac event reduction.

Table 1: Efficacy in Preserving Left Ventricular Ejection Fraction (LVEF) This table shows the mean improvement in LVEF compared to control groups.

Intervention Effect on LVEF (Mean Difference, 95% CI) Source
Spironolactone MD = 12.10 (7.50, 16.70) [6] [7]
This compound + Shenqi Fuzheng MD = 13.05 (4.64, 21.40) [8]
Nicorandil MD = 14.24 (5.12, 23.31) [8]
This compound + Cinobufacini MD = 11.61 (4.59, 18.70) [8]
Qiliqiangxin MD = 11.38 (2.83, 19.91) [8]
This compound MD = 5.07 (2.59, 7.54) [8]
Carvedilol MD = 4.02 (0.54, 7.66) [8]

Table 2: Efficacy in Reducing Cardiac Events This table shows the odds ratio for cardiac events (e.g., heart failure, significant LVEF drop) compared to control.

Intervention Effect on Cardiac Events (Odds Ratio, 95% CI) Source
Vitamin E + Levocarnitine OR = 0.27 (0.08, 0.90) [6] [7]
This compound OR = 0.28 (0.16, 0.50) [6] [7]

Experimental & Clinical Protocol

Standard Administration for Cardioprotection

For researchers designing preclinical or clinical studies, the following protocol is standard:

  • Dosage & Ratio: The recommended dosage ratio of this compound to doxorubicin is 10:1 (e.g., 500 mg/m² this compound to 50 mg/m² doxorubicin) [1].
  • Administration: this compound is administered via intravenous infusion over 15-30 minutes [1] [3].
  • Timing: It is critical to give this compound within 30 minutes before the anthracycline infusion [1] [3].

Dosage in Renal Impairment In patients or animal models with moderate to severe renal impairment (creatinine clearance < 40 mL/min), the dose should be reduced by 50% (a 5:1 ratio of this compound to doxorubicin) [1].

Safety & Troubleshooting Guide

This section addresses specific issues researchers might encounter.

Table 3: Frequently Asked Questions (FAQs)

Question (Issue) Evidence-Based Explanation & Resolution
Does this compound interfere with anthracycline's antitumor efficacy? Current clinical evidence from adult trials does not show a significant reduction in antitumor efficacy [1]. This was a historical concern that led to restrictions in its use.
What is the risk of secondary malignancies? A slight increased risk of secondary malignancies (e.g., acute myeloid leukemia, myelodysplastic syndrome) has been observed, particularly in pediatric patients treated with this compound [1]. The benefit of cardioprotection must be weighed against this risk.
What are the most common adverse effects? The most frequent adverse effects are myelosuppression (neutropenia, leukopenia, thrombocytopenia), which can be difficult to distinguish from the effects of concomitant chemotherapy. Other effects include nausea/vomiting, alopecia, and elevated liver enzymes [1].
Is this compound safe in special populations? This compound is a Category D teratogen and can cause fetal harm. It should not be used in pregnancy. Studies also indicate it can cause testicular atrophy and infertility in males [1].

Research Gaps & Emerging Agents

While this compound is the only FDA-approved drug for this indication, research is ongoing to find other effective strategies.

  • SGLT2 Inhibitors: Drugs like dapagliflozin, known for heart failure benefits, are being investigated for cardioprotection in cardio-oncology. Their mechanisms—including improving cardiac metabolism, reducing inflammation and fibrosis, and preserving mitochondrial function—align well with the pathways of anthracycline injury [5]. A randomized, double-blind, placebo-controlled clinical trial (NCT06888505) is currently underway to evaluate dapagliflozin in patients receiving anthracycline-based chemotherapy [5].
  • Combination Therapies: Some network meta-analyses suggest that combining this compound with certain traditional medicines (e.g., Shenqi Fuzheng, Cinobufacini) may offer superior LVEF preservation compared to this compound alone, though this requires further validation [8].
  • Unproven Agents: Evidence is insufficient to support the routine use of statins, Sildenafil, Ivabradine, Levocarnitine, N-acetylcysteine, Glutathione, Coenzyme Q10, or Vitamins C and E for preventing LVEF decline [8].

References

dexrazoxane safety profile long-term follow-up

Author: Smolecule Technical Support Team. Date: February 2026

Long-Term Safety Profile of Dexrazoxane

The table below summarizes key long-term and significant safety concerns associated with this compound, primarily derived from clinical studies and post-marketing analyses.

Safety Concern Key Findings & Associated Risk Patient Population Considerations Supporting Evidence / Notes
Secondary Malignant Neoplasms (SMN) Increased incidence of acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) [1]. Higher concern for pediatric patients; a topic of regulatory controversy [2]. Observed in randomized trials; a threefold increase vs. controls was documented [1].
Myelosuppression Increased risk of high-grade anemia and neutropenia [3]. Risk is compounded with anthracycline chemotherapy [1]. A 2025 cohort study found Grade 4 anemia in 41/76 (vs. 16/76 control) and Grade 4 neutropenia in 50/76 (vs. 15/76 control) patients [3].
Infections Significant signal for infections and infestations [2]. Pediatric patients may derive a greater benefit from the risk-benefit profile [2]. Identified via disproportionality analysis of the FAERS database [2].
Impact on Fertility Testicular atrophy and potential for male infertility; classified as FDA Pregnancy Category D [1]. Embryo-fetal toxicity observed in animal studies [1]. Based on preclinical studies in rats and dogs. Counsel patients on pregnancy planning and contraception [1].

Mechanism of Cardioprotection and Associated Risks

This compound exerts its cardioprotective effect through a unique mechanism, which is also linked to its primary risks. The following diagram illustrates this pathway and the key safety considerations.

G Doxorubicin Doxorubicin Complex Doxorubicin-Iron Complex Doxorubicin->Complex Iron Iron Iron->Complex ROS Reactive Oxygen Species (ROS) Complex->ROS Cardiotoxicity Cardiotoxicity ROS->Cardiotoxicity This compound This compound ADR925 Metabolite: ADR-925 This compound->ADR925 TopoIIInhibition Topoisomerase II Inhibition This compound->TopoIIInhibition IronChelation Iron Chelation ADR925->IronChelation IronChelation->Complex Disrupts PotentialSMN Potential Risk: Secondary Malignancies TopoIIInhibition->PotentialSMN

Key Experimental Protocols for Safety Monitoring

For researchers designing studies or monitoring patients on this compound, the following methodologies are critical.

Pharmacovigilance and Signal Detection
  • Objective: To identify new, rare, or long-term adverse events (AEs) in real-world clinical use.
  • Database: FDA Adverse Event Reporting System (FAERS) is a primary resource [2].
  • Methodology: Disproportionality Analysis. This statistical method compares the reporting rate of a specific AE for a drug of interest against its reporting rate for all other drugs in the database. This generates a "signal" for potential drug-AE associations that are disproportionately high [2].
  • Workflow:
    • Data Extraction: Gather AE reports for the drug combination (e.g., this compound + anthracycline) over a defined period.
    • Background Definition: Choose an appropriate background dataset (e.g., all other chemotherapies) for comparison.
    • Statistical Analysis: Apply multiple disproportionality measures (e.g., Reporting Odds Ratio - ROR) to calculate signal scores.
    • Signal Prioritization: Focus on significant signals that disappear in the combination group compared to anthracycline alone, indicating a protective effect, or new signals that appear [2].
Clinical Monitoring for Hematological Toxicity
  • Objective: To assess the severity of this compound-associated myelosuppression.
  • Guidelines: Use the Common Terminology Criteria for Adverse Events (CTCAE), Version 5 [3].
  • Parameters:
    • Hemoglobin: Monitor for grade 3/4 anemia.
    • Absolute Neutrophil Count (ANC): Monitor for grade 3/4 neutropenia.
  • Practice: Record the lowest values observed during treatment or within four weeks after the last dose and grade them according to CTCAE criteria [3].
Assessment of Cardioprotective Efficacy
  • Objective: To evaluate the primary efficacy outcome of this compound—preventing anthracycline-induced cardiotoxicity.
  • Primary Endpoint: Change in Left Ventricular Ejection Fraction (LVEF) from baseline [3].
  • Protocol:
    • Baseline Measurement: Obtain an echocardiogram (or MUGA scan) immediately prior to the first dose of doxorubicin.
    • Serial Monitoring: Conduct follow-up echocardiograms at predefined intervals during and after treatment completion.
    • Data Analysis: Calculate the quantitative change in EF (absolute percentage) for each patient. Compare the median change between the group receiving doxorubicin + this compound and the control group receiving doxorubicin alone [3].

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the most significant long-term safety concern for this compound in pediatric patients? A1: The risk of secondary malignant neoplasms (SMN), particularly acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS), is the most debated long-term concern in children. This has led to differing regulatory stances between the EU and US, emphasizing the need for careful risk-benefit analysis in this population [2] [1].

Q2: Does this compound compromise the antitumor efficacy of anthracycline chemotherapy? A2: Current evidence from clinical studies, including a randomized phase III trial in breast cancer patients, suggests that This compound does not impair the antitumor efficacy of anthracyclines. The response rates and survival outcomes were similar between groups that received anthracyclines with or without this compound [3].

Q3: What specific hematological toxicities should be closely monitored? A3: Beyond the known myelosuppression from anthracyclines, the addition of this compound has been associated with a statistically significant increase in high-grade (Grade 4) anemia and neutropenia. Rigorous monitoring of complete blood counts (CBC) with differential is essential [3].

Q4: Are there any updated recommendations on which patients should receive this compound? A4: Recent real-world evidence suggests that practice is evolving. While the FDA label indicates use after a cumulative doxorubicin dose of 300 mg/m², this compound is increasingly used in patients perceived to be at higher risk for cardiotoxicity, including younger patients and those with pre-existing cardiac conditions [3].

Important Limitations in Current Data

It is crucial to note that the most recent study from 2025 concluded that the addition of this compound did not result in a statistically significant change in ejection fraction during the treatment window in their cohort, suggesting a potential lack of substantial immediate benefit in some settings. However, the authors noted limitations in their dataset and called for larger, multi-institutional or prospective studies for further clarification [3].

References

Weighing Cardioprotection Against Hematological Risk

Author: Smolecule Technical Support Team. Date: February 2026

Dexrazoxane (DZR) is an FDA-approved cardioprotectant used to prevent cardiotoxicity from anthracycline chemotherapeutics like doxorubicin (DOX) [1]. However, its use is complicated by a significant side effect: dose-limiting myelosuppression [1]. This means that a major challenge in its clinical and research application is managing an increased risk of blood-related toxicities.

The following table summarizes key findings from a recent 2025 retrospective cohort study that directly compared hematological toxicity in patients receiving doxorubicin with or without this compound [2].

Hematological Toxicity DOX Alone Group (n=76) DOX + DZR Group (n=76) P-value
Grade 4 Anemia 16 patients 41 patients 0.0002
Grade 4 Neutropenia 15 patients 50 patients 0.0013

> Key Interpretation: The addition of this compound was associated with a statistically significant increase in the incidence of severe (Grade 4) anemia and neutropenia [2]. The study authors note that this could be due to confounding factors, but the data strongly suggests a need for careful hematological monitoring [2].

Troubleshooting Guide: Mitigation & Management

Here are answers to frequently asked questions that address specific issues researchers and clinicians might encounter.

FAQ 1: What are the specific hematological toxicities I should monitor for with this compound?

The most common dose-limiting toxicities are myelosuppression, which manifests as:

  • Neutropenia: A decrease in neutrophil count, increasing infection risk [1] [2].
  • Leukopenia/Granulocytopenia: A decrease in white blood cells or granulocytes [1].
  • Anemia: A decrease in red blood cell count [2] [1].
  • Thrombocytopenia: A decrease in platelets, though this is less commonly highlighted [1].

FAQ 2: What practical steps can be taken to mitigate these toxicities in a clinical or research setting?

  • Adhere to Dosing Guidelines: The standard dosing ratio of this compound to doxorubicin is 10:1 (e.g., 500 mg/m² DZR to 50 mg/m² DOX). Doxorubicin should be administered within 30 minutes after the this compound infusion [1].
  • Adjust for Renal Impairment: For patients or animal models with moderate to severe renal impairment (creatinine clearance < 40 mL/min), reduce the this compound dose by 50% (adjusting the ratio to 5:1) [1]. This is crucial as improper dosing can exacerbate toxicity.
  • Implement Proactive Monitoring: Establish a rigorous schedule for monitoring complete blood counts (CBC) with differential. This allows for early detection and intervention.
  • Utilize Supportive Care: Be prepared to use interventions like granulocyte colony-stimulating factors (G-CSF) to manage neutropenia, as evidenced by its use in clinical trials where this compound was prohibited due to myelosuppression concerns [3]. Blood transfusions may be necessary for severe anemia.

FAQ 3: Does this compound interfere with the anti-tumor efficacy of chemotherapy?

Current clinical evidence suggests that this compound does not significantly reduce the anti-tumor efficacy of chemotherapy regimens. A randomized Phase III trial in breast cancer patients showed that the addition of this compound reduced cardiac events without changing the tumor response rate [2]. Furthermore, a 2025 review confirms that concerns about reduced efficacy have not been supported by clinical trials and meta-analyses [3].

Experimental Protocol for Toxicity Assessment

For researchers investigating DZR's hematological toxicity in pre-clinical models, the following protocol from a 2025 rat study can serve as a template [4].

Objective: To compare the protective effects of an intervention (e.g., blueberry extract) against DOX-induced cardiotoxicity and assess systemic toxicity.

Materials:

  • Animals: Male Wistar rats (e.g., 6-8 weeks old, 175±25 g).
  • Chemicals: Doxorubicin, this compound, test agent (e.g., Blueberry Extract).
  • Equipment: Facilities for intraperitoneal (IP) injection, oral gavage, and blood collection.

Methodology:

  • Grouping: Randomize animals into groups (n=8). A typical setup includes:
    • Group I: Control (normal diet, saline IP)
    • Group II: Cardiotoxic control (normal diet, single IP DOX at 18 mg/kg)
    • Group III: Test agent control (e.g., Blueberry extract 80 mg/kg orally for 14 days)
    • Group IV: DEX control (IP DEX at 180 mg/kg)
    • Group V: Test agent + DOX
    • Group VI: DEX + DOX (DEX 30 min before DOX)
    • Group VII: Test agent + DEX + DOX [4]
  • Dosing: Administer all treatments as per group design. Induce cardiotoxicity with a single IP injection of DOX (18 mg/kg) on a specific day (e.g., day 11) [4].
  • Sample Collection: At the end of the study period, collect blood samples and heart tissues.
  • Biochemical Assays:
    • Hematological Toxicity: Analyze serum for biomarkers of general toxicity.
    • Cardiotoxicity: Measure specific cardiac biomarkers like Cardiac Troponin T (cTnT) and NT-proBNP via ELISA to confirm cardioprotective effect [4].
  • Data Analysis: Use one-way ANOVA followed by post-hoc tests (e.g., Tukey's) to compare results between groups. Statistical significance is typically set at p < 0.05 [4].

This experimental workflow is visualized below.

Start Animal Model Preparation (Wistar Rats) G1 Randomize into experimental groups (n=8) Start->G1 G2 Administer Treatments: - Control (Saline) - DOX only - DEX only - DEX + DOX - Test Agent + DOX G1->G2 G3 Induce Cardiotoxicity (Single IP DOX 18 mg/kg) G2->G3 G4 Collect Samples: - Blood - Heart Tissue G3->G4 G5 Perform Biochemical Assays: - Serum Biomarkers - Cardiac Troponin T (cTnT) - NT-proBNP (ELISA) G4->G5 G6 Analyze Data: One-way ANOVA Tukey's post-hoc test G5->G6 End Interpret Results G6->End

Mechanism of Toxicity & Protection

Understanding the mechanism of this compound is key to rational drug design and troubleshooting. It is a bisdioxopiperazine compound that readily diffuses into cells. Its primary cardioprotective mechanism is the chelation of iron, which disrupts the formation of the doxorubicin-iron complex responsible for generating reactive oxygen species (ROS) in cardiomyocytes [1] [4]. However, this compound is also a topoisomerase II inhibitor, and it is this inhibition—particularly of the topoisomerase II alpha (Top2α) isoform highly expressed in rapidly dividing cells like bone marrow stem cells—that is thought to be the primary cause of its myelosuppressive effects [1]. This dual mechanism is illustrated below.

DZR This compound (DZR) Mech1 Iron Chelation DZR->Mech1 Mech2 Topoisomerase II Inhibition DZR->Mech2 Outcome1 Disrupts DOX-Iron Complex Mech1->Outcome1 Outcome2 Degrades Topoisomerase IIβ (in Cardiomyocytes) Mech2->Outcome2 Outcome3 Inhibits Topoisomerase IIα (in Bone Marrow) Mech2->Outcome3 Effect1 Reduces ROS Formation Outcome1->Effect1 Effect2 Reduces DNA Double-Strand Breaks & Cell Death Outcome2->Effect2 Effect3 Causes Myelosuppression (Neutropenia, Anemia) Outcome3->Effect3 Final1 CARDIOPROTECTION Effect1->Final1 Effect2->Final1 Final2 HEMATOLOGICAL TOXICITY Effect3->Final2

References

dexrazoxane pre-existing cardiac dysfunction use

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Can dexrazoxane be used in patients with pre-existing cardiomyopathy? Yes. Although the FDA-approved label is for patients with advanced breast cancer who have received a high cumulative dose of doxorubicin (>300 mg/m²), this compound is used off-label for patients with pre-existing cardiomyopathy who require anthracycline-based chemotherapy [1]. Clinical evidence, including case series, demonstrates that it can allow these higher-risk patients to complete their planned chemotherapy [1].

  • Does this compound reduce the anti-tumor efficacy of chemotherapy? Meta-analyses of randomized trials, primarily in metastatic breast cancer, have found that this compound does not significantly impair tumor response rates, progression-free survival, or overall survival [2] [3]. In some populations, such as adult sarcoma patients, observational studies suggest it does not negatively impact efficacy and may even allow for the administration of higher cumulative anthracycline doses [2] [3].

  • What are the primary safety concerns with this compound? The two most discussed concerns are:

    • Myelosuppression: this compound can cause dose-limiting bone marrow suppression (neutropenia, leukopenia, thrombocytopenia), but data in adults shows no significant increase in infection rates compared to anthracycline treatment alone [4] [2].
    • Secondary Malignancies: A potential increased risk of secondary malignancies (e.g., myelodysplastic syndrome, acute myeloid leukemia) has been observed in some pediatric studies. This risk has not been established in adults, but it remains a consideration that may limit use [4] [2].

Evidence and Outcomes Data

The table below summarizes key quantitative findings from studies on this compound use in high-risk contexts.

Study / Context Patient Population Key Cardiac Outcome with this compound Comparative Outcome without this compound
Consecutive Case Series [1] Adults with pre-existing cardiomyopathy (LVEF 35-45%) Mean LVEF decline: 39% to 34%; No symptomatic HF or elevated biomarkers; All completed planned chemo Mean LVEF decline: 42.5% to 18%; 100% developed symptomatic HF requiring hospitalization; 2/3 fatal cardiogenic shock
ANNOUNCE Trial (≥600 mg/m²) [3] Soft-Tissue Sarcoma LVEF decline*: 12.5%; Heart Failure: 1.1% LVEF decline*: 44.4%
LMS 04 Trial [3] Leiomyosarcoma (this compound prohibited) Not Applicable Heart Failure: 5.4% at 360-450 mg/m²

*LVEF decline defined as a decrease of ≥10% to an LVEF <50%.

Experimental & Clinical Protocols

For researchers and clinicians designing studies or treatment plans, here are detailed methodologies.

Clinical Protocol for Patients with Preexisting Cardiomyopathy

This protocol is adapted from a published consecutive case series [1].

  • Patient Selection: Adults with asymptomatic systolic left ventricular dysfunction (e.g., LVEF <45%) who are scheduled to receive anthracycline-based chemotherapy.
  • This compound Administration:
    • Dosing Ratio: 10:1 ratio of this compound to doxorubicin (e.g., 500 mg/m² this compound to 50 mg/m² doxorubicin) [4] [1].
    • Timing & Infusion: Administer this compound via IV infusion over 15 minutes, approximately 30 minutes before the anthracycline dose [4].
    • Renal Dose Adjustment: Reduce the this compound dose by 50% (adjusting ratio to 5:1) in patients with moderate to severe renal impairment (creatinine clearance <40 mL/min) [4].
  • Concomitant Cardiac Care: All patients should receive maximally tolerated, guideline-directed heart failure therapy [1].
  • Monitoring Schedule:
    • Cardiac Biomarkers: Measure cardiac troponin (cTnI) and brain natriuretic peptide (BNP) at baseline, within 48 hours after each anthracycline dose, and 6 months post-chemotherapy [1].
    • Echocardiography: Obtain echocardiograms at baseline, before every subsequent or alternate chemotherapy cycle, immediately after completing chemotherapy, and 6 months later [1].
    • Laboratory Tests: Monitor complete blood count, liver function, kidney function, and zinc/iron/magnesium levels at baseline and after each cycle [1].

This clinical decision-making process can be visualized as a workflow. The DOT code below generates a corresponding diagram.

Start Patient with Preexisting Cardiomyopathy Needs Anthracycline Assess Assess Cardiac Function: LVEF, Biomarkers (cTnI, BNP) Start->Assess Decision Decision: Proceed with Anthracycline + this compound? Assess->Decision Protocol Initiate Cardioprotection Protocol Decision->Protocol Yes Abort Consider Alternative Non-Cardiotoxic Regimens Decision->Abort No Step1 Administer this compound IV (10:1 ratio, 30 min before anthracycline) Protocol->Step1 Step2 Administer Anthracycline (within 30 min of this compound) Step1->Step2 Step3 Continue Guideline-Directed Heart Failure Therapy Step2->Step3 Monitor Continuous Monitoring: Echo, Biomarkers, Lab Tests Step3->Monitor Outcome Outcome: Complete Planned Chemotherapy with Minimal Cardiac Decompensation Monitor->Outcome

Figure 1: Clinical decision and management workflow for using this compound in high-cardiac-risk patients.

Research-Grade Mechanism of Action Analysis

For laboratory-based research into this compound's cardioprotective effects, the following mechanistic pathways should be investigated.

  • Primary Mechanism: Iron Chelation this compound is a prodrug that passively diffuses into cardiomyocytes and is hydrolyzed to an active, ring-opened form (similar to EDTA) [4] [5]. This active metabolite chelates intracellular free iron, preventing the formation of anthracycline-iron complexes [4] [6] [5]. This action disrupts the iron-mediated catalytic production of reactive oxygen species (ROS), which are a major contributor to oxidative damage and cardiomyocyte death [4] [5].

  • Secondary Mechanism: Topoisomerase IIβ Inhibition Anthracyclines cause DNA damage by targeting Topoisomerase IIα (Top2α) in cancer cells and Topoisomerase IIβ (Top2β) in cardiomyocytes [4] [3]. This compound is a potent inhibitor of Topoisomerase II, and it preferentially promotes the degradation of the Top2β isoform in cardiac cells [4] [3]. This degradation antagonizes the formation of the cytotoxic Top2β cleavage complex, thereby protecting cardiomyocytes from anthracycline-induced, enzyme-mediated DNA damage [4].

The interplay of these pathways is summarized in the diagram below, generated from the provided DOT code.

Doxorubicin Doxorubicin CellularEntry Enters Cardiomyocyte Doxorubicin->CellularEntry Path1 Pathway 1: Iron Binding CellularEntry->Path1 Path2 Pathway 2: Topoisomerase IIβ Interaction CellularEntry->Path2 IronComplex Forms Anthracycline-Iron Complex Path1->IronComplex TopoComplex Forms Cytotoxic Topoisomerase IIβ Complex Path2->TopoComplex ROS Generates Reactive Oxygen Species (ROS) IronComplex->ROS DNADamage1 Oxidative Stress & Cardiomyocyte Damage ROS->DNADamage1 DNADamage2 Double-Stranded DNA Breaks TopoComplex->DNADamage2 This compound This compound DexEntry Enters Cardiomyocyte and is Hydrolyzed This compound->DexEntry Mech1 Active Metabolite Chelates Intracellular Iron DexEntry->Mech1 Mech2 Inhibits and Promotes Degradation of Topoisomerase IIβ DexEntry->Mech2 Result Protected Cardiomyocyte Mech1->Result Prevents Mech2->Result Prevents

Figure 2: Molecular mechanisms of doxorubicin-induced cardiotoxicity and this compound's protective action.

Key Technical Considerations for Researchers

  • Evidence Gaps: Current literature highlights a lack of large, randomized controlled trials for this specific application [2]. Most evidence comes from case series and retrospective analyses. There is also a need for more data on cancer outcomes when this compound is used with modern multi-agent chemotherapy regimens for cancers like lymphoma and leukemia [2].
  • Comparative Strategies: this compound is one of several cardioprotective strategies. Others include using liposomal doxorubicin formulations or continuous anthracycline infusion [2] [7]. There are currently no direct comparative trials to determine if one strategy is superior to the others [2].

References

Dexrazoxane Treatment Interruption Criteria

Author: Smolecule Technical Support Team. Date: February 2026

Treatment interruption or discontinuation is primarily considered based on the severity of observed adverse events, particularly myelosuppression and other specific toxicities. The following table summarizes key laboratory and clinical findings that warrant consideration for pausing treatment.

Criteria Category Specific Findings Warranting Interruption Supporting Evidence / Threshold

| Hematologic Toxicity | Severe Myelosuppression: • Febrile neutropenia • CTCAE Grade 4 neutropenia or anemia [1] • Significant thrombocytopenia with bleeding | Very common (≥10%): Decreased WBC (73%), neutrophils (61%), hemoglobin (43%), platelets (23%) [2]. | | Other Organ Toxicity | Hepatic Toxicity: • Marked elevation in liver enzymes (AST/ALT) [3] [2] Renal Impairment: • Increased serum creatinine [2] • Moderate to severe renal impairment (CrCl < 40 mL/min) requires a 50% dose reduction [3] | Very common: Increased AST (28%), increased ALT (22%) [2]. Increased creatinine (14%) [2]. | | Infections & Other Events | Serious Infection: • Sepsis, pneumonia, or postoperative infection [2] Severe Allergic Reaction: • Anaphylaxis, angioedema [4] [2] Cardiac Symptoms: • Appearance of clinical heart failure symptoms [3] [4] | Very common: Infection (23%), sepsis (17%), postoperative infection (16%) [2]. |

Monitoring and Assessment Protocols

Consistent monitoring is essential to identify the criteria for interruption in a timely manner. The following workflow outlines the key steps in patient monitoring and decision-making during dexrazoxane therapy.

G Start Initiate this compound Treatment Monitor Continuous Patient Monitoring Start->Monitor Lab Laboratory Tests Monitor->Lab Clinical Clinical Assessment Monitor->Clinical Hema • CBC with Differential • Hemoglobin • Platelets Lab->Hema Chem • Liver Function Tests (AST/ALT) • Renal Function (Creatinine) Lab->Chem Assess Assess for Adverse Events (AEs) Hema->Assess Chem->Assess Symptom • Signs of Infection/Fever • Bleeding/Bruising • Cardiac/Allergic Symptoms Clinical->Symptom Symptom->Assess Decision Decision Point Assess->Decision Continue Continue Treatment Decision->Continue No Significant AEs Interrupt INTERRUPT TREATMENT Decision->Interrupt Grade 3/4 AEs or Serious AE Manage Manage AE & Consider Dose Adjustment Interrupt->Manage

Methodology for Monitoring
  • Baseline and Periodic Blood Tests: Obtain a complete blood count (CBC) with differential, comprehensive metabolic panel (including AST, ALT, and creatinine) before initiating therapy and prior to each subsequent cycle [3] [2]. Frequent monitoring is crucial as this compound can cause dose-limiting myelosuppression.
  • Clinical Symptom Assessment: Before each infusion, patients should be evaluated for symptoms of infection (fever, chills, cough), bleeding (unusual bruising), cardiac dysfunction (shortness of breath, edema), and allergic reactions [4] [2].
  • Cardiac Function Monitoring: Although this compound is cardioprotective, it does not completely eliminate the risk of cardiotoxicity. Regular assessment of left ventricular ejection fraction (LVEF) via echocardiogram or MUGA scan is recommended before starting therapy and at regular intervals during treatment [3] [5].

Key Experimental & Clinical Considerations

For researchers and clinicians designing protocols, these factors are critical:

  • Risk-Benefit Reevaluation: The decision to interrupt therapy should trigger a comprehensive risk-benefit analysis. For patients deriving significant anti-tumor benefit from continued anthracycline therapy, managing toxicity with supportive care (e.g., growth factors, antibiotics) and dose adjustments may be preferable to permanent discontinuation [5].
  • Dosing in Renal Impairment: For patients with moderate to severe renal impairment (creatinine clearance < 40 mL/min), a 50% dose reduction of this compound is required. This is a critical pharmacokinetic adjustment for protocol design [3].
  • Secondary Malignancy Risk: Be aware that long-term follow-up of patients, particularly in pediatric populations, has shown a sparse but increased incidence of secondary acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) [3]. This risk should be factored into long-term monitoring plans.

References

dexrazoxane monitoring cardiac function parameters

Author: Smolecule Technical Support Team. Date: February 2026

Monitoring Cardiac Function with Dexrazoxane

This compound is used to reduce the incidence and severity of cardiomyopathy and congestive heart failure associated with anthracycline (e.g., doxorubicin) use. However, it does not completely eliminate the risk of cardiotoxicity, making diligent monitoring essential [1].

The table below summarizes the key parameters for monitoring patients and subjects:

Parameter/Method Purpose & Details Frequency & Timing
Left Ventricular Ejection Fraction (LVEF) Primary metric for assessing cardiac function. Check for significant decline [1]. Before starting therapy and consistently during therapy [1].
Clinical Signs of Heart Failure Monitor for symptoms of congestive heart failure [1]. Consistently during therapy.
Serum Cardiac Troponin I (cTnI) Biomarker for myocardial injury; elevated levels indicate heart muscle damage [2]. In experimental models, measured at endpoints (e.g., 24 weeks post-injury) [2].
Echocardiography Provides functional (e.g., Ejection Fraction) and structural assessment of the heart [2]. In experimental models, performed serially (e.g., every 4 weeks) [2].
Histopathological Evaluation Examines tissue for structural changes like fibrosis, disordered arrangement of cardiomyocytes, and inflammation [2]. At the end of the experimental study.

Experimental Protocols for Cardioprotection Research

Here are detailed methodologies from research studies investigating this compound's protective effects, which you can adapt for your experiments.

Protocol 1: Rat Model of Radiation-Induced Heart Disease (RIHD) [2]

This protocol tests the cardioprotective role of this compound against injury from thoracic irradiation.

  • Animal Model: Male Sprague-Dawley rats.
  • Irradiation: A single dose of 20 Gy delivered to the heart.
  • This compound Treatment:
    • Administered at the time of irradiation and continued for 12 subsequent weeks.
    • Two dose levels (High and Low) were tested.
  • Endpoint Analysis (at 6 months):
    • Functional Assessment: Echocardiography every 4 weeks to measure Left Ventricular Ejection Fraction (EF).
    • Biomarker Analysis: Serum levels of cardiac troponin I (cTnI).
    • Histopathology: Heart tissues analyzed using Hematoxylin and Eosin (H&E) staining and Masson's trichrome staining (for fibrosis).
    • Subcellular Analysis: Transmission Electron Microscopy (TEM) to examine mitochondria, sarcomeres, and myofilaments.
    • Survival: Kaplan-Meier analysis to monitor rat survival over 24 weeks.
Protocol 2: Rat Model of Myocardial Infarction (MI) [3]

This protocol investigates the cardioprotective effect of this compound in a model of permanent coronary artery ligation.

  • Animal Model: Male Sprague-Dawley rats (255–285 g).
  • Surgery: Ligation of the left anterior descending coronary artery to induce MI. Sham surgery serves as a control.
  • This compound Treatment:
    • Rats with MI are randomized to untreated (MI group) or this compound-treated (MI + DZR group).
    • Treatment is administered post-surgery.
  • Endpoint Analysis (at 4 weeks post-MI):
    • Functional Assessment: Echocardiography to measure parameters like LV end-diastolic dimension (LVEDD), LV end-systolic dimension (LVESD), heart rate (HR), fractional shortening (FS), and EF.
    • Morphological Analysis: Heart morphology and ventricular remodeling.
    • Apoptosis Assay: TUNEL staining to assess programmed cell death in cardiomyocytes.
    • Angiogenesis Assessment: Immunofluorescence staining for CD31 (a marker for blood vessels) to evaluate new blood vessel formation.
Protocol 3: In Vitro Model Using Cardiomyocyte Cell Line [2]

This cell-based protocol allows for a controlled investigation of the mechanism.

  • Cell Line: H9C2 cardiomyocytes.
  • Intervention: Cells subjected to a single dose of 10 Gy X-ray irradiation.
  • This compound Pre-treatment: Cells pre-treated with various concentrations of this compound (e.g., 100 μM, 200 μM, 400 μM) 1 hour before irradiation.
  • Analysis (24 hours post-irradiation):
    • Western Blot Analysis: Expression levels of pro-apoptotic proteins (Bax, Caspase-3, cleaved caspase-3) and anti-apoptotic protein (Bcl-2) are measured to evaluate apoptosis.

This compound Mechanism of Action

The following diagram illustrates the current understanding of how this compound protects cardiomyocytes, synthesizing information from the search results.

Dexrazoxane_Mechanism This compound Cardioprotective Mechanism Against Anthracycline Toxicity Anthracycline Anthracycline (e.g., Doxorubicin) Iron Free Cellular Iron Anthracycline->Iron Releases ROS Reactive Oxygen Species (ROS) (e.g., Hydroxyl Radical) Anthracycline->ROS Generates Iron->ROS Catalyzes Formation CardioTox Cardiomyocyte Toxicity - Apoptosis/Necroptosis - Sarcoplasmic Reticulum Damage - Mitochondrial Dysfunction - Calcium Homeostasis Disruption ROS->CardioTox invisible This compound This compound (DZR) ADR925 Metabolite: ADR-925 This compound->ADR925 Hydrolyzes to TopoII Inhibition of Topoisomerase IIβ This compound->TopoII Alternative Mechanism p38_NFkB Interference with p38MAPK/NF-κB Pathways This compound->p38_NFkB Proposed Mechanism [1] IronComplex DZR-Iron Complex ADR925->IronComplex Chelates IronComplex->ROS Prevents Formation of Protection Cardioprotective Effect - Reduced ROS formation - Attenuated Apoptosis - Improved Cell Viability IronComplex->Protection TopoII->Protection p38_NFkB->Protection

This diagram illustrates the primary mechanism where this compound hydrolyzes into ADR-925, which chelates free iron, preventing the formation of anthracycline-iron complexes and subsequent production of reactive oxygen species (ROS) that cause cardiomyocyte damage [1] [4]. Alternative pathways include the inhibition of Topoisomerase IIβ and interference with p38MAPK/NF-κB signaling to attenuate apoptosis [1].

Frequently Asked Questions

  • Does this compound interfere with the antitumor efficacy of anthracyclines? Based on clinical trials cited in the sources, this compound significantly reduces cardiotoxicity without significantly inhibiting the therapeutic effects of anthracyclines [4].
  • What are the key safety concerns associated with this compound? The most common side effect is myelosuppression (e.g., neutropenia, thrombocytopenia), which can be difficult to distinguish from the effects of anthracycline chemotherapy itself. There have also been sporadic reports of an increased incidence of secondary malignancies (e.g., myelodysplastic syndrome, acute myeloid leukemia), particularly in pediatric patients, though this is considered very rare [1].
  • How is this compound dosed in patients with renal impairment? For patients with moderate to significant renal impairment (creatinine clearance < 40 mL/min), the dose of this compound should be reduced by 50%. For example, the ratio to doxorubicin changes from 10:1 to 5:1 [1].

References

dexrazoxane patient selection criteria guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Important Considerations and Contraindications

When selecting patients for dexrazoxane, it is crucial to be aware of the following warnings and precautions:

  • Myelosuppression: this compound may increase the myelosuppressive effects of chemotherapy. Monitor blood counts closely. [1] [2]
  • Secondary Malignancies: A potential increased risk of secondary malignancies (e.g., acute myeloid leukemia or myelodysplastic syndrome) has been observed, particularly in pediatric patients. This risk must be weighed against the benefit of cardioprotection. [1]
  • Pregnancy and Contraception: this compound can cause fetal harm. Advise patients on the use of effective contraception during and for a specified period after treatment. [1]
  • Administration: this compound must be administered by IV infusion over 15 minutes, never as an intravenous push. It should be given within 30 minutes before the anthracycline dose. [1] [3]

Experimental Protocol & Clinical Workflow

For researchers designing studies or auditing clinical practices, the following workflow visualizes the key decision points for this compound use. The DOT code below can be used to generate the diagram.

Start Patient Planned for Anthracycline Chemotherapy Q1 Is regimen based on anthracyclines (e.g., Doxorubicin)? Start->Q1 Q2 Consider High-Risk Factors: - Planned high cumulative dose (>300 mg/m²) - Preexisting cardiomyopathy - Other cardiac risk factors Q1->Q2 Yes Action1 This compound is NOT indicated Q1->Action1 No Action2 Initiate this compound at first anthracycline dose Q2->Action2 Yes Action3 Initiate this compound after cumulative dose of 300 mg/m² Q2->Action3 No Monitor Monitor Cardiac Function (LVEF) and Hematological Parameters Action2->Monitor Action3->Monitor

The diagram outlines two primary pathways for this compound administration supported by clinical evidence:

  • Upfront Use Pathway: For patients identified as high-risk (e.g., planned high cumulative dose, pre-existing cardiac impairment), initiating this compound from the first anthracycline dose is supported by studies showing a significant reduction in heart failure events, even at very high cumulative doses exceeding 600 mg/m². [4]
  • Delayed Initiation Pathway: The traditional FDA-labeled approach is to initiate this compound after a cumulative doxorubicin dose of 300 mg/m² in women with metastatic breast cancer. [1] This remains a standard for lower-risk populations.

Evidence Summary from Key Studies

The shift towards considering upfront this compound is supported by recent comparative analyses. The table below summarizes findings from key studies.

Study / Trial Design & Population This compound Use Cardiac Outcomes Tumor Efficacy & Other Risks

| LMS-04 Trial [4] | Phase 3, advanced sarcoma (this compound prohibited) | Not Used | 5.4% incidence of heart failure at 360-450 mg/m² | N/A (Control for comparison) | | ANNOUNCE Trial [4] | Phase 3, advanced sarcoma (this compound permitted) | Used in ~65% of patients (often upfront) | Rare heart failure events even at doses >600 mg/m² | No negative impact on efficacy reported | | Consecutive Case Series [5] | Adults with preexisting cardiomyopathy | Upfront use with anthracycline | Minimal LVEF reduction; all patients completed planned therapy | No major cardiac events; significant neutropenia observed |

FAQs for Researchers and Clinicians

  • Q: Does this compound interfere with the anti-tumor efficacy of anthracyclines?

    • A: Current evidence from meta-analyses and recent clinical trials has not supported this initial concern. For example, the ANNOUNCE trial in sarcoma patients found no negative impact on efficacy. [4] [6]
  • Q: What is the dosing protocol for this compound?

    • A: The standard dose is a 10:1 ratio of this compound to doxorubicin (e.g., 500 mg/m² this compound to 50 mg/m² doxorubicin). It must be reconstituted and diluted, then administered via IV infusion over 15 minutes, followed by the anthracycline within 30 minutes. [1] [3]
  • Q: What are the key laboratory parameters to monitor?

    • A: Consistent monitoring of cardiac function (LVEF via echocardiogram) is essential. [1] [3] Additionally, close hematological monitoring (CBC) is required due to the risk of exacerbated myelosuppression. [1] [2] For patients with renal impairment, dose adjustment is critical. [1]

References

Dexrazoxane Dosing & Renal Impairment Adjustment

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the administration guidelines and necessary dose modifications for subjects with renal impairment.

Aspect Standard Dosing Protocol Adjustment for Renal Impairment
Purpose Reduce anthracycline (e.g., doxorubicin)-induced cardiomyopathy [1] Prevent toxicity in impaired renal function [1] [2]
Standard Ratio 10:1 (dexrazoxane : doxorubicin); e.g., 500 mg/m² this compound to 50 mg/m² doxorubicin [1] [2]
Administration IV infusion over 15 minutes; administer before doxorubicin (within 30 min) [1] [2]
Renal Dose Adjustment - Reduce this compound dose by 50% (e.g., 5:1 ratio; 250 mg/m² this compound to 50 mg/m² doxorubicin) for CrCl < 40 mL/min [1] [2]
Key Restriction Not recommended for use with the initiation of doxorubicin therapy. Use only after a cumulative doxorubicin dose of 300 mg/m² or more [1] [2]

Experimental Considerations & FAQs

Here are answers to common questions that may arise during experimental design:

Q1: What is the scientific rationale for this compound's cardioprotective effect? The protection mechanism is primarily attributed to its iron-chelating activity and impact on topoisomerase IIβ. This compound is a prodrug that undergoes hydrolysis in cells to form the active metal-chelating metabolite ADR-925 [3]. This metabolite helps reduce the formation of anthracycline-iron complexes, thereby decreasing the production of reactive oxygen species (ROS) that are harmful to cardiomyocytes [1]. An alternative or complementary mechanism involves the catalytic inhibition of topoisomerase IIβ in the heart, which is distinct from the topoisomerase IIα target of anthracyclines in cancer cells [3].

Q2: How is this compound metabolized in vitro, particularly in cardiomyocyte models? Research using neonatal rat ventricular cardiomyocytes (NVCM) shows that when incubated with this compound, the compound enters cells and is metabolized into ADR-925. Intracellular concentrations of ADR-925 rise slowly and progressively, exceeding medium levels after 12-24 hours [3]. This indicates that cardiomyocytes can actively metabolize this compound, leading to sustained levels of the active metabolite at the site of action.

Q3: What are the critical pharmacological interactions to control for in an in vivo study?

  • Timing is crucial: Administering doxorubicin more than 30 minutes after this compound may reduce the cardioprotective efficacy [1] [2].
  • Myelotoxicity: this compound can cause neutropenia and thrombocytopenia. In combination with anthracyclines, it can be challenging to distinguish the source of adverse effects. Regular monitoring of hematological parameters is essential [1].
  • Hepatic Impairment: If your model involves hepatic impairment, note that the doxorubicin dose typically requires reduction. Consequently, the this compound dose should be reduced proportionally to maintain the 10:1 ratio [2].

This compound Metabolic Activation Pathway

The following diagram illustrates the intracellular metabolic pathway of this compound, which is key to its cardioprotective mechanism.

G This compound This compound Intermediate_B Intermediate B (Single Ring-Opened) This compound->Intermediate_B Hydrolysis Intermediate_C Intermediate C (Single Ring-Opened) Intermediate_B->Intermediate_C ADR_925 ADR-925 (Active Metabolite) Intermediate_C->ADR_925 Hydrolysis Iron_Chelation Iron Chelation & Cardioprotection ADR_925->Iron_Chelation DHP Dihydropyrimidinase DHP->this compound  Catalyzes DHO Dihydroorotase DHO->Intermediate_C  Catalyzes

Troubleshooting Guide for Common Experimental Issues

  • Problem: Unexpected Severe Myelosuppression in Animal Model Solution: This is a known dose-limiting side effect of this compound. Closely monitor white blood cell and platelet counts. If severe, consider whether the renal function of your model was properly assessed, as unimpaired renal function is a prerequisite for the standard 10:1 dosing ratio. A 50% dose reduction is mandatory in models with CrCl < 40 mL/min [1] [2].

  • Problem: Suspected Reduced Cardioprotective Efficacy Solution: Verify the dosing timeline. The protective effect may be compromised if the anthracycline is administered too long after this compound. Ensure doxorubicin is given within 30 minutes of the end of the this compound infusion [1] [2]. Furthermore, confirm that your experimental schedule aligns with the intended use, as this compound is not indicated for the first dose of anthracycline but rather after a cumulative dose has been reached [1].

  • Problem: Need to Quantify Drug and Metabolite in Cardiomyocytes Solution: Refer to established LC-MS/MS methodologies. One published protocol allows for the simultaneous analysis of this compound and its metabolite ADR-925 in both isolated cardiomyocytes and cell culture media, enabling precise pharmacokinetic studies in your in vitro systems [3].

References

dexrazoxane compared beta-blockers ACE inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Objective Comparison of Carioprotective Agents

The table below summarizes the key characteristics and comparative efficacy of these cardioprotective agents, with data primarily drawn from network meta-analyses of randomized controlled trials (RCTs) [1] [2].

Agent Reported Efficacy (LVEF Preservation) Primary Proposed Mechanism(s) of Action Key Clinical Considerations

| Dexrazoxane | Standardized Mean Difference (SMD): -0.53 (95% CI: -1.90 to -0.02) [1] Associated with the lowest risk of heart failure events in one analysis [2] | • Intracellular iron chelation, reducing reactive oxygen species (ROS) formation [3] [4]. • Interaction with and degradation of Topoisomerase IIβ (Top2B), preventing anthracycline-induced DNA damage [5] [4]. | • FDA-approved specifically for cardioprotection (e.g., in advanced breast cancer after a certain cumulative doxorubicin dose) [6] [4]. • Some historical concerns about potential impact on antitumor efficacy and secondary malignancies, though recent meta-analyses have not consistently supported this [4]. | | Beta-Blockers | SMD: -0.34 (95% CI: -0.70 to 0.02) [1] Mean Difference (MD): 2.73% (95% CI: -0.45% to 5.92%); evidence is very uncertain [7] | • Antagonism of sympathetic nervous system overactivity. • Reduction of heart rate and oxidative stress (particularly with carvedilol) [4]. | • Used off-label for cardioprotection. Evidence from RCTs shows potential benefit but with high uncertainty and very low quality of evidence for LVEF preservation [7]. | | ACE Inhibitors | Data from the same network meta-analysis confirms cardioprotective benefit for LVEF, though a specific SMD was not highlighted in the abstract [1]. | • Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS), reducing adverse cardiac remodeling and fibrosis. | • Used off-label for cardioprotection. Considered a cornerstone of treatment for established heart failure, repurposed for prevention. | | Mineralocorticoid Receptor Antagonists (MRAs) | SMD: -1.78 (95% CI: -2.81 to -0.75); ranked as the most effective in the network meta-analysis [1] | • Inhibition of the RAAS, with anti-fibrotic and anti-inflammatory effects. | • Used off-label for cardioprotection. While the analysis showed high efficacy, this was based on a limited number of studies and requires further confirmation [1]. |

Mechanisms of Action and Signaling Pathways

The distinct molecular mechanisms of these agents underpin their cardioprotective effects. The following diagrams illustrate the proposed signaling pathways for anthracycline-induced cardiotoxicity and the points of intervention for each drug class.

Diagram 1: Anthracycline-Induced Cardiotoxicity and this compound Protection

This diagram outlines the primary mechanisms of doxorubicin (DOX)-induced cardiotoxicity and how this compound (DEX) counteracts them.

G cluster_path1 Iron-Mediated Oxidative Stress Pathway cluster_path2 Topoisomerase IIβ Pathway DOX DOX A DOX-Iron Complex Formation DOX->A D DOX-Top2B Complex Formation DOX->D DEX DEX G DEX Metabolite (ADR-925) DEX->G B Reactive Oxygen Species (ROS) Generation A->B C Oxidative Stress & Cardiomyocyte Damage B->C E DNA Double-Strand Breaks D->E F Transcriptional Dysregulation & Cell Death E->F H Chelates Free Iron G->H  Iron Chelation I Binds and Degrades Top2B G->I  Top2B Interaction H->B Prevents I->D Inhibits

Diagram 2: Neurohormonal Antagonists (Beta-Blockers & ACE Inhibitors) Protection

This diagram shows how Beta-Blockers and ACE Inhibitors protect the heart by modulating neurohormonal pathways.

G cluster_stress Neurohormonal Activation cluster_effects Detrimental Effects on Heart Anthracycline Anthracycline S Sympathetic Stimulation Anthracycline->S R RAAS Activation Anthracycline->R BB Beta-Blockers (BB) BB->S Blocks ACEi ACE Inhibitors (ACEi) ACEi->R Inhibits T Tachycardia Increased Oxidative Stress S->T U Adverse Cardiac Remodeling (Fibrosis, Hypertrophy) R->U V Cardiac Dysfunction & Heart Failure T->V U->V

Summary of Key Experimental Methodologies

The comparative data is derived from robust clinical and pre-clinical experimental models.

  • Clinical Trial & Meta-Analysis Design: The primary efficacy data comes from Systematic Reviews and Network Meta-Analyses (NMA) of Randomized Controlled Trials (RCTs) [1] [2] [7]. These studies typically include patients with breast cancer or lymphoma receiving anthracycline-based chemotherapy. The primary outcome is most often the change in Left Ventricular Ejection Fraction (LVEF), measured by echocardiography, cardiac MRI, or multigated acquisition (MUGA) scan [1]. Data are pooled to calculate Standardized Mean Differences (SMD) or Mean Differences (MD) with 95% confidence intervals, allowing for indirect comparison of interventions not directly tested in head-to-head trials [1] [2].
  • Pre-clinical Animal Models: Mechanistic insights are frequently validated in animal models, such as mice or rats treated with doxorubicin [3] [8]. For example, a common protocol involves administering doxorubicin intraperitoneally (e.g., 4 mg/kg weekly for 6 weeks in mice) to induce cardiotoxicity [3]. Protective agents are given before or alongside doxorubicin. Endpoints include in vivo cardiac ultrasound (to measure LVEF and pulse wave velocity), ex vivo vascular reactivity studies on isolated aortic rings, and molecular analysis of tissue and plasma biomarkers like SERPINA3N or cardiac troponins [3] [8].

Conclusion and Research Considerations

  • This compound stands out as the only FDA-approved drug for this indication, with a unique mechanism and strong evidence for reducing heart failure events [2] [4].
  • Neurohormonal antagonists like Beta-Blockers and ACE Inhibitors are repurposed drugs with favorable safety profiles and known benefits in heart failure, though the quality of evidence specifically for anthracycline cardioprotection requires strengthening [1] [7].
  • Emerging agents like Mineralocorticoid Receptor Antagonists (MRAs) showed the highest efficacy in one analysis but need more robust clinical validation [1].

A significant limitation in the field is the lack of direct head-to-head trials between all these interventions [1]. Therefore, the current evidence relies heavily on indirect comparisons from network meta-analyses. Future research should prioritize direct comparative trials and explore the efficacy of combination therapies to optimize cardioprotective strategies for cancer patients.

References

dexrazoxane mineralocorticoid receptor antagonists efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile Comparison

Intervention Efficacy on LVEF (vs. Control) Efficacy on Cardiac Events (vs. Control) Key Safety Considerations

| Dexrazoxane | Standardized Mean Difference (SMD): -0.53 (95% CI: -1.90, -0.02) [1] Mean Difference (MD): 12.10 (95% CI: 7.50, 16.70) for spironolactone [2] | Odds Ratio (OR): 0.28 (95% CI: 0.16, 0.50) [2] | May increase infection risk [3]. Controversy regarding use in pediatric patients due to secondary malignancy risk in some regions [3]. | | Mineralocorticoid Receptor Antagonists (MRAs) | SMD: -1.78 (95% CI: -2.81, -0.75) [1] Data primarily from spironolactone studies [2] | Specific OR not provided in results; ranked below this compound for this outcome [2] | Generally well-tolerated; common class side effects (e.g., hyperkalemia) should be monitored. |

Detailed Experimental Data and Protocols

The quantitative data in the table above comes from high-quality Network Meta-Analyses (NMAs) of Randomized Controlled Trials (RCTs). Here are the methodologies that generated this evidence:

  • Study Design: The findings are synthesized from systematic reviews and NMAs that pool direct and indirect evidence from multiple RCTs [1] [4] [2]. This allows for a statistically robust comparison of interventions that may not have been directly compared in head-to-head trials.
  • Patient Population: The analyses focused on adult patients with breast cancer receiving anthracycline-based chemotherapy (e.g., doxorubicin, epirubicin) [1] [4]. Some studies also included other tumors [2].
  • Intervention Protocol:
    • This compound: Typically administered intravenously at a ratio of 10:1 (this compound:doxorubicin) 30 minutes before the anthracycline infusion [5] [6].
    • MRAs (e.g., Spironolactone: Commonly used at an oral dose of 25-50 mg daily, starting before or concurrently with chemotherapy and continuing throughout the treatment cycle [2].
  • Primary Outcome Measures:
    • Change in Left Ventricular Ejection Fraction (LVEF): Measured by echocardiography, cardiac MRI, or multigated radionuclide angiography (MUGA) scan from baseline to follow-up [1] [2].
    • Incidence of Cardiac Events: A composite endpoint including a significant drop in LVEF (e.g., >10% or to below 40%) or the development of clinical heart failure signs [2].

Mechanisms of Action

The following diagram illustrates the distinct pathways through which this compound and MRAs are believed to confer cardioprotection.

The diagram highlights two distinct protective mechanisms:

  • This compound acts as an intracellular iron chelator, reducing iron-mediated oxidative stress and cardiomyocyte apoptosis [3] [6].
  • MRAs work by blocking the harmful effects of mineralocorticoid receptor activation, which is involved in cardiac fibrosis, remodeling, and inflammation [2].

Key Considerations for Researchers

When evaluating these cardioprotective strategies for clinical development or trial design, please consider:

  • Clinical Guidelines: this compound is the only FDA-approved agent specifically for this indication and is recommended in international guidelines (e.g., ESC, ASCO), though its use in pediatric populations varies geographically [3]. MRAs represent a highly promising repurposing of existing cardiovascular drugs.
  • Outcome Selection: The choice between agents may be influenced by the primary endpoint of a study. MRAs have shown superior performance in preserving systolic function (LVEF), whereas this compound has stronger data for reducing hard clinical events [1] [2].
  • Combination Therapy: Evidence suggests that a combination of an ACEI/ARB with a beta-blocker can improve other parameters like global longitudinal strain [7]. Research into combining this compound with neurohormonal antagonists is an area of potential future exploration.

References

dexrazoxane clinical trial outcomes survival analysis

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Outcomes Summary

Trial Population & Design Cardioprotective Outcomes Survival & Oncologic Safety Outcomes

| Pediatric Cancers (Multiple COG/DFCI Trials) 1,308 patients; randomized & non-randomized; median follow-up ~18 years [1] | Cardiac Mortality: No significant increase (HR 1.45, 95% CI 0.41-5.16) [1] Serious Cardiovascular Outcomes: Significantly lower with dexrazoxane (5.6% vs. 17.6%; p=0.02) [1] Heart Transplantation: 0% in high-dose this compound group vs. 1.6% in comparator group (p=0.13) [1] | Relapse: No significant association (HR 0.84, 95% CI 0.63-1.13) [1] Second Cancers: No significant association (HR 1.19, 95% CI 0.62-2.30) [1] All-Cause Mortality: No significant association (HR 1.07, 95% CI 0.78-1.47) [1] | | Adult Advanced/Metastatic Breast Cancer (Phase III) 164 patients; randomized [2] | Cardiac Events: Significantly fewer with this compound (13% vs. 39%; p<0.001) [2] Congestive Heart Failure: Significantly lower and less severe with this compound (1% vs. 11%; p<0.05) [2] | Tumor Response Rate: Unaffected by this compound therapy [2] |

How this compound Works and Its Evidence

This compound is the only FDA-approved drug to protect against anthracycline-induced cardiotoxicity [1]. Its mechanism and the strength of the evidence are outlined below.

  • Mechanism of Action: this compound is a potent iron chelator [3]. Doxorubicin (a common anthracycline) causes cardiotoxicity partly by inducing lipid peroxidation through iron-mediated processes. By chelating iron, this compound reduces this oxidative stress and subsequent damage to heart muscle cells [3].
  • Level of Evidence: The conclusions are supported by high-level evidence from large, randomized controlled trials with very long-term follow-up (median ~18 years) [1]. This extended follow-up is crucial for definitively ruling out long-term risks, such as second cancers, which had been a theoretical concern.

Experimental Insights and Future Directions

While the clinical data is robust, basic research continues to elucidate the detailed mechanisms of cardiotoxicity and explore new protective strategies.

  • Mechanism of Doxorubicin-Induced Cardiotoxicity (DIC): Recent studies using single-nucleus RNA sequencing have identified that cardiomyocytes and epithelial cells in the heart are particularly susceptible to a specific type of cell death called ferroptosis after doxorubicin exposure [3]. This is characterized by excessive iron-dependent lipid peroxidation, validating this compound's iron-chelating mechanism. Other research shows that doxorubicin causes mitochondrial damage, leading to oxidative stress and disrupted energy production in heart cells, which can ultimately lead to heart failure [4].
  • Emerging Protective Strategies: Research is exploring alternatives to this compound. One promising approach is the pharmacological activation of an enzyme called GPX4, which is a key inhibitor of ferroptosis. In preclinical models, the GPX4 activator selenomethionine (SeMet) showed a cardioprotective effect, even surpassing that of this compound in some survival experiments [3]. However, these are not yet approved for clinical use.

The following diagram illustrates the protective mechanism of this compound against doxorubicin-induced cardiotoxicity and the emerging pathway being researched.

cluster_dox Doxorubicin-Induced Cardiotoxicity cluster_protect Cardioprotective Mechanisms cluster_future Emerging Research Pathway DOX Doxorubicin (Anthracycline) Iron Free Iron Release DOX->Iron LPO Lipid Peroxidation Iron->LPO DIC Cardiomyocyte Damage (DIC) LPO->DIC FerroptosisInhibit Inhibition of Ferroptosis DRZ This compound IronChelation Iron Chelation DRZ->IronChelation LessLPO Reduced Lipid Peroxidation IronChelation->LessLPO Protection Cardioprotection LessLPO->Protection LessLPO->Protection GPX4 GPX4 Activation (e.g., by Selenomethionine) GPX4->FerroptosisInhibit AlternativeProt Alternative Cardioprotection FerroptosisInhibit->AlternativeProt

Conclusion

References

dexrazoxane long-term cardiac function preservation

Author: Smolecule Technical Support Team. Date: February 2026

Long-Term Cardioprotective Efficacy of Dexrazoxane

The tables summarize key quantitative findings on this compound's long-term efficacy from clinical and preclinical studies.

Table 1: Long-Term Cardioprotection in Pediatric & Adolescent Populations (Clinical Data)

Study / Population Key Cardiac Function Parameters (vs. Control) Doxorubicin Dose Follow-up Duration Citation

| ALTE11C2 (Children & AYAs) [1] | FS Z-score: +0.4 (95% CI: 0.2-0.5) EF: +1.8% (95% CI: 0.5-3.0) Reduced LV end-systolic & end-diastolic dimensions | Median: 360 mg/m² | 2-5 years, 5-10 years, and >10 years post-treatment | | | Retrospective Cohort (Single Center) [2] | Median ΔEF: -0.7% (DOX+DZR) vs. -2.0% (DOX alone) p=0.9174 (not statistically significant) | Median: 375 mg/m² | Median 18.5 days after final DOX dose | | | Case Series (Adults with Pre-existing Cardiomyopathy) [3] | Mean ΔEF: -5% (DZR group) vs. -24.5% (Control) 0% vs. 100% symptomatic HF incidence | 280-300 mg/m² | Median 13.5 months | |

Table 2: Mechanistic Insights from Preclinical & Human Volunteer Studies

Study Focus / Model Key Findings on Mechanism & Efficacy Citation
Rat Model of Chronic Cardiotoxicity [4] Sustained cardioprotection beyond treatment period. Significant upregulation of phosphorylated Akt and Erk in heart tissue.
PHOENIX Study (Human Volunteers) [5] IV DZR induced rapid, dose-dependent Topoisomerase 2β (Top2b) degradation in PBMCs (up to 12 hours). Top2a (target for anticancer effect) unchanged.
Rat Model (vs. Blueberry Extract) [6] DZR and blueberry extract reversed DOX-induced oxidative stress (↑GSH, SOD; ↓MDA). Combined DZR and blueberry showed the best ameliorative effect.

Molecular Mechanisms and Signaling Pathways

This compound's long-term cardioprotection is mediated through multiple interconnected pathways, with the inhibition and degradation of Topoisomerase 2β (Top2b) being a central mechanism [5].

The diagram below illustrates the key molecular pathways through which this compound protects the heart from doxorubicin-induced cardiotoxicity.

G DOX Doxorubicin (DOX) Top2b Topoisomerase IIβ (Top2b) DOX->Top2b Binds & Poisons Iron Intracellular Iron DOX->Iron Forms Complex DZR This compound (DZR) Top2b_degraded Top2b Degradation (via ubiquitin/proteasome) DZR->Top2b_degraded Induces ADR925 ADR-925 (metabolite) DZR->ADR925 Metabolized to Akt_Erk Upregulation of p-Akt & p-Erk DZR->Akt_Erk Upregulates ROS Reactive Oxygen Species (ROS) & DNA Double-Strand Breaks Top2b->ROS Mediates Generation Top2b_degraded->ROS Prevents Iron->ROS Catalyzes Production ADR925->Iron Chelates Apoptosis Cardiomyocyte Apoptosis & Dysfunction ROS->Apoptosis Protection Long-term Cardioprotection ROS->Protection Reduction Leads to Apoptosis->Protection Prevention Leads to Akt_Erk->Apoptosis Inhibits

Diagram Title: this compound's Molecular Pathways in Cardioprotection

The diagram shows two primary mechanisms supported by research:

  • Top2b Degradation Pathway: this compound induces the ubiquitin/proteasome-mediated degradation of Top2b, preventing the formation of the DOX-Top2b complex that leads to DNA double-strand breaks and ROS generation [5].
  • Iron Chelation Pathway: this compound is hydrolyzed to ADR-925, which chelates intracellular iron, disrupting the formation of DOX-iron complexes and reducing iron-catalyzed ROS production [6] [7].
  • Akt/Erk Survival Pathway: In vivo rat models show this compound upregulates phosphorylation of Akt and Erk, key cell survival signals, countering DOX-induced cardiotoxicity [4].

Detailed Experimental Protocols

For professionals designing studies, here are the methodologies from key cited research.

Protocol 1: Long-Term Pediatric Cardio-Oncology Study [1]

  • Study Design: Retrospective analysis of five pooled Children's Oncology Group clinical trials.
  • Population: 895 children and adolescents (mean age 11.4 at diagnosis) treated for acute lymphoblastic leukemia/lymphoma or Hodgkin lymphoma.
  • Intervention: this compound administered at a 10:1 ratio (DZR to DOX) 30 minutes before each doxorubicin dose.
  • Primary Endpoints: Long-term changes in cardiac function (fractional shortening, ejection fraction) and structure (left ventricle end-diastolic and end-systolic dimensions) measured by echocardiography.
  • Blinding: Echocardiogram reviewers were blinded to this compound status.
  • Follow-up: Echocardiograms were analyzed across time periods: 2-5 years, 5-10 years, and >10 years after treatment completion.

Protocol 2: Mechanistic Human Volunteer Study (PHOENIX) [5]

  • Objective: To determine the dose-response and time course of this compound-induced Top2b degradation.
  • Population: 25 healthy female volunteers.
  • Dosing & Sampling: Participants received IV this compound (100 to 500 mg/m²). Blood samples were collected at 15 time points, from pre-infusion to 48 hours post-infusion.
  • Key Analytical Method:
    • PBMC Isolation: Peripheral Blood Mononuclear Cells (PBMCs) were isolated using density gradient centrifugation (e.g., SepMate tubes).
    • Nuclear Fractionation: Nuclear proteins were extracted from PBMCs.
    • Western Blot Analysis: Top2b and Top2a protein levels were quantified in nuclear fractions, using Lamin B1 as a loading control for normalization.

Protocol 3: Preclinical Efficacy in Rat Model [4]

  • Animal Model: Male Sprague-Dawley rats.
  • Cardiotoxicity Induction: DOX administered weekly (2.5 mg/kg, IP) for 6 weeks.
  • Intervention: this compound pretreatment at a 20:1 ratio (DZR to DOX) 30 minutes before each DOX dose.
  • Functional Assessment: Ventricular function monitored via echocardiography at weeks 6, 9, and 11.
  • Terminal Analysis: At week 11, heart tissues were collected for histology (H&E staining) and molecular analysis (Western blot for p-Akt and p-Erk).

Research Considerations and Alternative Mechanisms

While the data supports this compound's long-term benefits, several factors are critical for R&D and clinical application.

  • Safety and Tolerability Profile: Clinical trials generally report this compound is well-tolerated [8]. However, some real-world analyses note a significant association with increased hematologic toxicities, specifically higher rates of grade 4 anemia and neutropenia [2]. A pharmacovigilance study also suggested a potential increased risk of infection [9].
  • Comparative Efficacies: A 2025 preclinical study compared this compound with a natural alternative, blueberry extract (80 mg/kg). Both agents significantly reversed DOX-induced oxidative stress biomarkers. Notably, the combination of this compound and blueberry extract showed the best ameliorative effect [6], suggesting a potential area for further research into adjunctive therapies.
  • Regulatory and Usage Context: The FDA-approved label restricts this compound use to adults with advanced breast cancer who have reached a cumulative doxorubicin dose of 300 mg/m², over concerns of potential interference with antitumor efficacy and risk of secondary malignancies [3] [5]. However, recent large studies in pediatric populations have not shown impaired oncological efficacy [1], and its use is endorsed in several international cardio-oncology guidelines [9].

References

dexrazoxane antitumor efficacy preservation evidence

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence for Preserved Antitumor Efficacy

The table below summarizes key findings from clinical analyses on dexrazoxane's impact on cancer treatment outcomes.

Cancer Type / Patient Group Type of Analysis Key Findings on Antitumor Efficacy Source (Study Details)

| Breast Cancer (patients receiving anthracyclines ± trastuzumab) | Systematic Review & Meta-Analysis of 9 trials (n=2,177) [1] | No significant impact from this compound on: • Rate of partial or complete oncological response • Overall survival • Progression-free survival | Randomized and retrospective trials | | Various Cancers (patients receiving cardioprotective therapies) | Systematic Review & Bayesian Network Meta-Analysis of 39 studies (n=5,931) [2] | this compound was the most effective cardioprotective strategy and its use was not associated with an increased risk of tumor progression or mortality | Analysis included various malignancies | | Breast Cancer (patients receiving anthracycline-based chemotherapy) | Systematic Review & Network Meta-Analysis of 31 RCTs (n=3,228) [3] | Cardioprotective drugs (including this compound) effectively mitigated cardiotoxicity; the analysis focused on cardioprotective efficacy and did not report compromise of anticancer efficacy | Randomized Controlled Trials |

Mechanisms Underlying Efficacy Preservation

The ability of this compound to protect the heart without compromising tumor cell kill is rooted in its specific mechanism of action and the biology of its target.

  • Differential Targeting of Topoisomerase II Isoforms: Anthracyclines exert their anticancer effects by poisoning Topoisomerase IIα (Top2a), an enzyme highly expressed in rapidly proliferating cancer cells. A key mechanism through which this compound protects the heart is by targeting Topoisomerase IIβ (Top2b), which is implicated in doxorubicin-induced cardiotoxicity but is not the primary target for its tumor-killing effect [4].
  • Selective Degradation: Recent research provides a crucial insight: this compound induces the degradation of the Top2b protein in cardiomyocytes, but does not similarly affect Top2a levels. This selective action allows it to prevent the cardiotoxic effects of anthracycline without interfering with its antitumor activity [4].
  • Evidence of Direct Antitumor Potential: Interestingly, some preclinical studies suggest this compound may have its own antitumor properties in specific contexts. For instance, one study found it inhibited the growth of esophageal squamous cell carcinoma by targeting the SDCBP/MDA-9/syntenin protein and attenuating EGFR-PI3K-Akt pathway activation [5]. This potential dual function—cardioprotection and direct antitumor effect—warrants further investigation.

Key Experimental Protocols for Efficacy Assessment

For researchers designing studies to evaluate this compound, the following methodologies from the cited literature are central to assessing antitumor efficacy preservation.

  • Meta-Analysis Methodology: The core clinical evidence comes from systematic reviews and meta-analyses. These involve:
    • Search Strategy: Systematically searching databases like MEDLINE, Cochrane Central, and Embase for all relevant randomized controlled trials (RCTs) and non-randomized studies [1] [3].
    • Eligibility Criteria: Defining inclusion criteria, typically focusing on specific cancers (e.g., breast cancer) and treatments (e.g., anthracycline-based chemotherapy with or without this compound) [1] [3].
    • Data Extraction & Analysis: Extracting key oncological outcome data, such as Objective Response Rate (ORR), Overall Survival (OS), and Progression-Free Survival (PFS). These outcomes are then pooled and compared between patient groups receiving chemotherapy with or without this compound using statistical models (e.g., calculating Risk Ratios or Hazard Ratios) [1] [2].
  • Mechanistic Study Protocol: To investigate the molecular basis for efficacy preservation, studies analyze the differential impact of this compound on Top2 isoforms.
    • In-vivo/Volunteer Dosing: Administering this compound to animal models or human volunteers at varying doses [4].
    • Tissue Sampling & Analysis: Islecting tissue samples (e.g., heart tissue, tumor biopsies, or surrogate tissues like Peripheral Blood Mononuclear Cells (PBMCs)) at multiple time points post-administration [4].
    • Protein Level Quantification: Using western blot analysis to quantify and compare the protein levels of Top2a and Top2b in the samples. This directly tests the hypothesis of selective Top2b degradation [4].

The following diagram illustrates the conceptual mechanism and the key experimental workflow used to validate it.

DEX This compound Top2B Topoisomerase IIβ (Top2b) DEX->Top2B Targets & Degrades Top2A Topoisomerase IIα (Top2a) DEX->Top2A No Significant Impact CardioTox Prevents Cardiotoxicity Top2B->CardioTox AntiTumor Preserved Antitumor Effect Top2A->AntiTumor Exp Experimental Workflow Step1 1. Administer this compound (Animal Model / Human Volunteers) Exp->Step1 Step2 2. Collect Tissue Samples (Heart, Tumor, PBMCs) Step1->Step2 Step3 3. Analyze Protein Levels (Western Blot for Top2a & Top2b) Step2->Step3 Step4 4. Compare Results (Confirm Top2b degradation, Top2a stable) Step3->Step4

Research Implications and Considerations

The body of evidence supports that this compound can be used without diminishing anthracycline efficacy. However, certain nuances should guide its application in research and clinical practice:

  • Regulatory Context: Due to early concerns from a single trial in advanced breast cancer, the U.S. FDA approves this compound for use only after a cumulative doxorubicin dose of 300 mg/m² in adults with metastatic breast cancer. This indicates that while the overall evidence is reassuring, specific clinical contexts may still warrant a cautious approach [4].
  • Future Research Direction: The strategy of administering this compound several hours before anthracycline infusion to maximize Top2b degradation while minimizing any potential interaction with the chemotherapy's mechanism is a key area of ongoing clinical investigation (e.g., the PHOENIX study) [4].

References

Cardiac Biomarker Response to Dexrazoxane

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the changes in key cardiac biomarkers observed with dexrazoxane pretreatment across different studies.

Biomarker Model / Population Intervention Key Findings (vs. Control) Citation

| Serum cTnT & cTnI (Cardiac Injury) | Rats (DOX-induced toxicity) | DEX + DOX | Significant reversal of DOX-induced increase in cTnT [1]. | [1] | | | Rats (Radiation-induced injury) | DEX + Radiation | Significantly reduced radiation-induced increase in cTnI levels [2]. | [2] | | NT-proBNP (Heart Failure Stress) | Rats (DOX-induced toxicity) | DEX + DOX | Significant reversal of DOX-induced increase in NT-proBNP [1]. | [1] | | MPO (Inflammation) | Rats (DOX-induced toxicity) | DEX + DOX | Significant reversal of DOX-induced increase in MPO [1]. | [1] | | MDA & GSH/SOD (Oxidative Stress) | Rats (DOX-induced toxicity) | DEX + DOX | Significantly decreased cardiac MDA; increased GSH and SOD contents [1]. | [1] | | Left Ventricular Ejection Fraction (LVEF) | Mice (Chronic DOX) | DEX + DOX | Prevented LVEF decline (DEX+DOX: 62% vs. DOX: 51%) [3]. | [3] | | | Humans (Retrospective Cohort) | DEX + DOX | No statistically significant difference in EF change during treatment vs. DOX alone [4]. | [4] | | SERPINA3 (CV Toxicity Marker) | Mice (Chronic DOX) | DEX + DOX | Prevented the increase in SERPINA3 levels observed in DOX-only group [3]. | [3] |

Experimental Methodologies

The data in the table above were generated using standard, robust experimental protocols. Here is a summary of the key methodologies employed in these studies.

  • Animal Models: Studies used Wistar rats or C57BL/6J mice. Cardiotoxicity was typically induced with a single intraperitoneal (IP) injection of Doxorubicin (DOX) at 18 mg/kg for acute models, or lower repeated doses (e.g., 4 mg/kg weekly for 6 weeks) for chronic models. This compound was administered via IP injection at a 10:1 ratio to DOX (e.g., 40 mg/kg DEX to 4 mg/kg DOX), 30 minutes before anthracycline treatment [1] [3]. For radiation-induced heart disease, rat hearts were irradiated with a single 20 Gy dose [2].

  • Biomarker Assessment:

    • Serum Biomarkers (cTnT/I, NT-proBNP): Measured from blood samples using enzyme-linked immunosorbent assay (ELISA) with rat-specific kits [1].
    • Oxidative Stress Markers (MDA, GSH, SOD):
      • MDA: Quantified using the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures lipid peroxidation [1].
      • GSH: Determined colorimetrically with Dinitrobenzoic acid (DTNB) [1].
      • SOD: Activity measured by assessing its inhibition of pyrogallol autoxidation [1].
    • Enzymatic Activity (MPO): Evaluated using a colorimetric assay based on the oxidation of taurine [1].
  • Functional and Structural Assessment:

    • Echocardiography: Cardiac function (LVEF) was assessed in vivo using high-frequency ultrasound systems like the Vevo F2 LAZR-X. Measurements were taken at baseline and at predefined endpoints [3] [2].
    • Histopathology: Heart tissues were fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for general structure and Masson's Trichrome for collagen deposition (fibrosis) [1] [2].

Mechanism of Action: How this compound Exerts Cardioprotection

This compound's protection involves two primary mechanisms that reduce damage to cardiomyocytes. The following diagram illustrates this process and the subsequent experimental workflow used to validate its effects.

G cluster_0 Mechanisms of Cardioprotection cluster_1 Typical In Vivo Experimental Workflow DOX Doxorubicin (DOX) Mech1 1. Iron Chelation • DEX metabolizes to ADR-925 • Chelates intracellular iron • Prevents ROS formation DOX->Mech1 Triggers Mech2 2. Topoisomerase IIβ Inhibition • Binds to Top2B in cardiomyocytes • Prevents DOX-induced DNA damage DOX->Mech2 Triggers Outcome Reduced: • Oxidative Stress • Lipid Peroxidation • DNA Damage • Apoptosis Mech1->Outcome Mech2->Outcome Start Animal Model Selection (e.g., Wistar Rats, C57BL/6 mice) Group Randomization into Groups: • Control • DOX-only (Cardiotoxic) • DEX + DOX • DEX Control Start->Group Dosing Drug Administration • DEX injected 30 min before DOX • Standard 10:1 dose ratio Group->Dosing Eval Endpoint Assessment Dosing->Eval Biomarker Biomarker Analysis (Serum, Tissue Homogenate) Eval->Biomarker Function Functional Analysis (Echocardiography) Eval->Function Histology Histopathology (H&E, Masson's Staining) Eval->Histology

Interpretation and Research Context

When interpreting this data, please consider the following points:

  • Biomarker Trajectory: The consistent reduction in biomarkers of injury (cTnT/I), stress (NT-proBNP), and oxidative stress (MDA) strongly suggests this compound acts on the primary pathways of anthracycline-induced cardiotoxicity [1] [5].
  • Model Translation: The clear efficacy in controlled animal models is the foundation for human application. The more variable results in human studies [4] highlight the impact of additional clinical variables not present in animal models.
  • Clinical Usage: Based on this evidence base, major oncology guidelines (like those from ASCO and ESC) recommend considering this compound for patients at high risk for anthracycline cardiotoxicity [6].

References

dexrazoxane network meta-analysis cardioprotective agents

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy of Cardioprotective Agents

Table 1: Efficacy Rankings Based on Left Ventricular Ejection Fraction (LVEF) and Global Longitudinal Strain (GLS) This data is primarily synthesized from a 2025 network meta-analysis of 29 randomized controlled trials (RCTs) involving 2,599 patients [1].

Intervention Effect on LVEF (SUCRA Value) Effect on GLS (SUCRA Value) Key Findings
Trimetazidine 94.0% (Best) [1] Information Not Available Most effective agent for improving LVEF [1].
MRA 88.4% (for E/A ratio) [1] Information Not Available Showed the most substantial protective effect on LVEF in a separate 2025 analysis (SMD: -1.78) [2].
ACEI/ARB + Beta-Blocker Information Not Available 72.8% (Best) [1] Most effective strategy for improving Global Longitudinal Strain [1].
Dexrazoxane Supported as cardioprotective [2] Information Not Available Shows potential benefit for LVEF (SMD: -0.53) [2]. Associated with the lowest risk of heart failure events in long-term follow-up [3].
Beta-Blockers Supported as cardioprotective [2] Information Not Available Shows potential benefit for LVEF (SMD: -0.34) [2].

Table 2: Efficacy on Biomarkers and Diastolic Function This data highlights this compound's potent effect on key biomarkers of myocardial injury, from the same 2025 analysis [1].

Intervention Effect on BNP Effect on Cardiac Troponin (cTn) Effect on E/e' Ratio
This compound 98.9% (Best) [1] 98.2% (Best) [1] 99.9% (Best) [1]
Other Agents Lower SUCRA values Lower SUCRA values Lower SUCRA values

Mechanisms of Action and Experimental Protocols

The cardioprotective agents work through distinct molecular pathways. The diagram below illustrates the primary mechanism of this compound, the only agent specifically approved for this purpose.

G Anthracycline Anthracycline DoxorubicinIronComplex Doxorubicin-Iron Complex Anthracycline->DoxorubicinIronComplex Iron Iron Iron->DoxorubicinIronComplex FreeRadicals Reactive Oxygen Species (ROS) DoxorubicinIronComplex->FreeRadicals CardiomyocyteDamage Cardiomyocyte Damage & Death FreeRadicals->CardiomyocyteDamage This compound This compound EDTAForm EDTA-like Metabolite This compound->EDTAForm IronChelation Iron Chelation EDTAForm->IronChelation Binds Free/Bound Iron IronChelation->DoxorubicinIronComplex Prevents Formation IronChelation->FreeRadicals Reduces Generation

This compound Experimental Protocol: Clinical trials typically administer This compound intravenously at a dose ratio of 10:1 or 20:1 (this compound:doxorubicin), 30 minutes prior to each anthracycline infusion [4] [5]. The primary efficacy outcomes are the prevention of a decline in Left Ventricular Ejection Fraction (LVEF), measured by echocardiography, cardiac MRI, or multigated radionuclide angiography, and the reduction in incidence of clinical congestive heart failure [2] [4] [6]. Key biomarkers include B-type natriuretic peptide (BNP) and cardiac troponin (cTn), which are serological markers of heart failure and myocardial injury, respectively [1].

Neurohormonal Antagonists (ACEI/ARB, Beta-Blockers, MRA) Protocol: These agents are usually initiated orally at the start of chemotherapy and continued throughout treatment. Doses are often titrated to patient tolerance. The outcomes assessed are identical to those for this compound, primarily focusing on LVEF preservation [2].

Safety and Clinical Considerations

  • This compound Safety Profile: this compound is generally well-tolerated but is associated with a higher risk of severe leukopenia (78% vs. 68% with placebo) [4]. Recent real-world data from the FDA Adverse Event Reporting System (FAERS) also indicates a potential increased risk of infections and infestations, a finding that requires further investigation [7].
  • Pediatric Use: The use of this compound in children has been controversial. However, long-term follow-up studies (extending over 18 years) have shown sustained cardioprotection without compromising oncologic efficacy or increasing the risk of second malignant neoplasms [6] [8].
  • Combination Therapy: The combination of an ACEI or ARB with a Beta-Blocker appears to be the most effective strategy for improving myocardial deformation, as measured by GLS [1]. Direct head-to-head comparisons between all agents are still limited.

Interpretation of Network Meta-Analysis

A Network Meta-Analysis (NMA) simultaneously compares multiple interventions by synthesizing direct evidence (from head-to-head trials) and indirect evidence (from trials comparing agents against a common control, like placebo). This allows for a ranking of treatments. The Surface Under the Cumulative Ranking (SUCRA) value is a key metric; a higher SUCRA percentage (closer to 100%) indicates a greater probability that an intervention is the best in its class for a given outcome [1] [2].

The evidence strongly supports the use of cardioprotective strategies during anthracycline chemotherapy. The choice of agent may depend on the specific cardiac parameter of concern, patient risk factors, and the clinical setting.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals from aqueous methanol/ether
Whitish crystalline powde

XLogP3

-1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

268.11715500 g/mol

Monoisotopic Mass

268.11715500 g/mol

Heavy Atom Count

19

LogP

-2.6
log Kow = 0.025
-2.6

Appearance

white solid powder

Melting Point

191-197 °C
193 °C
191 - 197 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

048L81261F

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.35%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For reducing the incidence and severity of cardiomyopathy associated with doxorubicin administration in women with metastatic breast cancer who have received a cumulative doxorubicin hydrochloride dose of 300 mg/m^2 and would benefit from continued doxorubicin therapy. Also approved for the treatment of extravasation from intravenous anthracyclines.
FDA Label
Savene is indicated for the treatment of anthracycline extravasation.

Therapeutic Uses

Cardioprotectant
Dexrazoxane is indicated for reducing the incidence and severity of cardiomyopathy associated with the administration of doxorubicin in women with metastatic breast cancer who have received a cumulative doxorubicin dose of 300 mg/sq m of body surface and who would benefit from continued therapy with doxorubicin. /Included in US product labeling/
/Exptl Ther:/ Accidental extravasation of chemotherapy containing anthracycline often causes mutilating complications as a result of extensive tissue necrosis. Treatment therefore consists of extensive surgical debridement. We present the case of a 41-year-old woman with breast cancer who experienced extravasation of epirubicin. She was treated with an intravenous infusion of dexrazoxane for three successive days and recovered without surgical treatment and only slightly dysaesthesia in the surrounding tissue. Although infusion of dexrazoxane for this indication is still experimental we consider it a promising treatment for patients who have accidental extravasation of anthracyclines.

Pharmacology

Dexrazoxane is a cardioprotective agent for use in conjunction with doxorubicin indicated for reducing the incidence and severity of cardiomyopathy associated with doxorubicin administration in women with metastatic breast cancer who have received a cumulative doxorubicin dose. Patients receiving anthracycline-derivative antineoplastic agents may experience three types of cardiotoxicity: acute transient type; chronic, subacute type (related to cumulative dose and has a more indolent onset later on); and a late-onset type that manifests years after therapy, mainly in patients that have been exposed to the drug as a child. Although the exact mechanism of anthracycline-induced cardiotoxicity is not known, it has shown to exert a variety of actions that may result in the development of cardiotoxicity. In animals, anthracyclines cause a selective inhibition of cardiac muscle gene expression for α-actin, troponin, myosin light-chain 2, and the M isoform of creatine kinase. This may lead to myofibrillar loss associated with anthracycline-induced cardiotoxicity. Anthracyclines may also cause myocyte damage via calcium overload, altered myocardial adrenergic function, release of vasoactive amines, and proinflammatory cytokines. Furthermore, it has been suggested that the main cause of anthracycline-induced cardiotoxicity is associated with free-radical damage to DNA. The drugs intercalate DNA, chelate metal ions to produce drug-metal complexes, and generate superoxide radicals via oxidation-reduction reactions. Anthracyclines also contain a quinone structure that can undergo reduction via NADPH-dependent reactions to produce a semiquinone free radical that initiates a cascade of superoxide and hydroxide radical generation. Chelation of metal ions, particularly iron, by anthracyclines results in an anthracycline-metal complex that catalyzes the generation of reactive oxygen free radicals. This complex is a powerful oxidant that can initiate lipid peroxidation in the absence of oxygen free radicals. The toxicity induced by antrhacyclines may be exacerbated in cardiac cells, as these cells do not possess sufficient amounts of certain enzymes (e.g., superoxide dismutase, catalase, glutathione peroxidase) involved in detoxifying free radicals and protecting the cells from subsequent damage.
Dexrazoxane is a bisdioxopiperazine with iron-chelating, chemoprotective, cardioprotective, and antineoplastic activities. After hydrolysis to an active form that is similar to ethylenediaminetetraacetic acid (EDTA), dexrazoxane chelates iron, limiting the formation of free radical-generating anthracycline-iron complexes, which may minimize anthracycline-iron complex-mediated oxidative damage to cardiac and soft tissues. This agent also inhibits the catalytic activity of topoisomerase II, which may result in tumor cell growth inhibition.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

V03AF02
V - Various
V03 - All other therapeutic products
V03A - All other therapeutic products
V03AF - Detoxifying agents for antineoplastic treatment
V03AF02 - Dexrazoxane

Mechanism of Action

The mechanism by which dexrazoxane exerts its cardioprotective activity is not fully understood. Dexrazoxane is a cyclic derivative of EDTA that readily penetrates cell membranes. Results of laboratory studies suggest that dexrazoxane (a prodrug) is converted intracellularly to a ring-opened bidentate chelating agent that chelates to free iron and interferes with iron-mediated free radical generation thought to be responsible, in part, for anthracycline-induced cardiomyopathy. It should be noted that dexrazoxane may also be protective through its inhibitory effect on topoisomerase II.
The mechanism of action of dexrazoxane's cardioprotective activity is not fully understood. Dexrazoxane is a cyclic derivative of ethylenediamine tetra-acetic acid (EDTA) that readily penetrates cell membranes. Laboratory studies suggest that dexrazoxane is converted intracellularly to a ring-opened chelating agent that interferes with iron-mediated free radical generation thought to be responsible, in part, for anthracycline-induced cardiomyopathy.

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Vapor Pressure

2.0X10-15 mm Hg at 25 °C /Estimated/

Pictograms

Irritant

Irritant

Other CAS

24584-09-6

Absorption Distribution and Excretion

IV administration results in complete bioavailability.
Urinary excretion plays an important role in the elimination of dexrazoxane. Forty-two percent of the 500 mg/m2 dose of dexrazoxane was excreted in the urine.
9 to 22.6 L/m^2
7.88 L/h/m2 [dose of 50 mg/m2 Doxorubicin and 500 mg/m2 Dexrazoxane]
6.25 L/h/m2 [dose of 60 mg/m2 Doxorubicin and 600 mg/m2 Dexrazoxane]
After intravenous administration, the drug is rapidly distributed into tissue fluids, the highest concentrations of the parent drug and its hydrolysis product being found in hepatic and renal tissues.
The mean peak plasma concentration of dexrazoxane was 36.5 mcg/mL at the end of the 15-minute infusion of a 500 mg/sq m doxorubicin dose. Following a rapid distributive phase, dexrazoxane reaches post-distributive equilibrium within 2 to 4 hours.
The estimated steady-state volume of distribution of dexrazoxane suggests its distribution primarily in the total body water (25 L/sq m ).
In vitro studies have shown that /dexrazoxane/ is not bound to plasma proteins.
For more Absorption, Distribution and Excretion (Complete) data for DEXRAZOXANE (9 total), please visit the HSDB record page.

Metabolism Metabolites

Dexrazoxane is hydrolysed by the enzyme dihydropyrimidine amidohydrolase in the liver and kidney to active metabolites that are capable of binding to metal ions.
Metabolic products include the unchanged drug, a diacid-diamide cleavage product, and two monoacid-monoamide ring products of unknown concentrations.
In vitro studies have shown dexrazoxane to be hydrolysed by DHPase in liver and kidney, but not heart extracts.
/This/ study was undertaken to determine the metabolism of dexrazoxane (ICRF-187) to its one-ring open hydrolysis products and its two-rings opened metal-chelating product ADR-925 in cancer patients with brain metastases treated with high-dose etoposide. In this phase I/II trial dexrazoxane was used as a rescue agent to reduce the extracerebral toxicity of etoposide. Dexrazoxane and its one-ring open hydrolysis products were determined by HPLC and ADR-925 was determined by a fluorescence flow injection assay. The two one-ring open hydrolysis intermediates of dexrazoxane appeared in the plasma at low levels upon completion of dexrazoxane infusion and then rapidly decreased with half-lives of 0.6 and 2.5 hr. A plasma concentration of 10 micro M ADR-925 was also detected at the completion of the dexrazoxane i.v. infusion period, indicating that dexrazoxane was rapidly metabolized in vivo. A plateau level of 30 micro M ADR-925 was maintained for 4 hr and then slowly decreased. The pharmacokinetics of dexrazoxane were found to be similar to other reported data in other settings and at lower doses. The rapid appearance of ADR-925 in plasma may make ADR-925 available to be taken up by heart tissue and bind free iron. These results suggest that the dexrazoxane intermediates are enzymatically metabolized to ADR-925 and provide a pharmacodynamic basis for the antioxidant cardioprotective activity of dexrazoxane.
Dexrazoxane is hydrolysed by the enzyme dihydropyrimidine amidohydrolase in the liver and kidney to active metabolites that are capable of binding to metal ions. Route of Elimination: Urinary excretion plays an important role in the elimination of dexrazoxane. Forty-two percent of the 500 mg/m2 dose of dexrazoxane was excreted in the urine. Half Life: 2.5 hours

Wikipedia

Dexrazoxane
Evodiamine

Drug Warnings

Dexrazoxane is not indicated for use at the time of initiation of doxorubicin therapy. Cconcurrent use of dexrazoxane with the initiation of fluorouracil, doxorubicin, and cyclophosphamide (FAC) therapy is not recommended because of possible interference with the antitumor efficacy of the regimen.
FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./
Dexrazoxane may add to the myelosuppression caused by chemotherapeutic agents.
Do not use with chemotherapy regimens that do not contain anthracycline.
For more Drug Warnings (Complete) data for DEXRAZOXANE (8 total), please visit the HSDB record page.

Biological Half Life

2.5 hours
The distribution half-life has ranged from about 12 to 60 minutes ...
Elimination - 2.5 hours.

Use Classification

Human drugs -> All other therapeutic products -> Human pharmacotherapeutic group -> EMA Drug Category

Methods of Manufacturing

Preparation: A. M. Creighton, GB 1234935 eidem, US 3941790 (1971, 1976 both to Natl. Res. Dev. Corp.)

General Manufacturing Information

(+)-form of razoxane
Information available in 2005 indicated that Dexrazoxane was used in the manufacture of pharmaceutical preparations in the following countries: Austria, Brazil, Canada, Czech Republic, Denmark, France, Hungary, Israel, Italy, Mexico, Poland, USA (1,2)
Information available in 2005 indicated that Dexrazoxane hydrochloride was used in the manufacture of pharmaceutical preparations in the following countries: Argentina, Brazil, Denmark, France, Hungary, Italy, Poland, Romania, Russian Federation, United States (1) /Dexrazoxane Hydrochloride/

Storage Conditions

Store at controlled room temperature, 15 to 30 degrees C (59 to 86 degrees F).

Interactions

There was no significant change in the pharmacokinetics of doxorubicin (50 mg/sq m ) and its predominant metabolite, doxorubicinol, in the presence of dexrazoxane (500 mg/sq m ) in a crossover study in cancer patients.

Stability Shelf Life

Reconstituted and diluted solutions are stable for 6 hours at controlled room temperature or under refrigeration, 2 to 8 degrees C (36 to 46 degrees F).
Bulk: A sample stored at 60 °C showed less than 1% decomposition after seven days (HPLC). Solution: A 10 mg/mL solution in water at 28 °C showed 10% and 42% decomposition in 1 day and 6 days respectively (HPLC).

Dates

Last modified: 08-15-2023
1: Salvatorelli E, Menna P, Minotti G. Managing anthracycline-induced cardiotoxicity: beginning with the end in mind. Future Cardiol. 2015 Jul;11(4):363-6. doi: 10.2217/FCA.15.35. Epub 2015 Aug 4. PubMed PMID: 26239550.
2: Kremer LC, van Dalen EC. Dexrazoxane in Children With Cancer: From Evidence to Practice. J Clin Oncol. 2015 Aug 20;33(24):2594-6. doi: 10.1200/JCO.2015.61.7928. Epub 2015 Jul 20. PubMed PMID: 26195707.
3: Gonzalez Y, Pokrzywinski KL, Rosen ET, Mog S, Aryal B, Chehab LM, Vijay V, Moland CL, Desai VG, Dickey JS, Rao VA. Reproductive hormone levels and differential mitochondria-related oxidative gene expression as potential mechanisms for gender differences in cardiosensitivity to Doxorubicin in tumor-bearing spontaneously hypertensive rats. Cancer Chemother Pharmacol. 2015 Sep;76(3):447-59. doi: 10.1007/s00280-015-2786-8. Epub 2015 Jun 25. PubMed PMID: 26108538.
4: Chow EJ, Asselin BL, Schwartz CL, Doody DR, Leisenring WM, Aggarwal S, Baker KS, Bhatia S, Constine LS, Freyer DR, Lipshultz SE, Armenian SH. Late Mortality After Dexrazoxane Treatment: A Report From the Children's Oncology Group. J Clin Oncol. 2015 Aug 20;33(24):2639-45. doi: 10.1200/JCO.2014.59.4473. Epub 2015 May 26. PubMed PMID: 26014292.
5: Fabbi P, Spallarossa P, Garibaldi S, Barisione C, Mura M, Altieri P, Rebesco B, Monti MG, Canepa M, Ghigliotti G, Brunelli C, Ameri P. Doxorubicin impairs the insulin-like growth factor-1 system and causes insulin-like growth factor-1 resistance in cardiomyocytes. PLoS One. 2015 May 8;10(5):e0124643. doi: 10.1371/journal.pone.0124643. eCollection 2015. PubMed PMID: 25955698; PubMed Central PMCID: PMC4425434.
6: Conway A, McCarthy AL, Lawrence P, Clark RA. The prevention, detection and management of cancer treatment-induced cardiotoxicity: a meta-review. BMC Cancer. 2015 May 7;15:366. doi: 10.1186/s12885-015-1407-6. PubMed PMID: 25948399; PubMed Central PMCID: PMC4427936.
7: Singh D, Thakur A, Tang WH. Utilizing cardiac biomarkers to detect and prevent chemotherapy-induced cardiomyopathy. Curr Heart Fail Rep. 2015 Jun;12(3):255-62. doi: 10.1007/s11897-015-0258-4. PubMed PMID: 25869733; PubMed Central PMCID: PMC4425995.
8: Maruyama K, Koshihara N. Pharmacological and clinical profile of dexrazoxane (SAVENE(®) Intravenous Infusion 500 mg), a therapeutic agent for anthracycline extravasation. Nihon Yakurigaku Zasshi. 2015;145(1):27-34. doi: 10.1254/fpj.145.27. PubMed PMID: 25743233.
9: Sun F, Qi X, Geng C, Li X. Dexrazoxane protects breast cancer patients with diabetes from chemotherapy-induced cardiotoxicity. Am J Med Sci. 2015 May;349(5):406-12. doi: 10.1097/MAJ.0000000000000432. PubMed PMID: 25723884.
10: Boulanger J, Ducharme A, Dufour A, Fortier S, Almanric K; Comité de l’évolution de la pratique des soins pharmaceutiques (CEPSP); Comité de l’évolution des pratiques en oncologie (CEPO). Management of the extravasation of anti-neoplastic agents. Support Care Cancer. 2015 May;23(5):1459-71. doi: 10.1007/s00520-015-2635-7. Epub 2015 Feb 26. Review. PubMed PMID: 25711653.

Explore Compound Types